molecular formula C7H4Cl2O3 B109070 3,6-Dichloro-2-hydroxybenzoic acid CAS No. 3401-80-7

3,6-Dichloro-2-hydroxybenzoic acid

Cat. No.: B109070
CAS No.: 3401-80-7
M. Wt: 207.01 g/mol
InChI Key: FKIKPQHMWFZFEB-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-hydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl2O3 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-2-hydroxybenzoic acid
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InChI

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIKPQHMWFZFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68938-79-4 (potassium.hydrochloride salt), 68938-80-7 (di-potassium salt)
Record name 2-Hydroxy-3,6-dichlorobenzoic acid
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DSSTOX Substance ID

DTXSID9041657
Record name 3,6-Dichloro-2-hydroxybenzoic acid
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3401-80-7
Record name 3,6-Dichlorosalicylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3,6-dichlorobenzoic acid
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Record name Benzoic acid, 3,6-dichloro-2-hydroxy-
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Record name 3,6-Dichloro-2-hydroxybenzoic acid
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Record name 3,6-dichlorosalicylic acid
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Record name 3,6-DICHLOROSALICYLIC ACID
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Foundational & Exploratory

3,6-Dichloro-2-hydroxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3,6-Dichloro-2-hydroxybenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and reactivity of this compound (CAS 3401-80-7), also known as 3,6-Dichlorosalicylic acid (3,6-DCSA). As the penultimate intermediate in the industrial synthesis of the widely used herbicide dicamba, 3,6-DCSA is a molecule of significant academic and commercial interest.[1][2] This document consolidates technical data and field-proven insights for researchers, chemists, and drug development professionals, focusing on the causality behind experimental choices and process parameters. It includes detailed synthesis protocols, predicted and observed analytical data, and key reaction pathways, grounded in authoritative references.

This compound is a derivative of salicylic acid, characterized by a benzoic acid core with two chlorine atoms at the 3 and 6 positions and a hydroxyl group at the 2-position.[1] This specific arrangement of functional groups is critical to its chemical reactivity and physical properties. The presence of electron-withdrawing chlorine atoms, an acidic carboxylic acid group, and a phenolic hydroxyl group makes it a versatile chemical building block.[1]

Its key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 3401-80-7[3]
Molecular Formula C₇H₄Cl₂O₃[3]
Molecular Weight 207.01 g/mol [3]
IUPAC Name This compound[3]
Synonyms 3,6-Dichlorosalicylic acid, 3,6-DCSA, Dicamba-desmethyl[3][4]
Appearance White to light creamy solid/powder[1][4]
Melting Point Approx. 195 °C (decomposes)[5]
Boiling Point 297.29 °C (rough estimate)[6]
Solubility Insoluble in water; Soluble in DMSO; Slightly soluble in Methanol; Soluble in alkali.[1][7]
pKa 1.99 ± 0.25 (Predicted)[6]

Synthesis and Manufacturing Insights

The industrial production of 3,6-DCSA is dominated by the Kolbe-Schmitt reaction, a high-temperature, high-pressure carboxylation of a phenoxide.[2] While effective, research continues into alternative pathways to improve yield and reduce the environmental impact.[2][8]

The Kolbe-Schmitt Reaction Pathway

The standard industrial route involves the carboxylation of 2,5-dichlorophenol.[9] The mechanism, supported by Density Functional Theory (DFT) modeling, proceeds via the nucleophilic addition of the potassium 2,5-dichlorophenoxide to carbon dioxide, followed by a proton transfer.[6][10][11] The electron-withdrawing nature of the chlorine atoms presents a higher activation energy barrier for this electrophilic attack compared to unsubstituted phenol.[6]

Kolbe_Schmitt_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: High-Pressure Carboxylation cluster_2 Step 3: Acidification & Purification DCP 2,5-Dichlorophenol DCP_Salt Potassium 2,5-Dichlorophenoxide DCP->DCP_Salt + KOH - H₂O KOH KOH (aq) CO2 CO₂ (High Pressure) Catalyst Catalyst (e.g., K₂CO₃) DCSA_Salt Dipotassium 3,6-Dichlorosalicylate DCP_Salt->DCSA_Salt + CO₂ @ 145°C, 6 MPa Acid Acid (e.g., HCl) DCSA_Product This compound (Product) DCSA_Salt->DCSA_Product + Acid (to pH 1-3) Methylation_Pathway cluster_0 Process Steps DCSA 3,6-DCSA DCSA_Salt Dipotassium Salt of 3,6-DCSA DCSA->DCSA_Salt + 2 KOH Methylation Methylation Reaction DCSA_Salt->Methylation + Methylating Agent (e.g., CH₃Cl) Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) Methylation->Dicamba

Fig. 2: Reaction pathway from 3,6-DCSA to Dicamba.
Experimental Protocol: Methylation to Dicamba

This protocol is a generalized representation based on patent literature and should be performed in a controlled laboratory or industrial setting. [12][13]

  • Prepare the dipotassium salt of 3,6-dichlorosalicylic acid.

  • Suspend the salt in a suitable fluid medium, such as methanol or ethanol.

  • Transfer the suspension to a pressure reactor.

  • Introduce the methylating agent, such as methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂)SO₄.

  • If using methyl chloride, pressurize the reactor (e.g., 6-12 kg/cm ²).

  • Heat the reaction to 60-160 °C and maintain for several hours (e.g., 8 hours).

  • After the reaction is complete, cool the vessel and filter the mixture to remove the potassium chloride (KCl) byproduct.

  • The filtrate contains the product, which can be isolated and purified through distillation and/or crystallization.

Other Applications and Biological Relevance

Beyond its role in herbicide synthesis, 3,6-DCSA has been noted for potential antimicrobial and anti-inflammatory properties, though this is less explored. [6]It is also a building block for some pigments and dyes. [6]In biological systems, its formation from dicamba is a key detoxification step, as 3,6-DCSA is herbicidally inactive. [1]Anaerobic microbes can further degrade 3,6-DCSA via decarboxylation and dechlorination pathways. [5]

Safety and Handling

This compound requires careful handling. It is classified as harmful to aquatic life with long-lasting effects. [3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles). [7]* Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C). [6][7]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention. In case of skin contact, wash with soap and water. [7] Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

This compound is a pivotal chemical intermediate whose properties are dictated by the interplay of its chloro, hydroxyl, and carboxylic acid functional groups. Its synthesis via the Kolbe-Schmitt reaction is a well-established industrial process, and its primary utility lies in its efficient conversion to the herbicide dicamba. A thorough understanding of its synthesis, reactivity, and analytical profile—as outlined in this guide—is essential for professionals in the agrochemical, fine chemical, and related research fields.

References

  • Zhang, L., et al. (2015). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US10815180B2 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA).
  • Google Patents. (n.d.). US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).
  • Zhang, L., et al. (2015). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). 3,6-DICHLORO-2-HYDROXY BENZOIC ACID | 3401-80-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... Retrieved from [Link]

  • PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

  • Pure Chemistry. (2023). Kolbe synthesis reaction, mechanism and limitations. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

  • PubChem. (n.d.). Dicamba. Retrieved from [Link]

  • PubMed. (2022). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0002466). Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichlorosalicylic acid. Retrieved from [Link]

  • PubChem. (n.d.). CID 162211371. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the fragmentation of deprotonated dicamba (m/z 219). Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H4Cl2O3). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012123A - Synthetic method for this compound.
  • FAO AGRIS. (n.d.). A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,6-Dichloro-2-hydroxybenzoic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,6-Dichloro-2-hydroxybenzoic acid. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, mechanistic understanding of this important chemical intermediate. The structure of this guide has been intentionally designed to mirror the process of scientific inquiry—from fundamental properties and synthesis to its primary applications and potential future uses. Every protocol and piece of data is presented with the underlying scientific reasoning, ensuring that this guide is not just a source of information, but a tool for innovation. Our commitment to scientific integrity is paramount, and as such, all critical claims are substantiated with citations to authoritative sources.

Molecular Structure and Physicochemical Properties

This compound, also known as 3,6-Dichlorosalicylic acid, is a halogenated derivative of salicylic acid.[1] Its molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 6, a hydroxyl group at position 2, and a carboxylic acid group at position 1.[2][3] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.[2]

The IUPAC name for this compound is this compound.[3] It is a white crystalline solid with a molecular formula of C₇H₄Cl₂O₃ and a molecular weight of approximately 207.01 g/mol .[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3401-80-7[3][4]
Molecular Formula C₇H₄Cl₂O₃[3][4]
Molecular Weight 207.01 g/mol [3][4]
Melting Point ~193-195 °C (decomposes)[1][4]
Boiling Point ~297.29 °C (estimated)[4]
Solubility Slightly soluble in water; soluble in DMSO and methanol.[1]
pKa ~1.99 (predicted)[5]

Synthesis of this compound

The industrial synthesis of this compound has traditionally been dominated by the Kolbe-Schmitt reaction. However, alternative routes are also being explored to improve yield and reduce the harsh conditions required.

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto a phenoxide.[6] In the case of this compound, the starting material is 2,5-dichlorophenol.[7]

Workflow Diagram: Kolbe-Schmitt Synthesis

Kolbe_Schmitt A 2,5-Dichlorophenol B Formation of Potassium 2,5-Dichlorophenoxide A->B  KOH C Carboxylation with CO₂ under High Pressure and Temperature B->C  CO₂, Pressure, Heat D Potassium 3,6-Dichloro-2-hydroxybenzoate C->D E Acidification D->E  HCl or H₂SO₄ F This compound E->F

Caption: Kolbe-Schmitt synthesis of this compound.

Detailed Protocol: Kolbe-Schmitt Synthesis

  • Salt Formation: 2,5-Dichlorophenol is treated with a strong base, typically potassium hydroxide (KOH), to form potassium 2,5-dichlorophenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the corresponding phenol, which is necessary for the subsequent carboxylation.

  • Carboxylation: The potassium 2,5-dichlorophenoxide is then subjected to high-pressure carbon dioxide (CO₂) at an elevated temperature. This electrophilic substitution reaction results in the formation of potassium 3,6-dichloro-2-hydroxybenzoate.

  • Acidification: The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the carboxylate and phenoxide groups, yielding the final product, this compound, which can then be isolated by filtration.[7]

Alternative Synthetic Route from Salicylic Acid

A newer, non-Kolbe-Schmitt process has been developed that starts from the more readily available salicylic acid.[6][8] This multi-step synthesis avoids the high-pressure and high-temperature conditions of the Kolbe-Schmitt reaction.

Workflow Diagram: Synthesis from Salicylic Acid

Salicylic_Acid_Route A Salicylic Acid B Step 1: Bromination A->B C 5-Bromosalicylic acid B->C D Step 2: Dichlorination C->D E 5-Bromo-3,6-dichlorosalicylic acid D->E F Step 3: Debromination E->F G This compound F->G Dicamba_Synthesis A This compound B Methylation of Phenolic Hydroxyl Group A->B  Dimethyl Sulfate or Methyl Chloride C Dicamba (3,6-dichloro-2-methoxybenzoic acid) B->C

Caption: Synthesis of Dicamba from this compound.

Detailed Protocol: Synthesis of Dicamba

  • Salt Formation: this compound is first converted to its alkali metal salt, typically the dipotassium salt, by reacting it with a base like potassium hydroxide.

  • Methylation: The dipotassium salt is then methylated using a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl chloride (CH₃Cl) in a suitable solvent. [2]This reaction specifically targets the more nucleophilic phenoxide, converting the hydroxyl group to a methoxy group. The reaction is typically carried out at elevated temperatures (60-160 °C). [2]3. Workup and Isolation: The reaction mixture is then worked up to isolate dicamba. This may involve hydrolysis of any ester byproducts followed by acidification to precipitate the final product.

Potential Biological Activities

While its role as a synthetic intermediate is well-established, research also suggests that this compound may possess intrinsic biological activities, likely owing to its structural similarity to salicylic acid.

Antimicrobial Properties

Some sources suggest that chlorinated salicylic acid derivatives may exhibit antimicrobial properties. [2][5]However, specific studies detailing the minimum inhibitory concentrations (MIC) of this compound against common bacterial or fungal strains are not widely available in the public domain. Further research is warranted to quantify its antimicrobial efficacy and spectrum of activity.

Anti-inflammatory Properties

Given that salicylic acid is a well-known anti-inflammatory agent, it is hypothesized that this compound may also possess anti-inflammatory activity. [1][5]The mechanism of action could potentially involve the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). However, detailed in vitro or in vivo studies to confirm and characterize this activity are needed.

Conclusion

This compound is a molecule of significant industrial importance, primarily serving as a key building block in the synthesis of the herbicide dicamba. Its structure, characterized by a chlorinated salicylic acid backbone, dictates its reactivity and potential for further chemical modification. While the Kolbe-Schmitt reaction remains a cornerstone of its production, newer synthetic routes offer promising alternatives. The spectroscopic profile of this compound is consistent with its structure, though more high-resolution data would be a valuable addition to the scientific literature. The exploration of its potential antimicrobial and anti-inflammatory properties presents an exciting avenue for future research, potentially expanding the utility of this versatile molecule beyond the agrochemical industry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 1). 3,6-Dichlorosalicylic Acid: Comprehensive Overview and Applications. [Link]

  • Google Patents. CN103012123A - Synthetic method for this compound.
  • Google Patents. CN102838483A - Synthesis method of dicamba.
  • FAO AGRIS. A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). [Link]

  • PubChem. 3,5-Dichlorosalicylic acid. [Link]

  • PubChemLite. This compound (C7H4Cl2O3). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). [Link]

  • LookChem. Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID. [Link]

  • MySkinRecipes. 3,6-Dichloro-2-Hydroxy Benzoic Acid. [Link]

  • PubChem. 3,6-Dichlorosalicylic acid. [Link]

  • Wikipedia. Dichlorosalicylic acid. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). [Link]

  • AERU, University of Hertfordshire. 3,6-dichlorosalicylic acid (Ref: NOA 414746). [Link]

  • SpectraBase. 3,5-Dichlorosalicylic acid - Optional[ATR-IR] - Spectrum. [Link]

  • MDPI. Antioxidant Activity and Anti-Inflammatory Effect of Blood Orange By-Products in Treated HT-29 and Caco-2 Colorectal Cancer Cell Lines. [Link]

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3,6-Dichlorosalicylic acid synthesis pathway.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,6-Dichlorosalicylic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3,6-Dichlorosalicylic Acid

3,6-Dichlorosalicylic acid (3,6-DCSA) is a chlorinated derivative of salicylic acid, identified by its CAS number 3401-80-7 and molecular formula C₇H₄Cl₂O₃.[1][2] While possessing inherent chemical interest, its primary significance in modern industry is its role as the pivotal precursor in the synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective systemic herbicide crucial for controlling broadleaf weeds in agriculture.[1][3][4][5] The precise placement of the two chlorine atoms at the 3- and 6-positions is fundamental to the herbicidal activity of the final product, making the regioselective synthesis of 3,6-DCSA a subject of considerable industrial and academic focus.

This guide provides a detailed exploration of the core synthetic pathways to 3,6-Dichlorosalicylic acid, delving into the mechanistic underpinnings, process optimizations, and detailed experimental protocols. We will examine the classic industrial Kolbe-Schmitt reaction and a strategic multi-step halogenation route, providing the technical insights necessary for researchers and professionals in drug development and agrochemical synthesis.

Physicochemical Properties

A foundational understanding of 3,6-DCSA's properties is essential before delving into its synthesis.

PropertyValueSource
Molecular Weight 207.01 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point Approx. 195°C (decomposes)[1][6]
Solubility Slightly soluble in water; Soluble in DMSO, methanol, and alkali[1][5]
pKa 1.99 ± 0.25 (Predicted)[6]

Part 1: Core Synthesis Pathways & Mechanistic Insights

The synthesis of 3,6-DCSA is not a trivial chlorination of salicylic acid. Direct chlorination tends to yield a mixture of 5-chloro- and 3,5-dichlorosalicylic acids due to the directing effects of the hydroxyl and carboxyl groups.[7] Therefore, more sophisticated and regioselective strategies are required.

Pathway A: The Kolbe-Schmitt Carboxylation of 2,5-Dichlorophenol

This route represents the most established industrial method for producing 3,6-DCSA. It leverages the Kolbe-Schmitt reaction, a carboxylation method that introduces a carboxylic acid group onto a phenol ring.[8][9]

Causality Behind the Method: The process begins with 2,5-dichlorophenol, which already has the correct chlorine substitution pattern relative to the hydroxyl group. The core challenge is to introduce the carboxyl group at the C6 position (ortho to the hydroxyl group).

  • Phenolate Formation: The reaction is initiated by deprotonating 2,5-dichlorophenol with a strong base, typically a potassium salt, to form the potassium 2,5-dichlorophenolate. The phenolate is a much more powerful nucleophile than the neutral phenol, which is critical for the subsequent step.

  • Electrophilic Attack: The highly reactive phenolate then undergoes electrophilic aromatic substitution with carbon dioxide, typically under elevated temperature and pressure.[8] The ortho-position (C6) is sterically and electronically favored for the attack.

  • Acidification: The resulting potassium salt of 3,6-DCSA is then acidified to yield the final product.

Key Challenge & Process Optimization: A significant drawback of this method is its historically low yield. A critical side reaction involves a proton transfer mechanism where the intermediate can revert to 2,5-dichlorophenol, severely limiting the forward reaction.[10] A pivotal, patented improvement involves the addition of finely powdered, anhydrous potassium carbonate to the reaction mixture.[8] This addition has been shown to significantly increase the yield, potentially by influencing the reaction equilibrium and mitigating the detrimental proton transfer side reaction.[8][10]

Kolbe_Schmitt_Pathway cluster_0 Kolbe-Schmitt Carboxylation Pathway A 2,5-Dichlorophenol reagent1 + KOH / K₂CO₃ (Base) A->reagent1 B Potassium 2,5-Dichlorophenolate reagent2 + CO₂ (High Pressure/Temp) B->reagent2 C Intermediate Complex D Potassium 3,6-Dichlorosalicylate C->D reagent3 + H⁺ (Acidification) D->reagent3 E 3,6-Dichlorosalicylic Acid reagent1->B reagent2->C reagent3->E

Caption: Kolbe-Schmitt synthesis of 3,6-DCSA from 2,5-Dichlorophenol.

Pathway B: Strategic Halogenation of Salicylic Acid

This pathway demonstrates a more intricate chemical strategy, using a blocking/directing group to achieve the desired 3,6-dichloro substitution pattern starting from salicylic acid itself. A representative patented method proceeds through a 5-bromo intermediate.[11]

Causality Behind the Method: The logic here is to manipulate the electronic and steric environment of the salicylic acid ring to force chlorination at the desired positions.

  • Bromination (Position 5): Salicylic acid is first brominated. The hydroxyl group is a strong ortho-, para-director, and the most accessible and electronically favorable position is C5, leading to 5-bromosalicylic acid. This step effectively "blocks" the most reactive position.

  • First Chlorination (Position 3): The 5-bromosalicylic acid is then chlorinated. With C5 blocked, the next most activated position for electrophilic attack (ortho to the hydroxyl group) is C3. This step selectively installs the first required chlorine atom, yielding 5-bromo-3-chlorosalicylic acid.

  • Second Chlorination (Position 6): Further chlorination under controlled conditions introduces a second chlorine atom at the C6 position, resulting in 5-bromo-3,6-dichlorosalicylic acid.

  • Hydro-debromination (Position 5): In the final, crucial step, the bromo group at C5 is selectively removed via hydro-debromination, leaving the desired 3,6-Dichlorosalicylic acid.[11]

This pathway, while longer, offers a high degree of regiochemical control by sequentially modifying the reactivity of each position on the aromatic ring.

Halogenation_Pathway cluster_1 Strategic Halogenation Pathway SA Salicylic Acid reagent_Br + Br₂ (Bromination) SA->reagent_Br BSA 5-Bromosalicylic Acid reagent_Cl1 + Cl₂ Source (Chlorination 1) BSA->reagent_Cl1 BCSA 5-Bromo-3-chlorosalicylic Acid reagent_Cl2 + Cl₂ Source (Chlorination 2) BCSA->reagent_Cl2 BDCSA 5-Bromo-3,6-dichlorosalicylic Acid reagent_H Hydro-debromination BDCSA->reagent_H DCSA 3,6-Dichlorosalicylic Acid reagent_Br->BSA reagent_Cl1->BCSA reagent_Cl2->BDCSA reagent_H->DCSA

Caption: Multi-step synthesis of 3,6-DCSA via strategic halogenation.

Part 2: Detailed Experimental Protocols

The following protocols are derived from patented literature and represent self-validating systems for the synthesis of 3,6-Dichlorosalicylic acid.

Protocol 1: Improved Kolbe-Schmitt Carboxylation

This protocol is adapted from the process described in U.S. Patent 4,232,172, which highlights the yield-improving effect of potassium carbonate.[8]

Materials & Equipment:

  • 2,5-Dichloro-phenol

  • Potassium hydroxide (KOH)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Xylene (solvent)

  • Carbon dioxide (CO₂) gas

  • Hydrochloric acid (HCl) for acidification

  • High-pressure autoclave reactor with stirring mechanism

Step-by-Step Procedure:

  • Reactant Charging: To a suitable high-pressure autoclave, charge 2,5-dichloro-phenol.

  • Solvent and Base Addition: Add xylene as the solvent. Then, add potassium hydroxide to form the phenolate. Crucially, add 1.0 to 2.0 molar equivalents (relative to the phenol) of finely powdered, anhydrous potassium carbonate.[8]

  • Dehydration: Heat the mixture to reflux to azeotropically remove any water present. This step is vital as the reaction is sensitive to moisture.

  • Carboxylation: After cooling, seal the autoclave and pressurize it with carbon dioxide gas to the target pressure (e.g., 5-15 atm). Heat the reaction mixture to 150-200°C with vigorous stirring. Maintain these conditions for several hours until CO₂ uptake ceases.

  • Work-up and Isolation: Cool the reactor and vent the excess CO₂ pressure. Filter the reaction mixture to separate the solid potassium salt product from the xylene solvent.

  • Acidification: Dissolve the collected solid salt in water and acidify the aqueous solution with hydrochloric acid until the pH is strongly acidic (pH < 2).

  • Purification: 3,6-Dichlorosalicylic acid will precipitate out of the acidic solution. Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization.[8]

Protocol_Workflow start Start charge Charge Autoclave: - 2,5-Dichlorophenol - Xylene - KOH - Anhydrous K₂CO₃ start->charge dehydrate Azeotropic Dehydration (Reflux in Xylene) charge->dehydrate carboxylate Carboxylation: - Pressurize with CO₂ - Heat to 150-200°C - Stir vigorously dehydrate->carboxylate cool_filter Cool, Vent, and Filter (Separate solid salt from xylene) carboxylate->cool_filter acidify Dissolve Salt in Water & Acidify with HCl cool_filter->acidify isolate Filter Precipitated Product, Wash with Water, and Dry acidify->isolate end End: Pure 3,6-DCSA isolate->end

Caption: Experimental workflow for the improved Kolbe-Schmitt synthesis.

Protocol 2: Synthesis via Strategic Halogenation

This protocol is a conceptual representation based on the chemistry described in U.S. Patent Application US20170190648A1.[11]

Materials & Equipment:

  • Salicylic acid

  • Bromine or other brominating agent

  • Trichloroisocyanuric acid (TCICA) or other chlorinating agent

  • Concentrated sulfuric acid (solvent/catalyst)

  • Reducing agent for hydro-debromination (e.g., H₂ gas with Pd/C catalyst, or a hydride source)

  • Standard laboratory glassware for reactions, work-up, and purification

Step-by-Step Procedure:

  • Bromination: Dissolve salicylic acid in a suitable solvent. Add the brominating agent portion-wise while controlling the temperature. Stir until the reaction is complete (monitored by TLC or LC-MS). Work up the reaction to isolate the 5-bromosalicylic acid.

  • Di-chlorination: Dissolve the 5-bromosalicylic acid in concentrated sulfuric acid. This serves as both the solvent and a catalyst. Cool the mixture in an ice bath. Slowly add the chlorinating agent (e.g., TCICA) in portions, carefully controlling the exotherm. The reaction is allowed to proceed until 5-bromo-3,6-dichlorosalicylic acid is formed as the major product.[11]

  • Work-up: Carefully quench the reaction mixture by pouring it onto ice. This will precipitate the crude chlorinated product. Filter, wash thoroughly with water, and dry.

  • Hydro-debromination: Dissolve the 5-bromo-3,6-dichlorosalicylic acid in a suitable solvent. Subject the solution to hydro-debromination conditions. For example, hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[11]

  • Final Isolation: Once the debromination is complete, filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude 3,6-Dichlorosalicylic acid can be purified by recrystallization or column chromatography to yield the final product.

Part 3: Characterization and Analysis

Confirmation of the final product's identity and purity is paramount. The following analytical data are characteristic of 3,6-Dichlorosalicylic acid.

Analysis TechniqueExpected Result
¹H NMR (DMSO-d₆)δ ~7.34 (d, 1H), ~6.77 (d, 1H), 13.5-14.5 (br s, 1H, COOH), OH proton may be broad or exchangeable.[11]
LC-MS (ESI-)m/z ~204.7 [M-H]⁻ corresponding to the deprotonated molecule.[11]
UV Absorbance Max ~319 nm.[12]

In-situ spectroscopic methods, such as FTIR, can be invaluable for real-time monitoring of reaction kinetics, tracking the consumption of reactants and the formation of intermediates and products, thereby providing direct evidence for the proposed mechanistic steps.[5]

Conclusion

The synthesis of 3,6-Dichlorosalicylic acid is a well-defined challenge in regioselective aromatic chemistry, driven by its commercial importance as the Dicamba precursor. While the improved Kolbe-Schmitt carboxylation of 2,5-dichlorophenol remains a dominant industrial strategy, multi-step pathways involving strategic halogenation offer valuable alternatives that showcase a high level of synthetic control. For researchers and process chemists, understanding the causality behind each pathway—whether it is mitigating side reactions in a high-pressure carboxylation or sequentially blocking and activating positions around an aromatic ring—is key to successful and efficient synthesis. The continued exploration of novel catalytic methods, such as the Pd(II)-catalyzed chlorination, promises further advancements in the production of this vital agrochemical intermediate.[3]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3,6-Dichlorosalicylic Acid: Comprehensive Overview and Applications.
  • Benchchem. Synthesis routes of 5-Chlorosalicylic Acid.
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  • PrepChem.com. Synthesis of 6-chlorosalicylic acid.
  • Monsanto Chemical Company. (1957). Process for preparing s-chlorosalicylic. U.S. Patent 2,811,547.
  • Bayer Cropscience AG. (2015). Process for selective chlorination of salicylic acid derivatives. WIPO Patent WO2015075087A1.
  • Journal of Chemical Engineering of Chinese Universities. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production.
  • Hirwe, N. W., & Rana, K. N. (1938). DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Journal of the Indian Institute of Science.
  • Monsanto Technology LLC. (2017). 3,6-dichlorosalicylic acid compounds and related synthetic processes. U.S. Patent Application 2017/0190648A1.
  • PubChem. 3,6-Dichlorosalicylic acid. National Center for Biotechnology Information.
  • Applied and Environmental Microbiology. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. ASM Journals.
  • Benchchem. 3,6-Dichloro-2-hydroxybenzoic acid.
  • Royal Society of Chemistry. (2014). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information.
  • Journal of the Indian Chemical Society. DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.
  • ResearchGate. (2025). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction.
  • Monsanto Technology LLC. (2015). 3,6-dichlorosalicylic acid compounds and related synthetic processes. WIPO Patent WO2015187774A1.
  • Chemistry Stack Exchange. (2021). Reaction mechanism of formation of salicylic acid with Phenol and carbon tetrachloride in basic medium?.
  • LookChem. Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID.
  • Wikipedia. Salicylic acid.

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physical and chemical properties of 3,6-Dichlorosalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,6-Dichlorosalicylic Acid: Properties, Synthesis, and Analysis

Introduction

3,6-Dichlorosalicylic acid (3,6-DCSA) is a chlorinated derivative of salicylic acid, identified by the CAS Number 3401-80-7.[1][2][3] Its molecular structure is characterized by a benzoic acid core with chlorine atoms substituted at the 3 and 6 positions and a hydroxyl group at the 2-position.[4] This specific arrangement of functional groups is pivotal to its chemical reactivity and physical characteristics.[4]

While structurally related to the pharmacologically significant salicylic acid family, the primary importance of 3,6-DCSA lies in the agrochemical sector. It is the critical synthetic precursor to the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[4][5][6] Furthermore, it is the principal and herbicidally inactive metabolite of Dicamba, formed through O-demethylation in soil, water, and mammalian systems.[4][7] Consequently, understanding the physicochemical properties, synthesis, and analytical quantification of 3,6-DCSA is essential for researchers in agricultural science, environmental chemistry, and toxicology. This guide provides a comprehensive technical overview for scientists and professionals engaged in these fields.

Physicochemical Properties

The physical and chemical properties of 3,6-DCSA are dictated by its molecular structure: a carboxyl group, a phenolic hydroxyl group, and two electron-withdrawing chlorine atoms on the aromatic ring. These features influence its acidity, solubility, and chromatographic behavior.

PropertyValueSource(s)
IUPAC Name 3,6-dichloro-2-hydroxybenzoic acid[1]
CAS Number 3401-80-7[1][2][3]
Molecular Formula C₇H₄Cl₂O₃[1][2][8]
Molecular Weight 207.01 g/mol [1][2][3]
Appearance White crystalline solid[2]
Melting Point ~195 °C (with decomposition)[2][9]
Boiling Point 297.29 °C (rough estimate)[9]
Solubility Slightly soluble in water; soluble in organic solvents such as DMSO, methanol, and alkali solutions.[2][4][9]
pKa 1.99 ± 0.25 (Predicted)[9]
LogP (Octanol-Water Partition Coefficient) 2.4 - 2.69[1][3]

Synthesis and Reactivity

The synthesis and reactivity of 3,6-DCSA are central to its industrial application and environmental fate. It serves as a key building block for Dicamba and is, in turn, a product of Dicamba's biological degradation.

Synthetic Methodologies

Several routes for the synthesis of 3,6-DCSA have been developed, primarily aimed at optimizing yield and purity for large-scale production.

  • Carboxylation of 2,5-Dichlorophenol: A prevalent industrial method involves the carboxylation of potassium 2,5-dichlorophenolate with carbon dioxide under elevated pressure, often in a xylene solvent—a variation of the Kolbe-Schmitt reaction. Research has shown that the yield of this process can be significantly increased by adding finely powdered, anhydrous potassium carbonate to the reaction mixture.[5]

  • Chlorination of Salicylic Acid: Direct chlorination of salicylic acid is another viable synthetic pathway.[2] This method requires careful control of reaction conditions to achieve the desired 3,6-dichloro isomer.

  • Alternative "Green" Route: A more recent approach involves the hydroxylation of 1,4-dichlorobenzene to 2,5-dichlorophenol using an oxidant like hydrogen peroxide with a V₂O₅ catalyst, followed by carboxylation.[6] This method proceeds under milder conditions and uses readily available starting materials.[6]

SynthesisWorkflow cluster_0 Route 1: Kolbe-Schmitt Type cluster_1 Route 2: Direct Chlorination DCP 2,5-Dichlorophenol K_DCP Potassium 2,5-Dichlorophenolate DCP->K_DCP + KOH DCSA_1 3,6-Dichlorosalicylic Acid K_DCP->DCSA_1 + CO₂ (High P, T) + K₂CO₃ (Yield Enhancer) SA Salicylic Acid DCSA_2 3,6-Dichlorosalicylic Acid SA->DCSA_2 + Chlorinating Agent

Caption: Common synthetic routes to 3,6-Dichlorosalicylic Acid.

Key Chemical Reactions

The reactivity of 3,6-DCSA is dominated by its functional groups. The most commercially significant reaction is the methylation of its hydroxyl group to produce Dicamba.

Dicamba_Metabolism Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) DCSA 3,6-Dichlorosalicylic Acid (3,6-DCSA) Dicamba->DCSA O-Demethylation (Microbial/Metabolic) DCSA->Dicamba Methylation (Synthetic) Degradation Further Degradation (e.g., 2,5-Dichlorophenol) DCSA->Degradation Decarboxylation / Dechlorination (Microbial)

Caption: The reversible relationship between Dicamba and its metabolite, 3,6-DCSA.

  • Formation from Dicamba (Metabolism): In aerobic environments, the initial step in Dicamba degradation is O-demethylation to form 3,6-DCSA, a reaction catalyzed by enzymes such as dicamba monooxygenase.[7] This transformation renders the compound herbicidally inactive.[4][7]

  • Microbial Degradation: 3,6-DCSA can be further broken down by microorganisms. A key step in this process is decarboxylation, which removes the carboxylic acid group.[7] The enzyme responsible, chlorosalicylic acid decarboxylase (CsaD), has been identified in anaerobic sludge, highlighting a pathway for its complete mineralization in the environment.[7]

Analytical Methodologies

Accurate and sensitive detection of 3,6-DCSA is paramount for monitoring herbicide degradation, conducting environmental risk assessments, and performing toxicological studies. Due to its presence at trace levels in complex matrices like water and soil, highly specific analytical techniques are required.

Core Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly used for the separation and quantification of 3,6-DCSA. Analysis typically employs a C18 column with a mobile phase consisting of an acidified water-acetonitrile gradient, with detection by UV absorbance.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its superior sensitivity and selectivity.[11] The method allows for the detection of 3,6-DCSA at concentrations as low as 0.05 µg/L in water.[11]

  • Gas Chromatography (GC): GC analysis is possible but requires a derivatization step, such as methylation, to convert the non-volatile carboxylic acid into a more volatile ester suitable for GC analysis.[4]

Protocol: Quantitative Determination of 3,6-DCSA in Water by LC-MS/MS

This protocol is based on established methods for the analysis of Dicamba degradates.[11] The causality behind this choice is the need for high sensitivity and specificity to overcome matrix interference and achieve low limits of detection.

1. Sample Preparation:

  • Collect water sample (e.g., 100 mL).
  • Spike with an internal standard, such as this compound-(phenyl-¹³C₆), to correct for matrix effects and variations in instrument response.[4] The use of a stable isotope-labeled standard is critical for trustworthy quantification as it behaves identically to the analyte during extraction and ionization but is distinguishable by mass.[4]
  • Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size).[11]
  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient ensures good separation from other components and sharp peak shapes.[11]
  • Flow Rate: Typically 0.3-0.5 mL/min.
  • Injection Volume: 30 µL.[11]
  • MS Detection: Electrospray ionization (ESI) in negative ion mode. The acidic protons on the carboxyl and hydroxyl groups are readily lost, forming a stable [M-H]⁻ ion.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
  • MRM Transitions: Monitor at least two transitions for confident identification and quantification. For 3,6-DCSA, the primary transition is m/z 205 → 161, with a confirmatory transition of m/z 205 → 125.[11] These transitions correspond to the fragmentation of the parent ion into specific, stable daughter ions.

3. Quantification:

  • Generate a calibration curve using standards of known concentrations.
  • Calculate the concentration of 3,6-DCSA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Research and Drug Development

While 3,6-DCSA's primary role is in the agrochemical industry, its structural features and metabolic relevance give it importance in other scientific domains.

  • Agrochemical Research: It is indispensable as a reference standard for studying the environmental fate and metabolism of Dicamba.[4] Research into its microbial degradation pathways is crucial for developing bioremediation strategies.[7]

  • Environmental Science: Monitoring for 3,6-DCSA in groundwater and surface water is an indicator of Dicamba usage and persistence in the environment.[11]

  • Potential Pharmacological Interest: As a derivative of salicylic acid, 3,6-DCSA has been noted for potential, though largely unexplored, anti-inflammatory and antimicrobial properties.[2][9] Its structure could serve as a scaffold for developing new therapeutic agents, although this is not its current area of application.

  • Toxicology and ADME Studies: The use of its isotopically labeled form as an internal standard provides a methodological blueprint analogous to absorption, distribution, metabolism, and excretion (ADME) studies in drug development, highlighting its utility as a tool in metabolic research.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,6-Dichlorosalicylic acid is classified as follows:

  • Environmental Hazard: H412 - Harmful to aquatic life with long-lasting effects.[1]

  • Health Hazards: Some safety data sheets indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]

Recommended Handling Procedures:

  • Use only in a well-ventilated area or under a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[13]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[13]

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[9][13]

Conclusion

3,6-Dichlorosalicylic acid is a compound of significant industrial and environmental relevance. As the direct synthetic precursor and primary metabolite of the herbicide Dicamba, its physicochemical properties, reactivity, and analytical detection are of great interest to researchers in agrochemistry, environmental science, and toxicology. A thorough understanding of its behavior, from synthesis in the lab to its fate in the environment, is critical for both the effective use of modern agricultural tools and the protection of ecological systems.

References

  • PubChem. (n.d.). 3,6-Dichlorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3,6-Dichlorosalicylic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

  • University of Hertfordshire. (2025). 3,6-dichlorosalicylic acid (Ref: NOA 414746). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water. Retrieved from [Link]

  • Google Patents. (n.d.). US4232172A - Process for the preparation of 3,6-dichloro-salicyclic.
  • LookChem. (n.d.). Cas 3401-80-7, 3,6-DICHLORO-2-HYDROXY BENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. Retrieved from [Link]

  • Wikipedia. (2024). Dichlorosalicylic acid. Retrieved from [Link]

  • Wikidata. (n.d.). 3,6-dichlorosalicylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015187774A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes.
  • PubChem. (n.d.). CID 162211371 | C14H8Cl4O6. National Center for Biotechnology Information. Retrieved from [Link]

  • Applied and Environmental Microbiology. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. American Society for Microbiology. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes.

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The Dicamba Metabolite 3,6-Dichloro-2-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 3,6-dichloro-2-hydroxybenzoic acid (DCSA), the principal metabolite of the widely used herbicide, dicamba. Intended for researchers, scientists, and professionals in drug development and environmental science, this document details the formation, environmental fate, toxicological significance, and advanced analytical methodologies for the detection and quantification of DCSA. The guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity.

Introduction: The Significance of Dicamba and its Metabolic Transformation

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide utilized for the control of broadleaf weeds in agriculture and non-crop areas.[1][2] Its mode of action mimics natural plant auxins, leading to uncontrolled growth and eventual death of susceptible plants.[1][2][3] With the advent of dicamba-resistant genetically modified crops, its use has seen a substantial increase.[1] However, the environmental and biological transformation of dicamba into its metabolites is a critical area of study, with this compound, also known as 3,6-dichlorosalicylic acid (DCSA), being of primary concern.[4][5][6]

DCSA is a significant intermediate in the synthesis of dicamba and also its primary breakdown product in various environmental and biological systems.[7][8][9][10] The transformation from the active herbicide to this metabolite alters its chemical properties, herbicidal activity, and toxicological profile, making the study of DCSA essential for a complete understanding of dicamba's environmental impact.

The Metabolic Pathway: From Dicamba to DCSA

The primary metabolic pathway for the conversion of dicamba to DCSA is O-demethylation.[5][7] This process involves the removal of the methyl group from the methoxy moiety of the dicamba molecule.

This biotransformation is mediated by various organisms:

  • In Soil and Water: Microbial action is the main driver of dicamba degradation, with both aerobic and anaerobic bacteria capable of O-demethylation.[1][5] The half-life of dicamba in soil can range from 30-60 days, with DCSA being a major and more persistent degradation product.[5][6]

  • In Plants: Both dicamba-resistant and non-resistant plants metabolize dicamba to DCSA.[6] In genetically modified dicamba-resistant crops, this conversion is rapid and extensive, rendering the herbicide inactive within the plant.[1][6]

  • In Animals: While metabolism in animals is limited, O-demethylation to DCSA has been observed.[5] For instance, in a study with a lactating cow, DCSA was identified as a metabolite in the liver and kidneys and was the major metabolite detected in urine and feces.[5]

The enzymatic basis for this transformation has been identified in some bacteria. For example, the soil bacterium Pseudomonas maltophilia (strain DI-6) utilizes a three-component enzyme system called dicamba O-demethylase to convert dicamba to DCSA, which lacks herbicidal activity.[1] More recently, a tetrahydrofolate (THF)-dependent O-demethylase has been identified in Sphingomonas sp. Ndbn-20, highlighting diverse microbial strategies for dicamba degradation.[11]

Dicamba_Metabolism Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) DCSA This compound (DCSA) Dicamba->DCSA O-demethylation (Microbial, Plant, and Animal Enzymes)

Caption: Metabolic conversion of Dicamba to DCSA.

Toxicological Profile of DCSA

While dicamba itself has low to moderate toxicity depending on the organism, its primary metabolite, DCSA, presents a different toxicological profile. Notably, DCSA is more toxic than the parent compound to certain species of birds and mammals.[4] This underscores the importance of monitoring for DCSA in environmental risk assessments. While the EPA does not anticipate DCSA reaching groundwater at concerning levels due to its primary formation in plants, its potential adverse effects on wildlife warrant careful consideration.[4]

CompoundAcute Oral LD50 (Rats)Notes on Toxicity
Dicamba 757 mg/kgLow acute toxicity by ingestion, inhalation, and dermal exposure.[1]
DCSA Data not readily availableMore toxic than dicamba to certain bird and mammal species.[4]

Analytical Methodologies for DCSA Detection and Quantification

The accurate detection and quantification of DCSA in various matrices such as soil, water, and biological tissues are crucial for regulatory monitoring and research. Historically, gas chromatography (GC) based methods, such as EPA Method 8151, were common but required a time-consuming and potentially error-prone derivatization step (e.g., methylation or pentafluorobenzylation).[12][13]

Modern analytical chemistry has largely shifted to liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of DCSA and other acidic herbicides.[6][12][13] This approach offers several advantages:

  • Elimination of Derivatization: LC-MS/MS can directly analyze these acidic compounds, simplifying sample preparation.[12][13]

  • Enhanced Sensitivity and Specificity: Tandem mass spectrometry provides high sensitivity and specificity, allowing for low limits of detection (LOD) and quantification (LOQ).[12][13]

  • Improved Ruggedness: LC-MS/MS methods are generally more robust and reproducible for these types of analytes.[12]

Experimental Protocol: LC-MS/MS Analysis of DCSA in Water

This protocol is adapted from established methodologies for the analysis of DCSA in water samples.[14]

4.1.1. Sample Preparation

  • Collect a representative water sample in a clean, appropriate container.

  • For samples with particulate matter, filter through a 0.45 µm filter.

  • Acidify the sample to a pH of 2-3 with a suitable acid (e.g., formic acid) to ensure DCSA is in its protonated form.

  • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled DCSA) to correct for matrix effects and variations in instrument response.

4.1.2. Liquid Chromatography

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient elution should be optimized to separate DCSA from potential matrix interferences. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Injection Volume: 10-30 µL.

4.1.3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for acidic compounds like DCSA.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: At least two ion transitions should be monitored for confident identification and quantification. For DCSA, the primary and confirmatory transitions are typically m/z 205 → 125 and m/z 205 → 161, respectively.[14]

  • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

4.1.4. Quantification and Validation

  • Calibration Curve: Prepare a multi-point calibration curve using certified reference standards of DCSA in a matrix that closely matches the samples.

  • Quality Control: Include blank samples, spiked samples at various concentrations, and duplicate samples in each analytical batch to ensure accuracy and precision.

  • Limit of Quantification (LOQ): The LOQ should be experimentally determined and validated. For water analysis, LOQs in the range of 0.05 µg/L have been reported.[14]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & QA/QC Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter Acidify Acidification (pH 2-3) Filter->Acidify Spike Internal Standard Spiking Acidify->Spike LC Reverse-Phase HPLC Separation Spike->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quant Quantification using Calibration Curve MS->Quant QC Quality Control Checks Quant->QC Result Final Concentration Report QC->Result

Caption: Workflow for LC-MS/MS analysis of DCSA.

Synthesis of DCSA for Analytical Standards

The availability of high-purity DCSA is essential for its use as a reference standard in analytical methods. DCSA is a penultimate intermediate in the manufacturing of dicamba.[8][9][10] Traditional synthesis routes often involve a high-temperature, high-pressure Kolbe-Schmitt carboxylation.[8][9][10] Newer, non-Kolbe-Schmitt processes have also been developed, starting from salicylic acid in a multi-step chemical synthesis.[8][9][10] Another described method involves the carboxylation of 2,5-dichlorophenol.[15] For research purposes, DCSA can be procured from various chemical suppliers.

Conclusion

This compound is a critical metabolite of the herbicide dicamba, with significant implications for environmental monitoring and toxicological risk assessment. Its formation via O-demethylation is a key detoxification pathway in some organisms but also leads to a more persistent and, in some cases, more toxic compound. The shift to advanced analytical techniques like LC-MS/MS has enabled more accurate and sensitive quantification of DCSA in complex matrices. A thorough understanding of the properties, fate, and analysis of DCSA is indispensable for professionals in the agricultural, environmental, and regulatory sciences.

References

  • Wikipedia. Dicamba. [Link]

  • Minnesota Department of Agriculture. Dicamba - General Information. [Link]

  • National Pesticide Information Center. Dicamba Technical Fact Sheet. [Link]

  • National Pesticide Information Center. Dicamba Fact Sheet. [Link]

  • Technology Networks. The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. [Link]

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  • U.S. Environmental Protection Agency. Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water Reports: ECM 1: EPA MRID No. 51052501. [Link]

  • FAO AGRIS. A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. [Link]

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  • PubMed. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. [Link]

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  • Google Patents. CN103012123A - Synthetic method for this compound.
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  • Shimadzu. Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060. [Link]

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  • Environmental Science: Processes & Impacts. Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes. [Link]

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Unraveling the Microbial Gauntlet: A Technical Guide to the Degradation of 3,6-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Fate of a Key Industrial Intermediate

3,6-Dichloro-2-hydroxybenzoic acid (3,6-DCSA), a halogenated aromatic compound, is a crucial intermediate in the synthesis of the widely used herbicide Dicamba.[1] Its presence in the environment, arising from manufacturing processes and the microbial demethylation of Dicamba, necessitates a thorough understanding of its biodegradation pathways.[2][3][4][5] This technical guide provides an in-depth exploration of the microbial mechanisms, both aerobic and anaerobic, that dismantle this resilient molecule. We will delve into the key enzymatic players, the intricate metabolic routes, and the robust methodologies required to study these processes, offering a comprehensive resource for researchers in environmental microbiology, bioremediation, and xenobiotic metabolism.

I. The Anaerobic Degradation Trajectory: A Tale of Two Pathways

Under anoxic conditions, such as those found in sediments and groundwater, the microbial degradation of 3,6-DCSA proceeds through distinct enzymatic steps, primarily driven by decarboxylation and dechlorination.[2][3][6] Two principal anaerobic pathways have been proposed based on metabolite identification from anaerobic sludge consortia.[2][3][4][5]

A pivotal enzyme in this process is the chlorosalicylic acid decarboxylase (CsaD) , a non-oxidative decarboxylase that has been identified and characterized from an anaerobic sludge enriched for its ability to degrade Dicamba.[2][3][6] CsaD exhibits catalytic activity towards both 3,6-DCSA and 6-chlorosalicylic acid (6-CSA), providing enzymatic evidence for the two proposed degradation routes.[2][3]

Pathway 1: Decarboxylation First

  • Decarboxylation: The initial step involves the CsaD-catalyzed removal of the carboxyl group from 3,6-DCSA to yield 2,5-dichlorophenol .[2][3]

  • Dechlorination: Subsequent reductive dechlorination of 2,5-dichlorophenol leads to the formation of 3-chlorophenol .[2][3]

Pathway 2: Dechlorination First

  • Dechlorination: 3,6-DCSA is first dechlorinated at the 6-position to form 6-chlorosalicylic acid (6-CSA) .[2][3]

  • Decarboxylation: The intermediate 6-CSA is then decarboxylated by CsaD to produce 3-chlorophenol .[2][3]

The following diagram illustrates the convergence of these two anaerobic pathways.

Caption: Anaerobic degradation pathways of 3,6-DCSA.

II. Aerobic Degradation: An Oxidative Approach

In the presence of oxygen, microorganisms employ a different strategy to break down 3,6-DCSA, typically involving oxidative attacks on the aromatic ring. The central theme of this pathway is the hydroxylation of the benzene ring, which is a prerequisite for subsequent ring cleavage.[7]

The proposed aerobic degradation pathway for 3,6-DCSA, primarily elucidated from studies on Dicamba-degrading bacteria such as Rhizorhabdus dicambivorans, involves the following key steps:

  • Hydroxylation: The degradation is initiated by the hydroxylation of 3,6-DCSA to form 3,6-dichlorogentisate (3,6-DCGA) .

  • Dehalogenation: Subsequently, a dehalogenase removes a chlorine atom from 3,6-DCGA.

  • Ring Cleavage: The resulting dihydroxybenzoic acid intermediate undergoes ring cleavage, a common strategy in the microbial degradation of aromatic compounds, leading to intermediates that can enter central metabolic pathways.[8]

The following diagram outlines the initial steps of the aerobic degradation pathway.

Aerobic_Degradation_of_3_6_DCSA DCSA 3,6-Dichloro-2- hydroxybenzoic acid DCGA 3,6-Dichlorogentisate DCSA->DCGA Hydroxylase RingCleavage Ring Cleavage Products DCGA->RingCleavage Dehalogenase & Ring Cleavage Enzymes TCA TCA Cycle Intermediates RingCleavage->TCA

Caption: Aerobic degradation pathway of 3,6-DCSA.

III. Methodologies for Studying Microbial Degradation

A robust understanding of 3,6-DCSA degradation relies on a combination of microbiological, analytical, and enzymatic techniques.

A. Isolation and Enrichment of Degrading Microorganisms

The primary step in studying the biodegradation of a specific compound is the isolation of microorganisms with the desired catabolic capabilities.

Protocol for Enrichment and Isolation of 3,6-DCSA Degrading Bacteria:

  • Sample Collection: Collect soil or water samples from sites with a history of herbicide application or industrial contamination.[9]

  • Enrichment Culture:

    • Prepare a minimal salts medium (MSM) with 3,6-DCSA as the sole source of carbon and energy. The concentration of 3,6-DCSA should be gradually increased in subsequent transfers to select for highly efficient degraders.

    • Inoculate the MSM with the collected environmental sample.

    • Incubate under appropriate conditions (aerobic or anaerobic) at a suitable temperature (e.g., 25-30°C).

  • Isolation:

    • After significant growth is observed in the enrichment culture, serially dilute and plate onto MSM agar plates containing 3,6-DCSA.

    • Isolate distinct colonies and purify them by repeated streaking.

  • Confirmation of Degradation:

    • Grow the pure isolates in liquid MSM with 3,6-DCSA and monitor the disappearance of the parent compound using analytical techniques like HPLC.

B. Analytical Techniques for Monitoring Degradation

Accurate quantification of 3,6-DCSA and its metabolites is crucial for determining degradation rates and elucidating pathways.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for monitoring the degradation of 3,6-DCSA.

Protocol for HPLC Analysis:

  • Sample Preparation: Centrifuge the culture sample to remove bacterial cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: Monitor the absorbance at a wavelength where 3,6-DCSA and its metabolites have maximum absorbance (e.g., around 220 nm).

  • Quantification: Use a standard curve of known concentrations of 3,6-DCSA to quantify its concentration in the samples.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of 3,6-DCSA and its metabolites, especially at low concentrations.

LC-MS/MS Parameters for 3,6-DCSA Analysis: [10]

ParameterValue
Column Ace Ultracore Super C18 (50 m x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% (v/v) formic acid in ultra-pure water
Mobile Phase B 0.1% (v/v) formic acid in acetonitrile
Gradient 0 min: 95:5 (A:B), 4.0 min: 30:70, 4.1-6.0 min: 95:5
MS Temperature 400°C
Ion Transitions m/z 205→125 (primary), m/z 205→161 (confirmatory)

3. Gas Chromatography (GC)

For certain metabolites, particularly the more volatile ones, GC coupled with a suitable detector (e.g., Electron Capture Detector - ECD or Mass Spectrometry - MS) can be employed, often after a derivatization step to increase volatility.[11][12]

C. Enzyme Assays

Characterizing the enzymes involved in the degradation pathway provides mechanistic insights.

1. Chlorosalicylic Acid Decarboxylase (CsaD) Assay

Protocol for CsaD Activity Assay: [2]

  • Enzyme Preparation: Prepare a crude cell extract from the cultured microorganisms by methods such as sonication or French press. The enzyme can be further purified using chromatography techniques.

  • Reaction Mixture:

    • Buffer (e.g., 20 mM Tris-HCl, pH 7.6)

    • Substrate (3,6-DCSA or 6-CSA) at a known concentration.

    • Enzyme preparation.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C for CsaD).

  • Reaction Termination and Analysis: Stop the reaction at different time points by adding a quenching agent (e.g., acid or organic solvent). Analyze the consumption of the substrate and the formation of the product (e.g., 2,5-dichlorophenol or 3-chlorophenol) by HPLC.

  • Activity Calculation: One unit of enzyme activity is typically defined as the amount of enzyme required to catalyze the conversion of 1 µmol of substrate per minute under the specified conditions.

Kinetic Parameters for CsaD: [2]

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
3,6-DCSA 27041.61.54 x 105
6-CSA 49019.33.94 x 104

2. Dehalogenase Assay

Dehalogenase activity can be measured by monitoring the release of halide ions or the formation of the dehalogenated product.

Protocol for a General Dehalogenase Assay: [7][13]

  • Enzyme Preparation: Prepare a cell-free extract as described for the CsaD assay.

  • Reaction Mixture:

    • Buffer (e.g., phosphate buffer, pH 7.0)

    • Substrate (e.g., 3,6-DCGA)

    • Enzyme preparation.

  • Incubation: Incubate at the optimal temperature for the enzyme.

  • Analysis:

    • Halide Ion Release: Measure the concentration of released chloride ions using methods like colorimetric assays (e.g., mercuric thiocyanate method) or ion chromatography.

    • Product Formation: Monitor the formation of the dehalogenated product (e.g., a chlorogentisate) using HPLC or LC-MS.

IV. Concluding Remarks and Future Perspectives

The microbial degradation of this compound is a complex process involving diverse enzymatic machinery under both aerobic and anaerobic conditions. While significant progress has been made in elucidating the key pathways and enzymes, particularly the anaerobic decarboxylation route, further research is warranted. The complete characterization of the aerobic degradation pathway, including the identification and characterization of the specific hydroxylases and dehalogenases, remains an important area of investigation. Furthermore, exploring the genetic regulation of these degradation pathways and the potential for engineering microorganisms for enhanced bioremediation of 3,6-DCSA and related compounds holds great promise for environmental biotechnology. This guide provides a solid foundation for researchers to build upon as we continue to unravel the intricate mechanisms of microbial xenobiotic degradation.

References

  • Li, N., Yao, L., He, Q., & Jiang, J. (2018). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. Applied and Environmental Microbiology, 84(23), e01319-24. [Link]

  • Li, N., Yao, L., He, Q., & Jiang, J. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. Applied and Environmental Microbiology, 90(10), e01319-24. [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water Reports: ECM 1: EPA MRID No. 51052501. [Link]

  • Vrchotova, B., Mackova, M., Macek, T., & Demnerova, K. (2013). Bioremediation of Chlorobenzoic Acids. In Bioremediation and Phytoremediation. [Link]

  • Zhao, H. (2004). A pH-Indicator-Based Screen for Hydrolytic Haloalkane Dehalogenase. In Directed Enzyme Evolution. [Link]

  • Ara, I., Moriuchi, R., & Dohra, H. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Microorganisms, 11(7), 1684. [Link]

  • Yao, L., Li, N., He, Q., & Jiang, J. (2019). Cloning of a novel tetrahydrofolate-dependent dicamba demethylase gene from dicamba-degrading consortium and characterization of the gene product. Journal of Hazardous Materials, 365, 84-91. [Link]

  • U.S. Environmental Protection Agency. (1992). Environmental Chemistry Methods: Dicamba and DCSA; 427541-01. [Link]

  • Lutz, S., & Bornscheuer, U. T. (2015). A selection assay for haloalkane dehalogenase activity based on toxic substrates. Applied Microbiology and Biotechnology, 99(15), 6351–6358. [Link]

  • Li, N., Yao, L., He, Q., & Jiang, J. (2018). The catabolism of 3,6-Dichlorosalicylate is Initiated by the Cytochrome P450 Monooxygenase System DsmABC in Rhizorhabdus dicambivorans Ndbn-20. Applied and Environmental Microbiology, 84(5), e02393-17. [Link]

  • American Society for Microbiology. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. [Link]

  • Durán, N., & Esposito, E. (2000). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Critical Reviews in Microbiology, 26(3), 125-156. [Link]

  • Gallus, C., & Schink, B. (1994). Anaerobic degradation of 3-hydroxybenzoate by a newly isolated, fermenting bacterium, Sporotomaculum sp. strain FBB-1. Archives of Microbiology, 162(1-2), 136-142. [Link]

  • Cui, Z., et al. (2013). A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil. Journal of Bacteriology, 195(14), 3196–3204. [Link]

  • Yao, L., Li, N., He, Q., & Jiang, J. (2018). Enhanced degradation of dicamba by an anaerobic sludge acclimated from river sediment. Journal of Hazardous Materials, 347, 245-253. [Link]

  • Fathima, A. A., & S, K. (2025). Isolation, Identification, and Characterization of Putative Dye-Degrading Bacteria from Polluted Soil: Bioremediation. Nature Environment and Pollution Technology, 24(1). [Link]

  • Vrchotova, B., Mackova, M., Macek, T., & Demnerova, K. (2013). Bioremediation of Chlorobenzoic Acids. ResearchGate. [Link]

  • Pieper, D. H., et al. (2002). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Journal of Bacteriology, 184(16), 4448–4457. [Link]

  • Smith, C. R., et al. (2019). A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. Tetrahedron Letters, 60(15), 1069-1071. [Link]

  • Holtze, M. S., et al. (2007). Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure. Environmental Pollution, 148(1), 343-351. [Link]

  • Tang, L. (2018). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Molecules, 23(5), 1100. [Link]

  • Agarwal, V., & Nair, S. K. (2015). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 32(8), 1143–1164. [Link]

  • International Union of Biochemistry and Molecular Biology. (2011). EC 4.1.1.91. [Link]

  • Kirimura, K., et al. (2013). p-Aminosalicylic Acid Production by Enzymatic Kolbe–Schmitt Reaction Using Salicylic Acid Decarboxylases Improved through Site-Directed Mutagenesis. Bulletin of the Chemical Society of Japan, 86(6), 737-745. [Link]

  • GEUS. (2007). Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure. [Link]

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An In-depth Technical Guide to the Biological Activity of Chlorinated Salicylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Salicylic acid, a foundational molecule in medicine and plant biology, serves as a versatile scaffold for chemical modification. The introduction of chlorine atoms onto its aromatic ring profoundly alters its physicochemical properties, leading to a significant modulation of its biological activities. This guide provides a comprehensive technical overview of chlorinated salicylic acids (CSAs), synthesizing current research to offer field-proven insights for researchers, scientists, and drug development professionals. We delve into the structure-activity relationships, mechanisms of action, and key experimental protocols pertinent to the anti-inflammatory, antimicrobial, and herbicidal activities of these compounds. By elucidating the causality behind their enhanced potency, particularly in the inhibition of the NF-κB signaling pathway, this document serves as an authoritative resource for harnessing the therapeutic and agrochemical potential of chlorinated salicylic acids.

Introduction: The Impact of Chlorination on a Privileged Scaffold

Salicylic acid (SA) is a phenolic compound renowned for its therapeutic effects, primarily as an anti-inflammatory, analgesic, and keratolytic agent.[1] Its mechanism of action, while multifaceted, is notably linked to the inhibition of prostaglandin synthesis and the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[2] In the quest for enhanced biological potency and novel applications, medicinal chemists frequently turn to halogenation. The strategic placement of chlorine, an electronegative and lipophilic atom, onto the salicylic acid backbone can dramatically influence its electronic distribution, acidity, and ability to interact with biological targets.

This guide explores the spectrum of biological activities exhibited by chlorinated derivatives of salicylic acid, such as 5-Chlorosalicylic acid (5-CSA) and 3,5-Dichlorosalicylic acid (3,5-DCSA). These compounds are not merely synthetic curiosities; they are key intermediates in the synthesis of pharmaceuticals and agrochemicals and have demonstrated significantly enhanced activities compared to the parent molecule.[3][4] We will dissect the structure-activity relationships that govern their function and provide detailed methodologies for their evaluation.

The Core Mechanism: Enhanced Inhibition of the NF-κB Inflammatory Pathway

A primary mechanism underpinning the potent anti-inflammatory effects of chlorinated salicylic acids is the enhanced inhibition of the NF-κB transcription factor. NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.[5][6] Its aberrant activation is a hallmark of numerous inflammatory diseases.

Salicylic acid itself is a known inhibitor of NF-κB activity. Research demonstrates that the addition of a chlorine atom at the 5-position of the salicylic acid ring significantly increases this inhibitory capacity.[5][6] This enhancement is attributed to altered electronic properties of the molecule, potentially improving its interaction with components of the NF-κB signaling cascade, such as IκB kinase (IKK). The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and various cytokines.[5]

Further chemical modifications, such as the amidation of the carboxylic acid group in conjunction with chlorination, can produce an additive or even synergistic effect. For example, N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) has been shown to be a more potent NF-κB inhibitor than 5-aminosalicylic acid (5-ASA), a conventional drug for inflammatory bowel disease.[5]

NF_KappaB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation CSA Chlorinated Salicylic Acids (e.g., 5-CSA) CSA->IKK INHIBITS DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Figure 1: Mechanism of NF-κB Inhibition by Chlorinated Salicylic Acids.

Spectrum of Biological Activities

The structural modifications imparted by chlorination give rise to a range of biological effects beyond anti-inflammatory action.

Antimicrobial Activity

Chlorinated salicylic acids exhibit notable antimicrobial properties. Studies have evaluated their efficacy against various bacteria and fungi. In one study, 5-chlorosalicylic acid was assessed for its antibacterial properties when bonded to viscose fabrics, though its reactivity was found to be lower than that of 5-bromosalicylic acid and the parent salicylic acid.[7][8] The mechanism of antimicrobial action for phenolic compounds often involves the disruption of microbial cell membranes and the uncoupling of oxidative phosphorylation, a process that could be enhanced by the increased lipophilicity of chlorinated derivatives.[9] Derivatives of salicylic acid have also been synthesized and tested against pathogenic Candida species, demonstrating a promising antifungal profile.[10][11]

Enzyme Inhibition

Specific chlorinated derivatives have been identified as potential inhibitors of key metabolic enzymes. For instance, 3,5-Dichlorosalicylic acid is a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme involved in steroid metabolism.[12][13] This inhibitory activity highlights the potential for developing highly specific therapeutic agents from the CSA scaffold for applications in endocrinology or oncology.

Herbicidal and Agrochemical Applications

The biological activity of CSAs extends to the plant kingdom. They are crucial intermediates in the agrochemical sector for formulating herbicides and fungicides.[3][4] Certain pyrimidinyl salicylic acids, including 6-chloro derivatives, have been investigated for their potent herbicidal activity, which is linked to the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[14] While effective, their use requires careful consideration of crop phytotoxicity.[14]

Structure-Activity Relationship (SAR) Summary

The collective research points to clear structure-activity relationships that can guide future drug design and development.

  • Position of Chlorine: The location of the chlorine atom is critical. Substitution at the 5-position (para to the hydroxyl group) appears to consistently enhance anti-inflammatory NF-κB inhibitory activity.[5][6]

  • Number of Chlorine Atoms: Dichlorination, as in 3,5-DCSA, can confer distinct properties, such as the specific inhibition of enzymes like 20α-hydroxysteroid dehydrogenase.[12][15]

  • Combined Modifications: The biological effect of chlorination can be amplified by other chemical modifications. Amidation of the carboxylic acid group of 5-CSA leads to compounds with superior NF-κB inhibitory potency.[5] This demonstrates that a multi-pronged modification strategy can be highly effective.

CompoundKey Biological ActivityPotency / FindingReference
Salicylic Acid (SA) Anti-inflammatoryBaseline NF-κB inhibition.
5-Chlorosalicylic Acid (5-CSA) Anti-inflammatoryIncreased suppression of NF-κB dependent gene expression compared to SA.[5][6]
AntibacterialLess reactive than SA or 5-bromosalicylic acid in fabric applications.[7][8]
3,5-Dichlorosalicylic Acid Enzyme InhibitionPotential inhibitor of human 20α-hydroxysteroid dehydrogenase.[12][13]
Anti-inflammatoryPossesses anti-inflammatory properties similar to salicylic acid.[15]
N-(5-chlorosalicyloyl) phenethylamine (5-CSPA) Anti-inflammatoryIC₅₀ of 15μM in NF-κB luciferase assay; more effective than 5-ASA in a rat colitis model.[5]
Table 1: Comparative Biological Activities of Salicylic Acid and Chlorinated Derivatives.

Key Experimental Protocols

To ensure the robust and reproducible evaluation of chlorinated salicylic acids, standardized experimental protocols are essential. The following methodologies represent self-validating systems for assessing the core biological activities discussed.

Protocol: NF-κB Luciferase Reporter Gene Assay

This cell-based assay quantitatively measures the activity of the NF-κB transcription factor, providing a direct assessment of the anti-inflammatory potential of a test compound.

Causality: The assay relies on cells engineered to express the luciferase enzyme under the control of an NF-κB-responsive promoter. Inhibition of the NF-κB pathway by a test compound results in a dose-dependent decrease in luciferase expression, which is measured as a reduction in light emission. This directly links the compound's action to the targeted signaling pathway.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture human cell lines (e.g., HCT116 or HEK293) in appropriate media (e.g., DMEM with 10% FBS).

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the chlorinated salicylic acid derivative (or vehicle control) for 1-2 hours.

  • Pathway Stimulation:

    • Induce NF-κB activation by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL).

    • Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as a percentage of the stimulated control.

    • Calculate the IC₅₀ value (the concentration at which 50% of NF-κB activity is inhibited) using non-linear regression analysis.

Experimental_Workflow cluster_invitro In Vitro Screening start Start: Compound Acquisition (e.g., 5-CSA) cell_assay Cell-Based Assay (e.g., NF-κB Luciferase) start->cell_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial_assay enzyme_assay Enzyme Inhibition Assay (e.g., 20α-HSD) start->enzyme_assay data_analysis Data Analysis (IC₅₀ / MIC Calculation) cell_assay->data_analysis antimicrobial_assay->data_analysis enzyme_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id end End: Further Preclinical Development lead_id->end

Figure 2: General Experimental Workflow for Evaluating Chlorinated Salicylic Acids.
Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The protocol establishes a direct correlation between the compound concentration and its ability to inhibit microbial proliferation, providing a quantitative measure of its bacteriostatic or fungistatic potency.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Culture the target bacterium (e.g., Staphylococcus aureus) or fungus (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

    • Adjust the inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the chlorinated salicylic acid in the appropriate broth.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Optionally, use an indicator dye like resazurin or measure absorbance at 600 nm with a plate reader to aid determination.

Toxicology and Environmental Considerations

While enhancing efficacy, chlorination also necessitates a careful evaluation of the toxicological profile. Salicylic acid itself can cause toxicity (salicylism) if absorbed systemically in high amounts, a risk that is heightened in topical applications over large, compromised skin barriers.[16][17] The increased lipophilicity of chlorinated derivatives could potentially alter their absorption and distribution profiles, warranting specific toxicological studies.

Furthermore, chlorinated salicylic acids have been identified as disinfection byproducts (DBPs) in drinking water treatment processes where salicylic acid is present.[18][19][20] The reaction of salicylic acid with free chlorine can lead to the formation of mono- and di-chlorinated derivatives, which raises environmental and public health considerations regarding their prevalence and potential long-term effects.[19]

Conclusion and Future Directions

The chlorination of salicylic acid is a powerful and effective strategy for enhancing its inherent biological activities. The resulting compounds, particularly 5-chlorosalicylic acid and its derivatives, are potent anti-inflammatory agents with a clear mechanism of action centered on the inhibition of the NF-κB pathway. This structural modification also confers or enhances antimicrobial, enzymatic, and herbicidal properties, making chlorinated salicylic acids a versatile class of molecules for drug development and agrochemical research.

Future research should focus on:

  • Selective Targeting: Designing novel CSA derivatives that exhibit enhanced selectivity for specific isoforms of target enzymes (e.g., IKK isoforms) to minimize off-target effects.

  • Toxicological Profiling: Conducting comprehensive in vivo toxicity studies to establish the safety profile of lead CSA compounds.

  • Exploring New Applications: Screening chlorinated salicylic acid libraries against a broader range of biological targets, including viral proteases and metabolic enzymes, to uncover new therapeutic opportunities.

By integrating the principles of medicinal chemistry with robust biological evaluation, the full potential of this privileged chemical scaffold can be realized.

References

  • Lee, H. L., et al. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 48, 328-336. [Link]

  • PubChem. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445. [Link]

  • ResearchGate. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. [Link]

  • PubChem. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447. [Link]

  • Ali, A. S., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 62, 438-443. [Link]

  • The Good Scents Company. 5-chlorosalicylic acid, 321-14-2. [Link]

  • ResearchGate. Synthesis of niclosamide. Chlorination of salicylic acid leads to... [Link]

  • Ali, A. S., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 5-Chlorosalicylic Acid in Modern Pharmaceutical Synthesis. [Link]

  • Majnoun Hosseini, N., et al. (2019). Salicylic acid effects on herbicides weeds control efficiency in corn fields. Iranian Journal of Field Crop Science, 49(4), 195-210. [Link]

  • de Fátima, A., et al. (2020). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 25(22), 5468. [Link]

  • ResearchGate. Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents. RSC Advances, 10(42), 25063-25075. [Link]

  • Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid. Acta facultatis medicae Naissensis, 32(4), 259-265. [Link]

  • Kustov, L. M., et al. (2015). Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. Molecular Pharmaceutics, 12(9), 3246-3253. [Link]

  • Kumar, V., et al. (2022). Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(9), 2962. [Link]

  • Kamoshita, K., et al. (1993). Synthesis and Herbicidal Activity of Pyrimidinyl Salicylic and Thiosalicylic Acids. Journal of Pesticide Science, 18(Supplement), 347-355. [Link]

  • Broadwater, M. A., et al. (2018). Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology, 4(7), 932-944. [Link]

  • Quintana, J. B., et al. (2010). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. Water Research, 44(19), 5645-5656. [Link]

  • ResearchGate. Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. [Link]

  • Zhang, T., et al. (2012). A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. Molecular Medicine Reports, 5(3), 773-777. [Link]

  • Le, E., & Levitt, J. (2014). A review of toxicity from topical salicylic acid preparations. Journal of the American Academy of Dermatology, 70(4), 788-792. [Link]

  • Le, E., & Levitt, J. (2014). A review of toxicity from topical salicylic acid preparations. Journal of the American Academy of Dermatology, 70(4), 788-792. [Link]

  • Arif, T. (2015). Salicylic acid as a peeling agent: a comprehensive review. Clinical, Cosmetic and Investigational Dermatology, 8, 455-461. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Dicamba via O-Methylation of 3,6-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective systemic herbicide, from its penultimate intermediate, 3,6-dichloro-2-hydroxybenzoic acid (also known as 3,6-dichlorosalicylic acid).[1][2][3][4] The protocol details a robust laboratory-scale procedure involving the O-methylation of the phenolic hydroxyl group. This application note is intended for researchers and chemical development professionals, emphasizing reaction causality, stringent safety protocols, and methods for product validation.

Introduction and Scientific Background

Dicamba is a benzoic acid herbicide widely used for the control of annual and perennial broadleaf weeds in various agricultural and non-crop settings.[4][5] Its mode of action involves mimicking natural plant auxins, leading to uncontrolled growth and eventual plant death.[5] The manufacturing of Dicamba often proceeds through the key intermediate this compound (3,6-DCSA).[2][3]

The chemical transformation detailed herein is a specific application of the Williamson ether synthesis. The process involves the deprotonation of the phenolic hydroxyl group on the 3,6-DCSA backbone using a strong base. This creates a highly nucleophilic phenoxide ion which then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate, to form the desired ether linkage. Careful control of stoichiometry and reaction conditions is paramount to ensure selective methylation of the hydroxyl group over the carboxylic acid and to achieve high purity and yield.[5]

Safety and Hazard Management

CRITICAL WARNING: This synthesis involves extremely hazardous materials and must be performed by trained personnel within a certified chemical fume hood. Adherence to all institutional safety protocols is mandatory.

  • Dimethyl Sulfate ((CH₃)₂SO₄): This reagent is extremely toxic, a suspected human carcinogen, corrosive, and a potent mutagen.[6][7][8] It is fatal if inhaled, toxic if swallowed, and causes severe, delayed-onset burns to the skin and eyes.[7][9] All manipulations must be conducted in a fume hood. Personal Protective Equipment (PPE) must include, at a minimum:

    • Gloves: Nitrile or neoprene gloves (double-gloving is recommended).[10]

    • Eye Protection: Chemical splash goggles and a full-face shield.

    • Body Protection: A flame-resistant lab coat and an apron.

    • An emergency quench solution (e.g., dilute ammonium hydroxide) should be readily accessible to neutralize any spills or residual dimethyl sulfate in the glassware.

  • Dicamba (C₈H₆Cl₂O₃): The final product is classified as hazardous. It causes serious eye damage and may cause respiratory irritation.[10][11][12] It is harmful if swallowed.[13][14] Standard PPE should be worn during handling.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): These are corrosive and can cause severe burns. Handle with appropriate care, wearing standard PPE.

Experimental Design

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )PurityNotes
This compound (3,6-DCSA)3401-80-7207.01≥98%The starting material.
Dimethyl Sulfate77-78-1126.13≥99%EXTREMELY TOXIC. Methylating agent.
Sodium Hydroxide (NaOH)1310-73-240.00≥97%Base for deprotonation.
Hydrochloric Acid (HCl), concentrated7647-01-036.46~37%For acidification/precipitation.
Xylene1330-20-7106.16ACSRecrystallization solvent.
Deionized Water7732-18-518.02-Reaction and washing solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACSFor drying organic extracts.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with gas outlet to a scrubber

  • Pressure-equalizing dropping funnel (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer or thermocouple probe

  • Büchner funnel and vacuum flask

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or calibrated pH meter

Step-by-Step Synthesis Protocol

This protocol is based on a 10.35 g (50 mmol) scale of 3,6-DCSA. Adjust quantities proportionally for different scales.

Step 1: Formation of the Disodium Salt
  • Place 10.35 g (50 mmol) of this compound into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, prepare a solution of 4.4 g (110 mmol, 2.2 equivalents) of sodium hydroxide in 100 mL of deionized water. Causality: Two equivalents of base are required to deprotonate both the acidic carboxylic acid proton and the phenolic hydroxyl proton, forming the disodium salt. A slight excess ensures complete reaction.

  • Attach the reflux condenser and dropping funnel to the flask.

  • With gentle stirring, slowly add the NaOH solution to the flask containing the 3,6-DCSA. The solid will dissolve as the salt is formed.

Step 2: O-Methylation Reaction
  • Gently heat the reaction mixture to 70°C using the heating mantle.

  • Measure 6.0 mL (6.94 g, 55 mmol, 1.1 equivalents) of dimethyl sulfate into the dropping funnel. Perform this step entirely within the fume hood.

  • Add the dimethyl sulfate dropwise to the stirred, heated solution over a period of 30 minutes. An exothermic reaction may be observed; maintain the internal temperature between 70-80°C. Causality: Slow, controlled addition of the methylating agent prevents temperature spikes that could lead to unwanted side reactions or pressure buildup.

  • After the addition is complete, maintain the reaction mixture at 80°C with continued stirring for 3 hours to ensure the reaction proceeds to completion. A patent for an industrial process suggests temperatures can range from 60 to 160°C, but 80°C is a safe and effective temperature for laboratory scale.[5]

Step 3: Work-up and Acidification
  • Turn off the heating and allow the reaction mixture to cool to room temperature.

  • Place the flask in an ice bath and cool the solution to below 10°C.

  • Slowly and carefully add concentrated hydrochloric acid dropwise to the stirred solution until the pH is approximately 1-2. Causality: Acidification neutralizes the excess NaOH and protonates the carboxylate group, rendering the Dicamba product insoluble in the aqueous solution and causing it to precipitate.

  • A thick white precipitate of crude Dicamba will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

Step 4: Isolation and Purification
  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of 50 mL cold deionized water to remove inorganic salts (NaCl, Na₂SO₄).

  • Press the solid as dry as possible on the funnel.

  • Transfer the crude solid to a beaker for recrystallization. Add a minimal amount of hot xylene to dissolve the solid, then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals. This purification method is adapted from similar industrial processes.[5]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold xylene, and dry under vacuum to a constant weight.

Workflow Diagram

SynthesisWorkflow A This compound (Starting Material) B Disodium 3,6-Dichlorosalicylate (Intermediate) A->B Step 1: Add 2.2 eq. NaOH (Salt Formation) C Crude Reaction Mixture B->C Step 2: Add 1.1 eq. Dimethyl Sulfate (O-Methylation @ 80°C) D Precipitated Crude Dicamba C->D Step 3: Cool & Acidify (HCl) (pH 1-2) E Purified Dicamba (Final Product) D->E Step 4: Recrystallize (Xylene/Water) & Dry

Caption: Workflow for the synthesis of Dicamba from 3,6-DCSA.

Expected Results and Characterization

ParameterExpected Value
Theoretical Yield 11.05 g (based on 50 mmol starting material)
Appearance White to off-white crystalline solid
Melting Point 114-116 °C (Literature)
¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 7.45 (d, 1H), 7.20 (d, 1H), 4.05 (s, 3H, -OCH₃)
Purity (by HPLC/GC-MS) >98% after recrystallization

The yield of the purified product is typically in the range of 85-95%. The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Dicamba.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Dimethyl sulfate.
  • Fisher Scientific. (2010). Safety Data Sheet: Dimethyl sulfate.
  • Genfarm. (n.d.). Safety Data Sheet: Genfarm Dicamba 500 Selective Herbicide.
  • RedEagle International. (2018). Dicamba 49.8% SL Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Dimethyl Sulphate Material Safety Data Sheet.
  • Chemstock. (n.d.). Dimethyl Sulphate Safety Data Sheet.
  • MEY Corporation. (2024). Safety Data Sheet MEYCHEM T-REX Dicamba DMA Herbicide.
  • PCT Surefire. (2020). Dicamba M Selective Herbicide Safety Data Sheet.
  • Google Patents. (2019). Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).
  • Eureka | Patsnap. (n.d.). Synthetic process of herbicide dicamba.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethyl sulfate.
  • Google Patents. (n.d.). Synthetic method for this compound.
  • ResearchGate. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production.
  • FAO AGRIS. (n.d.). A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Dicamba: Exploring 3,6-DCSA's Role.
  • ResearchGate. (2019). A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba.
  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet.

Sources

Application Notes and Protocols for the Synthesis of 3,6-Dichlorosalicylic Acid via the Kolbe-Schmitt Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 3,6-Dichlorosalicylic acid, a key intermediate in the production of the herbicide Dicamba and a valuable building block in medicinal chemistry.[1][2][3] The protocol herein is centered on the Kolbe-Schmitt reaction, a robust and industrially significant carboxylation method.[4][5] This guide moves beyond a simple recitation of steps to offer an in-depth analysis of the reaction mechanism, critical process parameters, and the causality behind key experimental choices. It includes detailed, field-proven protocols for synthesis, purification, and analysis, alongside a troubleshooting guide to address common challenges. The objective is to equip researchers with the expertise to perform this synthesis safely, efficiently, and with a high degree of reproducibility.

Introduction: The Strategic Importance of 3,6-Dichlorosalicylic Acid

3,6-Dichlorosalicylic acid (3,6-DCSA) is a halogenated aromatic hydroxy acid of significant industrial importance. Its primary application lies in the agrochemical sector as the penultimate intermediate in the synthesis of 3,6-dichloro-2-methoxybenzoic acid, widely known as the herbicide Dicamba.[1][4] Dicamba is crucial for controlling broadleaf weeds, including species that have developed resistance to other herbicides.[1] Beyond its role in agriculture, the unique substitution pattern of 3,6-DCSA makes it an attractive starting material for the synthesis of novel pharmaceutical compounds and other fine chemicals.[6] Ongoing research explores its potential in medicinal chemistry due to the structural similarities with other biologically active salicylic acids.[6]

The most established industrial route to 3,6-DCSA is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[1][2] This guide focuses on a specific, optimized application of this reaction, starting from 2,5-dichlorophenol.

The Kolbe-Schmitt Reaction: A Mechanistic Deep Dive

The Kolbe-Schmitt reaction is a carboxylation process that proceeds by heating an alkali metal phenoxide with carbon dioxide under pressure.[2] The final product, after acidification, is an aromatic hydroxy acid.[2] The reaction's elegance lies in its ability to directly introduce a carboxylic acid group onto an aromatic ring.

Core Reaction Mechanism

The reaction proceeds through several key steps:

  • Phenoxide Formation: The phenolic proton of 2,5-dichlorophenol is acidic and is readily deprotonated by a strong base, typically an alkali metal hydroxide or carbonate, to form the corresponding potassium 2,5-dichlorophenolate. This step is critical as the resulting phenoxide is a much more powerful nucleophile than the parent phenol, a prerequisite for attacking the weakly electrophilic carbon dioxide.

  • Electrophilic Attack by CO₂: The potassium phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of carbon dioxide. A key aspect of the Kolbe-Schmitt reaction is its regioselectivity. The carboxylation occurs preferentially at the ortho position to the hydroxyl group. This is largely attributed to the formation of a chelate-like transition state involving the potassium cation, the phenoxide oxygen, and the incoming carbon dioxide molecule. This complex positions the CO₂ for attack at the sterically accessible ortho-position (C6).

  • Rearomatization: The initial addition product is a non-aromatic cyclohexadienone intermediate. This intermediate rapidly undergoes tautomerization to restore the energetically favorable aromatic system, resulting in the formation of the dipotassium salt of 3,6-dichlorosalicylic acid.

  • Acidification: The final step is the protonation of the carboxylate and phenoxide groups by treatment with a strong mineral acid, such as hydrochloric or sulfuric acid, to yield the free 3,6-Dichlorosalicylic acid.[2]

Below is a diagram illustrating the reaction mechanism.

Kolbe_Schmitt_Mechanism Kolbe-Schmitt Reaction Mechanism for 3,6-DCSA Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2 & 3: Carboxylation & Rearomatization cluster_2 Step 4: Acidification A 2,5-Dichlorophenol B Potassium 2,5-Dichlorophenolate A->B + KOH - H₂O C Potassium Phenolate Base KOH D Chelated Transition State C->D + CO₂ E Cyclohexadienone Intermediate D->E Electrophilic Attack F Dipotassium 3,6-Dichlorosalicylate E->F Tautomerization G Dipotassium Salt CO2 CO₂ H_plus Proton Transfer H 3,6-Dichlorosalicylic Acid G->H + 2 HCl - 2 KCl Acid 2 HCl

Caption: Reaction mechanism for 3,6-DCSA synthesis.

The Critical Role of Potassium Carbonate

Several optimized protocols, particularly those detailed in patent literature, advocate for the addition of finely powdered, anhydrous potassium carbonate (K₂CO₃) to the reaction mixture.[7] This addition has been shown to significantly increase the yield of 3,6-DCSA, in some cases doubling it.[7] The precise mechanism of this yield enhancement is multifaceted:

  • Ensuring Anhydrous Conditions: The Kolbe-Schmitt reaction is notoriously sensitive to moisture, as water can protonate the highly reactive phenoxide, rendering it inactive towards carboxylation. Anhydrous potassium carbonate acts as an effective in-situ drying agent, scavenging any residual water in the starting materials or solvent.

  • Maintaining Basicity: It ensures the reaction medium remains sufficiently basic to favor the phenoxide form, driving the initial equilibrium.

  • Facilitating CO₂ Interaction: While less definitively proven, it is theorized that the carbonate may play a role in the complexation and delivery of CO₂ to the phenoxide, potentially through the formation of intermediate carbamates or by influencing the solid-state reaction matrix.

Safety and Handling: A Prerequisite for Success

The synthesis of 3,6-DCSA involves hazardous materials and high-pressure conditions, demanding strict adherence to safety protocols.

  • 2,5-Dichlorophenol: This starting material is toxic and corrosive.[8][9] It can be absorbed through the skin and is irritating to the skin, eyes, and respiratory tract.[9] Chronic exposure may lead to liver and kidney damage.[9] Always handle 2,5-dichlorophenol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][10]

  • High-Pressure Operations: The carboxylation step is performed in a sealed autoclave under high pressures of carbon dioxide (up to 70-80 bar).[7] High-pressure reactors must be operated by trained personnel only.[11]

    • Equipment: Ensure the autoclave is rated for the temperatures and pressures of the reaction and has a calibrated pressure gauge and a functional pressure-relief (burst) disk.[11]

    • Procedure: Before heating, the autoclave must be flushed with a low pressure of CO₂ to remove air. Never exceed the maximum rated pressure of the vessel. The reaction should be conducted behind a blast shield.[11]

    • Cooling: Allow the autoclave to cool to below 60°C before venting the excess pressure.[7] Vent the CO₂ slowly into the fume hood exhaust.

Experimental Protocols

The following protocols are based on optimized methods reported in the literature, designed to provide a high yield of 3,6-DCSA.[7]

Materials and Equipment
Reagent/MaterialGradeSupplier
2,5-Dichlorophenol≥98%Standard Chemical Supplier
Potassium Hydroxide (KOH)≥85%, pelletsStandard Chemical Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, finely powderedStandard Chemical Supplier
XyleneAnhydrousStandard Chemical Supplier
Carbon Dioxide (CO₂)High Purity (≥99.8%)Gas Supplier
Hydrochloric Acid (HCl)37%, concentratedStandard Chemical Supplier
Deionized WaterN/AIn-house
Equipment Specifications
High-Pressure Autoclave2-Liter, shaker/stirrer equipped, pressure rated to >100 bar
Heating Mantle/Oil BathWith temperature controller
GlasswareStandard laboratory glassware
Filtration ApparatusBüchner funnel, filter flask
pH Meter/Strips
Step-by-Step Synthesis Protocol

The overall workflow is depicted in the diagram below.

Workflow A 1. Preparation of Potassium 2,5-Dichlorophenolate Solution B 2. Charging the Autoclave A->B C 3. Initial CO₂ Pressurization B->C D 4. High-Temperature Carboxylation C->D E 5. Work-up and Isolation D->E F 6. Purification by Recrystallization E->F G 7. Product Analysis F->G

Caption: Experimental workflow for 3,6-DCSA synthesis.

1. Preparation of Potassium 2,5-Dichlorophenolate:

  • In a suitable flask, dissolve 28.2 g (0.5 mol) of potassium hydroxide in 500 ml of anhydrous xylene. Gentle heating may be required to facilitate dissolution.
  • To this solution, add 81.5 g (0.5 mol) of 2,5-dichlorophenol.
  • Heat the mixture to reflux and remove the water formed during the reaction via azeotropic distillation using a Dean-Stark apparatus until no more water is collected. This step is crucial for achieving a high yield.
  • Allow the resulting suspension of potassium 2,5-dichlorophenolate in xylene to cool to approximately 40°C.

2. Charging the Autoclave:

  • Transfer the cooled phenolate solution/suspension into a 2-liter shaker autoclave.
  • Add 104 g (0.75 mol) of finely powdered, anhydrous potassium carbonate to the autoclave.[7]
  • Seal the autoclave according to the manufacturer's instructions.

3. Initial CO₂ Pressurization:

  • Flush the autoclave with carbon dioxide gas to displace any air.
  • Pressurize the autoclave with CO₂ to 40 bar.
  • Begin shaking or stirring the contents at 40°C for 25 minutes to ensure good gas-liquid mixing.[7]

4. High-Temperature Carboxylation:

  • Discontinue the introduction of CO₂.
  • Heat the autoclave to 140°C and maintain this temperature for 15 hours.[7] The internal pressure will rise to approximately 70-80 bar due to the heating.[7]
  • Continue shaking or stirring throughout the heating period.

5. Work-up and Isolation:

  • After 15 hours, turn off the heating and allow the autoclave to cool to below 60°C.
  • Slowly and carefully vent the excess CO₂ pressure.
  • Open the autoclave and empty the contents. Rinse the autoclave first with xylene and then with a total of 700 ml of deionized water to recover all the product.
  • Combine all the xylene and aqueous phases in a separatory funnel. The product, as its potassium salt, will be in the aqueous phase.
  • Separate the aqueous phase. The xylene phase can be processed to recover any unreacted 2,5-dichlorophenol.
  • Heat the aqueous solution to 60-80°C and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1.
  • 3,6-Dichlorosalicylic acid will precipitate as a solid.
  • Cool the mixture in an ice bath to maximize precipitation.
  • Collect the solid product by vacuum filtration using a Büchner funnel.
  • Wash the filter cake with a small amount of cold deionized water to remove residual salts.

6. Purification by Recrystallization:

  • Transfer the crude, moist solid to a beaker.
  • Add a minimal amount of hot deionized water to dissolve the solid completely. The high solubility at elevated temperatures and lower solubility at room temperature makes water a suitable recrystallization solvent.[7]
  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry in a vacuum oven at 70°C to a constant weight. A typical melting point for the purified product is 193-195°C.[7]

Product Characterization and Quality Control

Ensuring the identity and purity of the synthesized 3,6-DCSA is paramount. The following analytical techniques are recommended.

TechniquePurposeTypical Parameters & Expected Results
Melting Point Purity AssessmentA sharp melting point in the range of 193-195°C indicates high purity.[7] A broad or depressed range suggests impurities.
¹H NMR Structural ConfirmationIn DMSO-d₆, expect two doublets for the aromatic protons around δ 7.34 and δ 6.77 ppm. The acidic protons (hydroxyl and carboxyl) will appear as very broad signals.
¹³C NMR Structural ConfirmationExpect 7 distinct carbon signals, including the carboxyl carbon around 170 ppm and carbons attached to chlorine at lower fields.
RP-HPLC Purity & Impurity ProfilingColumn: C18 (e.g., Agilent Poroshell 120 C-18EC, 4.6x50 mm). Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Detection: UV at 315 nm.[6][12] The main peak should correspond to 3,6-DCSA. Potential impurities include unreacted 2,5-dichlorophenol and the 3,5-dichloro isomer.[7]
LC-MS Identity ConfirmationIn ESI negative mode, the expected [M-H]⁻ ion is m/z 204.7/206.7, showing the characteristic isotopic pattern for two chlorine atoms.[12]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and their remedies.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Presence of water in reagents/solvent. 2. Incomplete formation of phenolate. 3. Insufficient CO₂ pressure or poor mixing. 4. Reaction temperature too low or time too short.1. Ensure all reagents and solvents are rigorously dried. Use anhydrous K₂CO₃. 2. Confirm complete azeotropic removal of water during phenolate formation. 3. Check for leaks in the autoclave. Ensure vigorous stirring/shaking. 4. Verify temperature controller accuracy and run the reaction for the full 15 hours.
Formation of 3,5-DCSA Isomer The carboxylation is not perfectly regioselective. Some para-carboxylation can occur, which, on the 2,5-dichlorophenolate, leads to the 3,5-isomer.While difficult to eliminate completely, adhering to the optimized temperature (140°C) and using potassium as the counter-ion favors ortho-carboxylation. The 3,5-isomer can be largely removed during recrystallization.
Product is Dark/Colored Oxidation of the phenolate or product at high temperatures.1. Ensure the autoclave is properly flushed with CO₂ to remove all oxygen before heating. 2. During work-up and purification, treat the hot aqueous solution with activated charcoal before crystallization.
Oiling out during Recrystallization The solution is supersaturated, or cooling is too rapid.1. Add a small amount of additional hot solvent until the oil redissolves. 2. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

Conclusion

The Kolbe-Schmitt synthesis of 3,6-Dichlorosalicylic acid from 2,5-dichlorophenol is a powerful and scalable reaction. Success hinges on a thorough understanding of the underlying mechanism, meticulous attention to anhydrous conditions, and strict adherence to high-pressure safety protocols. The addition of potassium carbonate is a key process optimization that significantly enhances yield. By following the detailed protocols for synthesis, purification, and analysis provided in this guide, and by leveraging the troubleshooting advice, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in agrochemicals, pharmaceuticals, and beyond.

References

  • Kolbe-Schmidt Reaction: Videos & Practice Problems. (2024, August 14). Pearson. Retrieved from [Link]

  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. (2019, March). Tetrahedron Letters, 60(15). Retrieved from [Link]

  • Kolbe-Schmitt Reaction. L.S.College, Muzaffarpur. Retrieved from [Link]

  • A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. (2023, March 13). Royal Society of Chemistry. Retrieved from [Link]

  • Kolbe–Schmitt reaction. Wikipedia. Retrieved from [Link]

  • The Chemistry Behind Dicamba: Exploring 3,6-DCSA's Role. (2025, October 12). Acme Organics. Retrieved from [Link]

  • Ernst, A. (1980). Process for the preparation of 3,6-dichloro-salicyclic acid (U.S. Patent No. 4,232,172). U.S. Patent and Trademark Office.
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  • 2,5-Dichlorophenol. PubChem. Retrieved from [Link]

  • Preparation of 3,6-dichlorosalicylic acid compounds and related synthetic processes. (2017). Google Patents.
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  • Synthetic process of herbicide dicamba. (2013). Google Patents.
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  • Miltovjević, A., & Radulović, N. (2013). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • 3,6-dichlorosalicylic acid compounds and related synthetic processes. (2015). Google Patents.
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  • Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates: 2,6-Dichlorotoluene, 2,6-Dichloroaniline, and 2,6-Dichlorophenol. ACS Publications. Retrieved from [Link]

  • Mechanism of the Kolbe-Schmitt reaction. Structure of the intermediate potassium phenoxide-CO(2) complex. (2007). Journal of Chemical Information and Modeling. Retrieved from [Link]

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  • Optimization of Chemical Synthesis Processes on an Industrial Scale: Advances in Chemical Engineering and Sustainable Technologies in Peru. Migration Letters. Retrieved from [Link]

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  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Retrieved from [Link]

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Application Note & Protocol: Strategic Methylation of 3,6-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the O-methylation of 3,6-Dichloro-2-hydroxybenzoic acid to synthesize 3,6-Dichloro-2-methoxybenzoic acid, a widely used herbicide known as Dicamba.[1][2][3][4] We will explore the chemical principles guiding the selection of an appropriate methylating agent, with a primary focus on dimethyl sulfate (DMS) due to its industrial relevance, high reactivity, and cost-effectiveness.[5] This guide will furnish a comprehensive, step-by-step experimental procedure, including reaction setup, monitoring, workup, and purification. Furthermore, we will discuss critical safety precautions for handling hazardous reagents and outline analytical methods for product characterization.

Introduction: The Significance of Methylation in Bioactive Scaffolds

The methylation of this compound is a critical transformation in the synthesis of the selective systemic herbicide, Dicamba.[1][2][4] This process involves the conversion of a phenolic hydroxyl group to a methyl ether. This structural modification is pivotal as it alters the molecule's biological activity, enabling it to mimic the plant growth regulator auxin, which ultimately leads to the targeted control of broad-leaved weeds.[2] The starting material, this compound, possesses both a phenolic hydroxyl and a carboxylic acid group, presenting a challenge in achieving selective O-methylation of the phenol.

Mechanistic Considerations and Reagent Selection

The choice of a methylating agent is paramount for a successful and selective reaction. Several reagents are capable of methylating hydroxyl and carboxylic acid groups, each with distinct advantages and disadvantages.[6][7]

  • Diazomethane (CH₂N₂): This reagent is known for its clean and quantitative reactions, readily methylating both carboxylic acids and phenols.[8][9] The reaction with carboxylic acids is an acid-base reaction, while the methylation of phenols follows a nucleophilic substitution mechanism.[10] However, diazomethane is highly toxic, explosive, and carcinogenic, necessitating specialized glassware and extreme caution.[8][11]

  • Trimethylsilyldiazomethane (TMS-diazomethane): A safer, non-explosive alternative to diazomethane, TMS-diazomethane is also effective for methylating carboxylic acids and phenols.[8][11][12] It is generally considered a milder reagent.[13]

  • Dimethyl Carbonate (DMC): Considered a "green" methylating agent, DMC is less toxic and produces environmentally benign byproducts.[14][15][16] However, it often requires harsher reaction conditions, such as high temperatures and pressures, and the use of a catalyst.[14][15][17]

  • Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent widely used in industrial processes.[5] It is a potent electrophile that readily methylates phenoxides and other nucleophiles via an SN2 mechanism.[5] While highly effective, dimethyl sulfate is extremely toxic and corrosive, requiring strict safety protocols.[5][18][19][20]

For the specific synthesis of Dicamba, industrial processes favor the use of dimethyl sulfate due to its high reactivity and economic viability.[1][2] The protocol detailed below will focus on this reagent. The reaction is typically performed under basic conditions to deprotonate the more acidic phenolic hydroxyl group, forming a nucleophilic phenoxide that readily attacks the electrophilic methyl group of dimethyl sulfate. While the carboxylic acid will also be deprotonated, the resulting carboxylate is a weaker nucleophile than the phenoxide, allowing for selective O-methylation of the phenol.[21]

Reaction Mechanism: SN2 Methylation

The methylation of the alkali metal salt of 3,6-dichlorosalicylic acid with dimethyl sulfate proceeds through a bimolecular nucleophilic substitution (SN2) reaction.

sn2_mechanism sub Ar-O⁻Na⁺ dms (CH₃)₂SO₄ sub:e->dms:w lone pair attack product Ar-OCH₃ sub->product Sɴ2 Attack dms->product side_product Na(CH₃)SO₄

Caption: SN2 mechanism of O-methylation.

Experimental Protocol

This protocol is adapted from established industrial synthesis methods for Dicamba.[1][2]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 10g starting material)Molar Equivalents
This compound207.0110.0 g1.0
Sodium Hydroxide (NaOH)40.00~3.86 g2.0
Dimethyl Sulfate ((CH₃)₂SO₄)126.13~6.7 mL (8.9 g)1.45
Xylene-100 mL-
Water (deionized)18.02As needed-
Hydrochloric Acid (HCl), concentrated36.46As needed-
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Heating mantle with temperature control.

  • Ice bath.

  • Standard laboratory glassware (beakers, graduated cylinders, Buchner funnel).

  • pH meter or pH paper.

  • Personal Protective Equipment (PPE): Chemical resistant gloves (double-gloved), safety goggles, face shield, and a lab coat. All manipulations involving dimethyl sulfate must be performed in a certified chemical fume hood.[11][20]

Step-by-Step Procedure

Experimental Workflow

workflow start Dissolve this compound and NaOH in water add_dms Add Dimethyl Sulfate dropwise (exothermic, maintain temperature) start->add_dms reflux Heat the reaction mixture to reflux (e.g., 80-100°C) add_dms->reflux monitor Monitor reaction progress (TLC or HPLC) reflux->monitor workup Cool, acidify with HCl to precipitate product monitor->workup isolate Filter the crude product workup->isolate purify Recrystallize from a suitable solvent (e.g., xylene/water) isolate->purify characterize Characterize the final product (NMR, MS, Melting Point) purify->characterize

Caption: Overall experimental workflow for the synthesis of Dicamba.

  • Formation of the Sodium Salt: In the 250 mL three-neck flask, dissolve 10.0 g of this compound and approximately 3.86 g of sodium hydroxide in 50 mL of water with stirring. This will form the disodium salt of the starting material.

  • Addition of Dimethyl Sulfate: Place the dropping funnel containing ~6.7 mL of dimethyl sulfate onto the flask. Cool the reaction mixture in an ice bath. Add the dimethyl sulfate dropwise to the stirred solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 30-35°C. This addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80-100°C) for 2-3 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude 3,6-Dichloro-2-methoxybenzoic acid.

  • Purification: Filter the crude product using a Buchner funnel and wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of xylene and water, to yield a product with a purity of >98%.[1]

Characterization and Data Analysis

The identity and purity of the synthesized 3,6-Dichloro-2-methoxybenzoic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The appearance of a singlet around 3.8 ppm in the ¹H NMR spectrum corresponding to the methoxy group protons is a key indicator of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: The melting point of pure Dicamba is 114-116°C.[4] A sharp melting point in this range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Troubleshooting

5.1. Critical Safety Precautions

  • Dimethyl Sulfate is extremely hazardous. [5][20] It is a potent alkylating agent, highly toxic, carcinogenic, and corrosive.[5][18][19][20] Inhalation, ingestion, or skin contact can be fatal.[20]

  • Always work in a well-ventilated chemical fume hood. [11]

  • Wear appropriate PPE, including a face shield, chemical-resistant apron, and double gloves (e.g., nitrile inner, butyl rubber outer). [11][20]

  • Have an ammonia solution (e.g., 10% ammonium hydroxide) readily available to neutralize any spills of dimethyl sulfate. [22]

  • Quenching Excess Reagent: Any residual dimethyl sulfate in the reaction mixture can be quenched by the addition of a base during workup.

5.2. Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the reaction temperature. Ensure efficient stirring.
Loss of product during workup.Ensure complete precipitation by adjusting the pH carefully. Minimize the amount of solvent used for recrystallization.
Incomplete Reaction Insufficient amount of dimethyl sulfate or base.Check the stoichiometry of the reagents. Use a slight excess of dimethyl sulfate.
Reaction temperature too low.Ensure the reaction mixture reaches the target reflux temperature.
Presence of Starting Material in Product Incomplete reaction.See "Incomplete Reaction" above. Purify the product again via recrystallization.
Formation of Methyl Ester Byproduct Competing reaction at the carboxylic acid group.This is generally a minor pathway under these conditions. The ester may be hydrolyzed back to the carboxylic acid during a basic workup step if necessary.

References

  • National Center for Biotechnology Information. (n.d.). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications.
  • ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • ResearchGate. (2021, July 1). Selective O-Methylation of Phenol with Dimethyl Carbonate over Catalysts Supported on CaO.
  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
  • University of Illinois Division of Research Safety. (n.d.). Diazomethane.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Dimethyl sulfate.
  • Wikipedia. (n.d.). Dimethyl sulfate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
  • National Center for Biotechnology Information. (2021, March 20). Current Advances in DNA Methylation Analysis Methods.
  • ResearchGate. (n.d.). Methylation of some natural occurring carboxylic acids.
  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • Google Patents. (n.d.). US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).
  • Bio-Rad. (n.d.). Comparing Methods for Methylation Analysis.
  • National Oceanic and Atmospheric Administration. (n.d.). DIMETHYL SULFATE.
  • National Center for Biotechnology Information. (n.d.). DNA Methylation Analysis: Choosing the Right Method.
  • Waseda University. (1998). Convenient O-methylation of phenols with dimethyl carbonate.
  • Fisher Scientific. (2010, April 29). Safety Data Sheet - Dimethyl sulfate.
  • Thermo Fisher Scientific. (n.d.). Methylation Analysis.
  • Springer Nature Experiments. (n.d.). Targeted DNA Methylation Analysis Methods.
  • ResearchGate. (n.d.). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.
  • ResearchGate. (2019, March). A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba.
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • ResearchGate. (n.d.). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH).
  • Chemical Synthesis. (n.d.). Dimethyl sulfate: a secret tool for methylation.
  • International Labour Organization. (n.d.). ICSC 0148 - DIMETHYL SULFATE.
  • PubMed. (n.d.). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
  • Ataman Kimya. (n.d.). DIMETHYL SULFATE.
  • Bentham Science. (n.d.). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview.
  • ResearchGate. (n.d.). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview.
  • ScienceDirect. (1993, March 1). Selective O-methylation of phenol with dimethyl carbonate over X-zeolites.
  • Reddit. (2024, January 1). Methylation of p-hydroxybenzoic acid with Me2SO4.
  • Google Patents. (n.d.). US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
  • Indian Journal of Chemistry. (n.d.). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides.
  • Organic Syntheses. (n.d.). dimethyl sulfate.
  • Chemical Review and Letters. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives.
  • Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • ResearchGate. (2012, May 4). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?.
  • Royal Society of Chemistry. (2024, December 4). Magic methylation with methyl-containing peroxides.
  • Wikipedia. (n.d.). Dicamba.

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Application Notes & Protocols: 3,6-Dichloro-2-hydroxybenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide on the pivotal role of 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA) as a key intermediate in the synthesis of prominent agrochemicals, with a primary focus on the herbicide dicamba. This document elucidates the chemical properties of 3,6-DCSA, details the synthetic pathways to dicamba, and offers step-by-step protocols for its synthesis and subsequent analytical verification. Designed for researchers, scientists, and professionals in drug development and agrochemical industries, this guide integrates field-proven insights with authoritative scientific principles to ensure technical accuracy and practical applicability.

Introduction: The Strategic Importance of 3,6-DCSA in Modern Agriculture

This compound (CAS No: 3401-80-7), also known as 3,6-dichlorosalicylic acid, is a critical building block in the synthesis of several agrochemicals.[1][2][3] Its most notable application is as the penultimate intermediate in the production of dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective herbicide vital for controlling a wide spectrum of broadleaf weeds.[3][4][5] With the rise of glyphosate-resistant weeds, the demand for effective alternative herbicides like dicamba has surged, underscoring the industrial significance of its precursors.[4][5]

This guide provides an in-depth exploration of 3,6-DCSA, from its fundamental chemical characteristics to its practical application in synthesizing dicamba. The protocols herein are designed to be self-validating, incorporating checkpoints and analytical methods to ensure the integrity of the synthesis process.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of 3,6-DCSA is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₄Cl₂O₃[1][2][6]
Molecular Weight 207.01 g/mol [1][7]
Appearance Solid[6]
Melting Point ~193-195 °C (decomposes)[1][2]
Boiling Point ~297.29 °C (rough estimate)[2]
Solubility Soluble in DMSO and methanol (slightly); insoluble in water.[2][3]
CAS Number 3401-80-7[1][2][6]

The presence of two chlorine atoms on the benzene ring, coupled with a hydroxyl and a carboxyl group, dictates the reactivity of 3,6-DCSA.[3] The electron-withdrawing nature of the chlorine atoms influences the acidity of the carboxylic and phenolic protons, making it a versatile reactant in various organic transformations.

The Central Role of 3,6-DCSA in Dicamba Synthesis

Dicamba is a synthetic auxin herbicide that mimics natural plant growth hormones, leading to uncontrolled and abnormal growth in susceptible broadleaf weeds, ultimately causing their death.[8][9][10][11] The conversion of 3,6-DCSA to dicamba is a critical methylation step, specifically targeting the hydroxyl group at the 2-position.[3]

Synthetic Pathway Overview

The traditional industrial synthesis of 3,6-DCSA often involves a high-pressure, high-temperature Kolbe-Schmitt carboxylation of 2,5-dichlorophenol.[4][5][12] More recent innovations have explored alternative, non-Kolbe-Schmitt processes to improve yield and reduce the environmental impact.[4][5][13]

Once 3,6-DCSA is obtained, the subsequent step is the O-methylation of the phenolic hydroxyl group to yield dicamba. This transformation is crucial as it converts the herbicidally inactive precursor into the active herbicide.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product 2,5-Dichlorophenol 2,5-Dichlorophenol 3,6-DCSA 3,6-Dichloro-2- hydroxybenzoic acid 2,5-Dichlorophenol:e->3,6-DCSA:w Kolbe-Schmitt Carboxylation Dicamba Dicamba (3,6-Dichloro-2- methoxybenzoic acid) 3,6-DCSA:e->Dicamba:w O-Methylation

Caption: Synthesis of Dicamba from 2,5-Dichlorophenol via 3,6-DCSA.

Experimental Protocols

Disclaimer: These protocols are intended for use by qualified professionals in a well-equipped laboratory setting. Adherence to all institutional and governmental safety guidelines is mandatory. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of Dicamba from 3,6-DCSA

This protocol details the O-methylation of 3,6-DCSA to produce dicamba. The choice of methylating agent and reaction conditions is critical for achieving high yield and purity.

Materials:

  • This compound (3,6-DCSA)

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 3,6-DCSA (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents). Add anhydrous acetone or DMF to create a stirrable suspension.

    • Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl and carboxylic acid groups of 3,6-DCSA, forming the more nucleophilic phenoxide and carboxylate ions. Anhydrous conditions are crucial to prevent side reactions.

  • Addition of Methylating Agent: While stirring vigorously, slowly add dimethyl sulfate or methyl iodide (1.2 equivalents) to the suspension at room temperature.

    • Causality: The methylating agent undergoes an Sₙ2 reaction with the phenoxide ion. The slow addition helps to control the exothermic nature of the reaction. An excess of the methylating agent ensures complete conversion.

  • Reaction: Heat the mixture to reflux (for acetone) or to 50-60 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. c. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted starting material and acidic byproducts) and then with brine.

    • Causality: The bicarbonate wash is a critical purification step. Dicamba, being a carboxylic acid, will remain in the organic phase under these conditions, while the more acidic 3,6-DCSA will be extracted into the aqueous basic layer.

  • Isolation and Purification: a. Dry the organic layer over anhydrous sodium sulfate. b. Filter and concentrate the solvent using a rotary evaporator to obtain the crude dicamba. c. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure dicamba.

  • Characterization: Confirm the identity and purity of the synthesized dicamba using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.

Protocol 2: Analytical Verification of Dicamba

Accurate quantification and confirmation of the synthesized product are essential. High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[14][15]

Materials and Reagents:

  • Synthesized dicamba

  • Dicamba analytical standard

  • d₃-Dicamba (isotopically labeled internal standard)

  • Methanol (HPLC grade)

  • Formic acid (0.1%) in deionized water (HPLC grade)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole Mass Spectrometer (MS/MS)

  • Analytical column suitable for acidic herbicides (e.g., Phenomenex Kinetex F5)[14]

Procedure:

  • Standard Preparation: Prepare a stock solution of the dicamba analytical standard (e.g., 100 µg/mL in methanol).[16] From this, create a series of calibration standards by serial dilution. Spike each standard with the internal standard (d₃-Dicamba) at a constant concentration.

  • Sample Preparation: Accurately weigh a small amount of the synthesized dicamba and dissolve it in methanol to a known concentration. Spike with the internal standard to the same concentration as the calibration standards.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: Phenomenex Kinetex F5 (or equivalent)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Methanol

      • Gradient: A suitable gradient to achieve separation (e.g., starting with 95% A, ramping to 95% B).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

      • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for dicamba and d₃-dicamba.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of dicamba in the synthesized sample by interpolating its peak area ratio on the calibration curve.

Analytical_Workflow Start Start Prep_Standards Prepare Calibration Standards & Internal Standard Start->Prep_Standards Prep_Sample Prepare Synthesized Sample & Spike with Internal Standard Start->Prep_Sample LC_Separation HPLC Separation Prep_Standards->LC_Separation Prep_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Calibration Curve) MS_Detection->Data_Processing Quantification Quantify Dicamba in Sample Data_Processing->Quantification End End Quantification->End

Caption: Workflow for the analytical verification of synthesized Dicamba.

Safety and Handling

This compound:

  • Harmful to aquatic life with long-lasting effects.[17] Avoid release to the environment.[17]

Dicamba (3,6-Dichloro-2-methoxybenzoic acid):

  • Harmful if swallowed.[18]

  • Causes serious eye damage.[18]

  • Harmful to aquatic life with long-lasting effects.[18]

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18] Handle in a well-ventilated area or a fume hood.

Dimethyl Sulfate:

  • Highly toxic, carcinogenic, and corrosive. Handle with extreme caution in a certified chemical fume hood, using appropriate gloves and face shield.

Conclusion

This compound is an indispensable intermediate in the agrochemical industry, particularly for the synthesis of the herbicide dicamba. A comprehensive understanding of its chemical properties and the nuances of its conversion to dicamba is essential for efficient and safe production. The protocols provided in these application notes offer a robust framework for the synthesis and analytical verification of dicamba, grounded in established scientific principles and best practices.

References

  • Dicamba | C8H6Cl2O3 | CID 3030 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]

  • Dicamba. (n.d.). Wikipedia. [Link]

  • Dicamba basics. (2024, July 9). Bayer Crop Science Canada. [Link]

  • Dicamba 101: Everything Farmers Need to Know About Dicamba. (2025, May 19). FBN. [Link]

  • Cas 3401-80-7, 3,6-DICHLORO-2-HYDROXY BENZOIC ACID. (n.d.). LookChem. [Link]

  • A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. (2019). FAO AGRIS. [Link]

  • A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. (2019, March). ResearchGate. [Link]

  • The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020, May 20). Technology Networks. [Link]

  • Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. (n.d.). Sciex. [Link]

  • Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. (n.d.). EPA. [Link]

  • Analysis of Dicamba in Crops and Milk, Including a Rapid Cleanup Method. (2020, February 1). Journal of AOAC INTERNATIONAL. [Link]

  • HPLC Methods for analysis of Dicamba. (n.d.). HELIX Chromatography. [Link]

  • The Chemistry Behind Dicamba: Exploring 3,6-DCSA's Role. (2025, October 12). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Innovations in this compound Synthesis and Application. (2025, October 4). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • CN103012123A - Synthetic method for this compound. (n.d.).
  • A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. (n.d.). FAO AGRIS. [Link]

  • 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844. (n.d.). PubChem. [Link]

  • CN102532195A - Method for synthesis of chlorpyrifos. (n.d.).
    • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). ATSDR. [Link]

  • CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material. (n.d.).
  • Synthesis of 3,5,6-trichloropyridin-2-ol-2,3,4,5,6-{sup 13}C{sub 5}-{sup 15}N; a metabolite of O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)-phosphorothioate (chlorpyrifos). (1995, December 31). OSTI.GOV. [Link]

  • 3,6-DICHLORO-2-HYDROXY BENZOIC ACID CAS#: 3401-80-7. (n.d.). ChemWhat. [Link]

  • Sodium 3,5,6-trichloropyridin-2-ol poisoning: report of four cases. (2014, June). PubMed. [Link]

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The Synthetic Versatility of 3,6-Dichloro-2-hydroxybenzoic Acid: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern organic synthesis, certain molecules emerge as unassuming yet critical linchpins in the construction of complex and valuable compounds. 3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid (3,6-DCSA), is a paramount example of such a scaffold. Its unique substitution pattern—a carboxylic acid, a hydroxyl group, and two chlorine atoms on a benzene ring—renders it a highly reactive and versatile intermediate.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering a deep dive into the practical applications and detailed protocols involving this pivotal molecule. Our focus extends beyond mere procedural enumeration to an exploration of the underlying chemical principles that govern its utility, ensuring a thorough and actionable understanding for the discerning investigator.

Physicochemical Properties and Handling

A comprehensive understanding of a reagent's properties is foundational to its effective and safe utilization in any synthetic campaign. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 3401-80-7[1][2][3]
Molecular Formula C₇H₄Cl₂O₃[2][3][4]
Molecular Weight 207.01 g/mol [2][3][4]
Melting Point ~195 °C (decomposes)[2]
Boiling Point 297.29 °C (estimate)[2]
Solubility Soluble in DMSO and methanol; insoluble in water.[1][2]
Appearance Crystalline solid
Storage 2-8°C, in a well-closed container.[2][3]

Handling and Safety Precautions: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful to aquatic life with long-lasting effects.[4]

Core Application: A Cornerstone in Herbicide Synthesis

The most prominent industrial application of this compound is its role as the penultimate intermediate in the synthesis of the widely used herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][5][6][7] Dicamba is a broad-spectrum herbicide effective against broadleaf weeds, including those resistant to glyphosate.[6][7] The conversion of 3,6-DCSA to Dicamba involves a straightforward methylation of the hydroxyl group.[1]

Synthetic Pathway Overview: From Precursors to Dicamba

The industrial production of 3,6-DCSA has traditionally relied on the Kolbe-Schmitt reaction. However, alternative, non-Kolbe-Schmitt processes have been developed to improve efficiency and mitigate the harsh reaction conditions.

G cluster_0 Traditional Kolbe-Schmitt Route cluster_1 Alternative Non-Kolbe-Schmitt Route cluster_2 Final Conversion 2,5-Dichlorophenol 2,5-Dichlorophenol Carboxylation Carboxylation 2,5-Dichlorophenol->Carboxylation CO₂, high pressure, catalyst 3,6-DCSA 3,6-DCSA Carboxylation->3,6-DCSA Dicamba Dicamba 3,6-DCSA->Dicamba Methylation Salicylic Acid Salicylic Acid Four Chemical Steps Four Chemical Steps Salicylic Acid->Four Chemical Steps 3,6-DCSA_alt 3,6-DCSA Four Chemical Steps->3,6-DCSA_alt 3,6-DCSA_alt->Dicamba Methylation

Figure 1: Key synthetic routes to this compound and its conversion to Dicamba.

Detailed Synthetic Protocols

The following protocols are presented to provide a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Synthesis via Kolbe-Schmitt Reaction of 2,5-Dichlorophenol

This method is based on the high-pressure carboxylation of 2,5-dichlorophenol.[8] The causality behind this reaction lies in the enhanced nucleophilicity of the phenoxide ion, which attacks carbon dioxide. The regioselectivity is directed by the hydroxyl group.

Materials:

  • 2,5-Dichlorophenol

  • Potassium hydroxide (or sodium hydroxide)

  • Potassium chloride (as a catalyst)[8]

  • High-boiling point solvent (e.g., xylene)[8]

  • Carbon dioxide (gas)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (40%)

Equipment:

  • High-pressure autoclave reactor

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Apparatus for steam distillation

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • In a suitable reaction vessel, dissolve 2,5-dichlorophenol in a high-boiling point solvent such as xylene.

    • Add a stoichiometric amount of potassium hydroxide to form the potassium 2,5-dichlorophenoxide salt.[8] The reaction is typically exothermic and should be controlled.

  • Carboxylation:

    • Transfer the phenoxide salt solution to a high-pressure autoclave.

    • Add potassium chloride as a catalyst. The mass ratio of catalyst to 2,5-dichlorophenol is typically in the range of 0.40-0.45:1.[8]

    • Seal the reactor and purge with an inert gas.

    • Pressurize the reactor with carbon dioxide to 6-8 MPa.[8]

    • Heat the reaction mixture to 140-160°C with vigorous stirring.[8]

    • Maintain these conditions for 6-12 hours.[8]

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂.

    • Transfer the reaction mixture to a separatory funnel.

    • Add a 40% sodium hydroxide solution to adjust the pH to 11-13.[8] This deprotonates the carboxylic acid and unreacted phenol, bringing them into the aqueous phase.

    • Separate the aqueous phase.

    • Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 1-3.[8] This will precipitate the this compound and any unreacted 2,5-dichlorophenol.

    • Recover the unreacted 2,5-dichlorophenol via steam distillation.[8]

    • Cool the remaining solution to induce crystallization of the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

G Start Start Salt Formation Formation of 2,5-Dichlorophenoxide Start->Salt Formation Carboxylation High-Pressure Carboxylation with CO₂ Salt Formation->Carboxylation Work-up Aqueous Work-up (pH adjustment) Carboxylation->Work-up Purification Steam Distillation & Crystallization Work-up->Purification Product 3,6-DCSA Purification->Product

Figure 2: Workflow for the Kolbe-Schmitt synthesis of 3,6-DCSA.

Protocol 2: A Newer, Non-Kolbe-Schmitt Process from Salicylic Acid

Recent advancements have led to the development of a four-step synthesis of 3,6-DCSA starting from salicylic acid, avoiding the high-pressure and high-temperature conditions of the Kolbe-Schmitt reaction.[6][7] This process offers a potentially safer and more scalable alternative. While the full, detailed, step-by-step protocol from the primary literature is proprietary, the general strategy involves a sequence of halogenation and other transformations.

Beyond Herbicides: Emerging Applications

While the synthesis of Dicamba is the primary industrial driver for 3,6-DCSA production, its utility extends to other areas of chemical synthesis and research.

  • Pharmaceutical and Bioactive Molecules: The scaffold of 3,6-DCSA is a valuable starting point for the synthesis of various pharmaceuticals.[2] Its potential antimicrobial and anti-inflammatory properties are also under investigation.[1][2] The presence of multiple reactive sites allows for diverse functionalization to create libraries of compounds for drug discovery.

  • Pigments and Dyes: this compound serves as a building block in the production of pigments and dyes.[2] The aromatic ring and its substituents can be modified to create chromophores with specific color properties.

  • Dimeric Derivatives for Enhanced Biological Activity: To improve biological efficacy, dimeric derivatives of 3,6-DCSA have been developed. For instance, two molecules can be joined by a methane bridge to create a larger molecule with potentially increased binding affinity to biological targets.[1]

Characterization and Quality Control

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of the final product and intermediates. For example, in the synthesis from 3,6-dichloro-2-hydroxybenzaldehyde, the disappearance of the aldehyde proton signal (around 10.3 ppm) and the appearance of a carboxylic acid proton signal would confirm the conversion.[1][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches of the carboxylic acid.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized 3,6-DCSA.

Conclusion

This compound is a molecule of significant industrial and research importance. Its role as a key intermediate in the synthesis of the herbicide Dicamba is well-established, and its utility in the development of pharmaceuticals, pigments, and other complex organic molecules continues to be explored. The synthetic protocols and conceptual framework provided in this guide are intended to empower researchers to effectively and safely utilize this versatile building block in their synthetic endeavors. As with any chemical process, a thorough understanding of the underlying principles and a commitment to safety are paramount for successful outcomes.

References

  • Google Patents. (2015). WO2015187774A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes.
  • Google Patents. (2013). CN103012123A - Synthetic method for this compound.
  • Lookchem. (n.d.). Cas 3401-80-7, 3,6-DICHLORO-2-HYDROXY BENZOIC ACID. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovations in this compound Synthesis and Application. Retrieved from [Link]

  • Walker, D. P., et al. (2019). A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. Tetrahedron Letters, 60(15), 1032-1036. Retrieved from [Link]

  • FAO AGRIS. (2019). A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichlorosalicylic acid. Retrieved from [Link]

Sources

analytical standard for 3,6-Dichloro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Standard of 3,6-Dichloro-2-hydroxybenzoic Acid

Abstract

This comprehensive guide provides a detailed framework for the use of this compound as an analytical standard. Primarily intended for researchers, quality control analysts, and professionals in the agrochemical and pharmaceutical industries, this document outlines the compound's fundamental properties and offers robust, validated protocols for its quantification and identification. The methodologies detailed herein, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are grounded in established scientific principles and adhere to international validation standards to ensure data integrity and reproducibility.

Introduction and Scientific Context

This compound, also known as 3,6-Dichlorosalicylic acid, is a chlorinated derivative of salicylic acid.[1][2][3] Its primary significance lies in its role as a critical intermediate in the industrial synthesis of Dicamba, a widely used selective herbicide for controlling broadleaf weeds.[2][4] Furthermore, it is recognized as the principal metabolite of Dicamba in environmental and biological systems, making its accurate detection and quantification essential for metabolic studies, environmental monitoring, and regulatory compliance.[2]

The establishment of a pure, well-characterized analytical standard is the cornerstone of any quantitative analysis. It serves as the benchmark against which unknown sample concentrations are measured, ensuring the accuracy, precision, and validity of the obtained results. This guide provides the necessary technical information and step-by-step protocols to properly utilize this standard in a modern analytical laboratory.

Physicochemical Properties of the Analytical Standard

A thorough understanding of the analyte's properties is critical for method development, from selecting appropriate solvents to setting storage conditions. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 3401-80-7[1][5][6][7]
Molecular Formula C₇H₄Cl₂O₃[1][3][6][7][8]
Molecular Weight 207.01 g/mol [1][3][6][7][8]
IUPAC Name This compound[8]
Common Synonyms 3,6-Dichlorosalicylic acid; Dicamba-desmethyl[1][8][9]
Appearance White to off-white solid/powder[5]
Melting Point Approx. 193-195 °C (with decomposition)[1][5][6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and alkali; Slightly soluble in Methanol; Insoluble in water.[1][2]
pKa 1.99 ± 0.25 (Predicted)[1]

Handling and Preparation of the Analytical Standard

The integrity of the analytical standard is paramount. Improper handling or storage can lead to degradation, contamination, or changes in concentration, rendering analytical results unreliable.

Storage and Stability
  • Storage Conditions: The standard should be stored in a tightly sealed, light-resistant container at 2-8°C.[1][6]

  • Stability: When stored correctly, the solid standard is stable for an extended period. Stock solutions, typically prepared in methanol or acetonitrile, should be stored under the same refrigerated and dark conditions and monitored for stability. It is recommended to prepare fresh working solutions daily.

Preparation of Stock and Working Solutions
  • Causality: The choice of solvent is dictated by the analyte's solubility and compatibility with the analytical technique. Since this compound has poor water solubility, an organic solvent is required. Methanol or acetonitrile are excellent first choices due to their volatility and miscibility with common HPLC mobile phases.

  • Protocol for 1000 µg/mL Stock Solution:

    • Allow the analytical standard container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh approximately 10 mg of the this compound standard into a 10 mL Class A volumetric flask. Record the exact weight.

    • Add approximately 7 mL of HPLC-grade methanol or acetonitrile.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the same solvent.

    • Cap and invert the flask at least 10 times to ensure homogeneity.

    • Transfer to a labeled, amber glass vial and store at 2-8°C.

  • Working Standards: Prepare working standards by performing serial dilutions of the stock solution using the mobile phase as the diluent for HPLC analysis or the derivatization solvent for GC analysis.

Analytical Methodologies and Protocols

The following sections provide detailed protocols for the analysis of this compound. The choice between HPLC and GC often depends on the sample matrix, required sensitivity, and available instrumentation.

Workflow for Analytical Standard Utilization

The general workflow for using an analytical standard for sample quantification is depicted below. This process ensures traceability and quality control at each stage.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Receive & Log Analytical Standard B Prepare Stock Solution (e.g., 1000 µg/mL) A->B Accurate Weighing C Prepare Calibration & QC Standards B->C Serial Dilution D System Suitability Test (SST) C->D E Analyze Calibration Curve D->E SST Pass F Analyze QC & Unknown Samples E->F G Integrate Peaks & Generate Calibration Curve F->G H Quantify Samples Against Curve G->H Regression Analysis (e.g., y = mx + c) I Review & Report Results H->I

Caption: General workflow for analytical standard use.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the preferred method for the direct analysis of this compound without derivatization. The acidic nature of the molecule necessitates an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring good retention and sharp peak shape on a reversed-phase column.

G cluster_0 Method Logic Analyte This compound (Acidic, Polar) Column C18 Stationary Phase (Non-polar) Analyte->Column Interaction Detector UV Detector (Chromophore Present) Column->Detector Separation MobilePhase Acidified Acetonitrile/Water (Polar, pH < pKa) MobilePhase->Analyte Suppresses Ionization (Improves Retention) MobilePhase->Column Elution Result Good Retention & Symmetrical Peak Detector->Result

Caption: Logic behind the RP-HPLC method development.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard configuration for robust analysis.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 70% A / 30% B, hold for 10 minIsocratic conditions are often sufficient for standard analysis. Gradient may be needed for complex matrices.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity.
Detection UV at 210 nm or 300 nmWavelengths near the absorbance maxima for the benzene ring and salicylic acid chromophore.
Run Time 10 minutesSufficient to elute the analyte and any minor impurities.

System Suitability Test (SST): Before any analysis, perform five replicate injections of a mid-range standard (e.g., 10 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor: 0.8 - 1.5

    • Theoretical plates: ≥ 2000

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid and hydroxyl groups, derivatization is mandatory for GC analysis.[2] Methylation is a common and effective strategy, converting the analyte into its more volatile methyl ester/ether derivative, which can then be readily analyzed by GC-MS.

Derivatization Protocol (using Diazomethane or TMS-Diazomethane):

  • Safety Precaution: Diazomethane is highly toxic and explosive. This procedure must be performed by trained personnel in a certified fume hood with appropriate safety equipment. A safer alternative is using (Trimethylsilyl)diazomethane.

    • Pipette 1 mL of the standard solution (in a suitable solvent like Methanol/Ether) into a vial.

    • Slowly add the derivatizing agent (e.g., (Trimethylsilyl)diazomethane solution) dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Gently bubble nitrogen gas through the solution to remove the excess reagent.

    • The sample is now ready for GC-MS injection.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System GC with Autosampler, coupled to a Mass Spectrometer (e.g., Single Quadrupole)Provides both separation and mass-based identification.
Column TG-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thicknessA 5% phenyl-polysiloxane phase offers good selectivity for this type of compound.[10]
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL)For trace analysis; split injection can be used for higher concentrations.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for MS applications.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minOptimized temperature program to separate the analyte from solvent and potential byproducts.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Scan Mode (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification.Scan mode provides full spectra for confirmation, while SIM mode enhances sensitivity for quantification.

Method Validation Principles (ICH Q2(R2))

Any analytical method developed for quality control or regulatory submission must be validated to demonstrate its fitness for purpose.[11][12] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]

Summary of Validation Parameters:

ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To demonstrate that the signal is from the analyte of interest only.Peak purity analysis (using PDA detector) or mass spectral confirmation (GC-MS). No interference at the analyte's retention time from blank/placebo.
Linearity To verify a proportional relationship between concentration and signal.Correlation coefficient (r²) ≥ 0.999 over a range of 5-6 concentration levels.
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery from spiked matrix samples at three concentration levels.
Precision Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicates. Intermediate Precision (Inter-assay): RSD ≤ 2.0% across different days/analysts.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
LOQ/LOD The lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio ≥ 10 for LOQ and ≥ 3 for LOD.
Robustness To assess the method's resilience to small, deliberate changes.No significant impact on results when varying parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%).

Conclusion

The is indispensable for the accurate quantification required in agrochemical development and environmental analysis. The HPLC and GC-MS protocols provided in this guide offer robust and reliable methodologies for its use. Adherence to proper standard handling, system suitability checks, and thorough method validation in line with ICH guidelines will ensure the generation of high-quality, defensible analytical data.

References

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • LookChem. (n.d.). Cas 3401-80-7, 3,6-DICHLORO-2-HYDROXY BENZOIC ACID.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AK Scientific, Inc. (n.d.). 3401-80-7 this compound.
  • ChemicalBook. (n.d.). 3,6-DICHLORO-2-HYDROXY BENZOIC ACID | 3401-80-7.
  • BenchChem. (n.d.). This compound | 3401-80-7.
  • Biosynth. (n.d.). 3,6-Dichloro-2-hydroxy benzoic acid | 3401-80-7.
  • Shanghai Canbi Pharma Ltd. (n.d.). 3401-80-7|3,6-Dichlorosalicylic acid.
  • PubChem. (n.d.). 3,6-Dichlorosalicylic acid.
  • CymitQuimica. (n.d.). This compound.
  • Amerigo Scientific. (n.d.). 3,6-Dichloro-2-hydroxy benzoic acid.
  • Google Patents. (n.d.). CN103012123A - Synthetic method for this compound.
  • ResearchGate. (2025). Determination of Dicamba by Reverse-Phase HPLC.
  • Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
  • Santa Cruz Biotechnology. (n.d.). This compound.

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Application Notes and Protocols for 3,6-Dichloro-2-hydroxybenzoic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule at the Crossroads of Agrochemical and Pharmaceutical Science

3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-Dichlorosalicylic acid (3,6-DCSA), is a halogenated derivative of salicylic acid.[1][2] Its primary and most well-documented role is as a critical intermediate in the synthesis of the widely used herbicide, dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] Furthermore, it is the principal metabolite of dicamba in soil, water, and mammals, making its detection crucial for environmental and toxicological monitoring.[1][3]

While direct applications of 3,6-DCSA in pharmaceuticals are not yet established, its structural relationship to salicylic acid—the parent compound of a vast class of nonsteroidal anti-inflammatory drugs (NSAIDs)—suggests a compelling, albeit underexplored, potential for biological activity.[2] The presence of two chlorine atoms on the benzene ring significantly alters its electronic and lipophilic properties compared to salicylic acid, which could lead to novel pharmacological activities.[1]

This document serves as a guide for researchers and drug development professionals on the current understanding and potential future applications of 3,6-DCSA in pharmaceutical research. It provides an overview of its known biological roles, hypothesizes potential therapeutic applications based on its chemical structure, and offers detailed protocols for its analysis and for screening its potential bioactivity.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of 3,6-DCSA is fundamental for its application in any research setting.

PropertyValueSource
CAS Number 3401-80-7[4]
Molecular Formula C₇H₄Cl₂O₃[4]
Molecular Weight 207.01 g/mol [4]
Melting Point ~195 °C (decomposes)[2]
Appearance White crystalline solid[2]
Solubility Slightly soluble in water; soluble in DMSO and methanol[2]
pKa 1.99 ± 0.25 (Predicted)

Known Biological Role: The Primary Metabolite of Dicamba

The most extensively studied biological role of 3,6-DCSA is as a metabolite of the herbicide dicamba. In various biological systems, including soil microbes and mammals, dicamba undergoes O-demethylation to form 3,6-DCSA, which is herbicidally inactive.[1] This biotransformation is a key step in the degradation pathway of dicamba.

Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) DCSA 3,6-DCSA (this compound) Dicamba->DCSA O-Demethylation (e.g., by Dicamba Monooxygenase) Further_Degradation Further Degradation Products (e.g., 6-chlorosalicylic acid) DCSA->Further_Degradation Dechlorination cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards Inject Inject onto C18 Column Standard->Inject Sample Prepare Biological Sample (e.g., Extraction) Sample->Inject Separate Gradient Elution Separation Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect MRM Detection (m/z 205 -> 125/161) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify 3,6-DCSA in Samples Detect->Quantify

Caption: Workflow for the analytical detection of 3,6-DCSA.

Protocol 2: In Vitro Screening for Anti-inflammatory Activity in Macrophages (Hypothetical)

This protocol describes a general method to screen 3,6-DCSA for its potential to inhibit the production of inflammatory mediators in a cell-based model.

Objective: To assess the ability of 3,6-DCSA to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Macrophages stimulated with LPS produce high levels of pro-inflammatory mediators, including NO and cytokines like TNF-α and IL-6. [5]This is a standard in vitro model for evaluating potential anti-inflammatory compounds. [6][7] Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • 3,6-DCSA (dissolved in DMSO to create a stock solution, e.g., 100 mM)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 3,6-DCSA stock solution in complete DMEM to achieve final concentrations for testing (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of 3,6-DCSA. Include a "vehicle control" well containing only 0.1% DMSO.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation:

    • After pre-incubation, add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability:

    • In a separate plate prepared identically, assess the cytotoxicity of 3,6-DCSA at the tested concentrations using an MTT or similar assay to ensure the observed effects are not due to cell death.

  • Measurement of Nitric Oxide (NO):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Measure the nitrite concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions. Read the absorbance at ~540 nm.

  • Measurement of Cytokines (TNF-α, IL-6):

    • Collect the remaining supernatant and store it at -80°C until analysis.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of 3,6-DCSA relative to the LPS-only treated cells (positive control).

    • Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value, if applicable.

Conclusion

This compound is a molecule with a well-defined role in the agrochemical sector. While its journey into pharmaceutical research is just beginning, its structural heritage as a salicylic acid derivative provides a strong rationale for its investigation as a potential anti-inflammatory or antimicrobial agent, or as a valuable scaffold for medicinal chemistry. The protocols outlined in this guide offer a practical framework for researchers to begin exploring the biological activities of this intriguing compound.

References

  • Environmental Protection Agency (EPA). (n.d.). Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichlorosalicylic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 3,6-Dichlorosalicylic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

  • Wikipedia. (2024). Dichlorosalicylic acid. Retrieved from [Link]

  • Zhang, T., Sun, L., Liu, R., Zhang, D., Lan, X., Huang, C., Xin, W., Wang, C., Zhang, D., & Du, G. (2012). A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. Molecular Pharmaceutics, 9(3), 671–677. [Link]

  • Buckle, D. R., Cantello, B. C., Smith, H., & Spicer, B. A. (1980). The anti-inflammatory activity of marine natural products--6-n-tridecylsalicylic acid, flexibilide and dendalone 3-hydroxybutyrate. Agents and Actions, 10(4), 361–367. [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. 8(3), 051-056. [Link]

  • University of Hertfordshire. (n.d.). 3,6-dichlorosalicylic acid (Ref: NOA 414746). Retrieved from [Link]

  • Google Patents. (n.d.). US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes.
  • ResearchGate. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. Retrieved from [Link]

  • PMC. (2016). Anti-inflammatory activity of standardized dichloromethane extract of Salvia connivens on macrophages stimulated by LPS. Retrieved from [Link]

  • PubMed. (1980). The anti-inflammatory activity of marine natural products--6-n-tridecylsalicylic acid, flexibilide and dendalone 3-hydroxybutyrate. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases. Retrieved from [Link]

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Application Notes and Protocols: The Use of 3,6-Dichloro-2-hydroxybenzoic Acid in Pigment and Dye Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 3,6-dichloro-2-hydroxybenzoic acid, a versatile chemical intermediate, in the synthesis of high-performance pigments and dyes. While its primary application lies in the production of the herbicide Dicamba, its unique molecular structure offers significant potential as a building block for a range of colorants.[1] This document furnishes detailed protocols, scientific rationale, and characterization methodologies for researchers, scientists, and professionals in the fields of materials science and drug development. The focus is on the synthesis of azo dyes, a prominent class of synthetic colorants, using this compound as a key coupling component.

Introduction to this compound

This compound, also known as 3,6-dichlorosalicylic acid, is a chlorinated derivative of salicylic acid. Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and two chlorine atoms on the benzene ring, imparts specific reactivity and properties that are advantageous in organic synthesis.[1] The presence of electron-withdrawing chlorine atoms and the chelating-capable hydroxyl and carboxyl groups make it a valuable precursor for creating robust and stable pigment molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3401-80-7
Molecular Formula C₇H₄Cl₂O₃
Molecular Weight 207.01 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 193-197 °C
Solubility Soluble in many organic solvents, sparingly soluble in water

The synthesis of this compound itself is typically achieved through a Kolbe-Schmitt reaction involving 2,5-dichlorophenol, which is carboxylated under high pressure and temperature. Innovations in this process aim to improve yield and reduce environmental impact.[2]

Role in Pigment and Dye Synthesis: A Focus on Azo Dyes

Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[3][4] Their synthesis generally involves a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt.

  • Azo Coupling: The diazonium salt then reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aniline derivative.

This compound serves as an excellent coupling component. The hydroxyl group activates the aromatic ring for electrophilic substitution by the diazonium ion. The chlorine atoms and the carboxylic acid group can modulate the final properties of the dye, such as its color, lightfastness, and chemical resistance. The presence of chlorine atoms, which are electron-withdrawing, can lead to a bathochromic (deepening of color) shift and often improves the stability and lightfastness of the resulting pigment.

Exemplary Protocol: Synthesis of a Monoazo Pigment from this compound

This protocol details the synthesis of a novel monoazo pigment by coupling diazotized 4-chloroaniline with this compound.

Scientific Rationale

4-Chloroaniline is chosen as the diazo component to introduce an additional chlorine atom, which is expected to further enhance the pigment's stability. The coupling reaction is performed under alkaline conditions to deprotonate the phenolic hydroxyl group of the this compound, thereby increasing its nucleophilicity and reactivity towards the diazonium salt.

Materials and Equipment
  • 4-Chloroaniline

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Standard laboratory glassware

Experimental Workflow

Workflow cluster_diazotization Part A: Diazotization of 4-Chloroaniline cluster_coupling Part B: Coupling Reaction cluster_workup Part C: Isolation and Purification A1 Dissolve 4-chloroaniline in HCl(aq) A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂(aq) dropwise A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 A5 Diazonium salt solution formed A4->A5 B3 Add diazonium salt solution slowly A5->B3 Couple B1 Dissolve this compound in NaOH(aq) B2 Cool to 0-5 °C B1->B2 B4 Maintain pH 8-9 with Na₂CO₃ B5 Stir for 2-3 hours C1 Acidify with HCl to pH ~5 B5->C1 Isolate C2 Filter the precipitate C1->C2 C3 Wash with cold water C2->C3 C4 Recrystallize from ethanol/water C3->C4 C5 Dry the pigment C4->C5

Caption: Workflow for the synthesis of a monoazo pigment.

Step-by-Step Procedure

Part A: Diazotization of 4-Chloroaniline

  • In a 250 mL beaker, dissolve 1.28 g (0.01 mol) of 4-chloroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C.

  • Add the sodium nitrite solution dropwise to the 4-chloroaniline solution over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 2.07 g (0.01 mol) of this compound in 50 mL of 5% (w/v) sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the alkaline solution of this compound with vigorous stirring.

  • During the addition, maintain the pH of the reaction mixture between 8 and 9 by adding a 10% sodium carbonate solution as needed. A colored precipitate will form.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • After the coupling is complete, acidify the mixture to a pH of approximately 5 with dilute hydrochloric acid.

  • Filter the precipitated pigment using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and free of chloride ions (test with AgNO₃).

  • Recrystallize the crude pigment from an ethanol/water mixture to improve purity.

  • Dry the purified pigment in an oven at 60-70 °C to a constant weight.

Safety Precautions
  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic amines and their diazonium salts can be toxic and potentially carcinogenic. Perform the reaction in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.

  • Handle concentrated acids and bases with care.

Characterization of the Synthesized Pigment

The structure and properties of the synthesized azo pigment should be confirmed using various analytical techniques.

Table 2: Expected Analytical Data for the Synthesized Azo Pigment

TechniqueExpected Observations
FT-IR Spectroscopy Broad peak around 3400-3000 cm⁻¹ (O-H stretch of carboxylic acid and phenol), peak around 1700 cm⁻¹ (C=O stretch of carboxylic acid), peaks around 1450-1500 cm⁻¹ (N=N stretch), peaks corresponding to C-Cl bonds.
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region (typically 400-500 nm), which determines the color of the pigment.
¹H-NMR Spectroscopy Aromatic protons in the downfield region, with chemical shifts and coupling patterns consistent with the proposed structure. The carboxylic acid and phenolic protons will appear as broad singlets.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the final product.

Properties and Potential Applications

Azo pigments derived from this compound are anticipated to exhibit properties characteristic of high-performance pigments.

Caption: Expected properties and applications of the pigment.

  • Color: The exact color will depend on the entire chromophore system, but a yellow to orange or red hue is expected.

  • Stability: The presence of multiple chlorine atoms and the intramolecular hydrogen bonding between the hydroxyl and azo groups are likely to confer high thermal and chemical stability.

  • Lightfastness: Halogenated azo pigments often exhibit excellent resistance to fading upon exposure to UV light.[3]

  • Insolubility: The relatively large molecular size and potential for intermolecular hydrogen bonding will likely result in low solubility in common solvents, a key characteristic of pigments.

These properties make such pigments suitable for demanding applications where durability is crucial, including automotive coatings, industrial paints, coloration of plastics, and high-quality printing inks.

Conclusion

This compound is a promising, albeit under-explored, precursor for the synthesis of high-performance pigments. The synthetic route to azo pigments via diazotization and coupling is a well-established and versatile method. The protocol provided herein serves as a foundational template for the development of a novel series of colorants with potentially superior stability and fastness properties. Further research into the derivatization of this intermediate can open new avenues in the field of materials science and industrial chemistry.

References

  • LookChem. (n.d.). 3,6-DICHLORO-2-HYDROXY BENZOIC ACID. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 4). Innovations in this compound Synthesis and Application. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012123A - Synthetic method for this compound.
  • ResearchGate. (2019, March). A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. Retrieved from [Link]

  • Salman, H. H., Abood, H. S., & Ramadhan, U. H. (2019). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Oriental Journal of Chemistry, 35(2). Retrieved from [Link]

  • Chemical Review and Letters. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Teimouri, A., Chermahini, A. N., & Ghorbani, M. H. (2012). The green synthesis of new azo dyes derived from salicylic acid derivatives catalyzed via baker's yeast and solid acid catalysis. Journal of the Serbian Chemical Society, 77(9), 1193-1201. Retrieved from [Link]

  • Hong, Z., et al. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. Journal of Chemical Engineering of Chinese Universities, 31(4), 893-899.
  • Gessner, T., & Mayer, U. (2000). Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Hunger, K. (Ed.). (2003).
  • MFA Cameo. (2025, May 30). Azo dyes and pigments. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved from [Link]

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Application Notes and Protocols for 3,6-Dichloro-2-hydroxybenzoic Acid in Antimicrobial and Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Dichlorinated Salicylic Acid Derivative

3,6-Dichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is emerging as a compound of significant interest for researchers in antimicrobial and anti-inflammatory drug discovery.[1] Salicylic acid and its analogs have a long-established history in medicine, and the addition of chlorine atoms to the benzene ring can modulate their physicochemical and biological properties, potentially enhancing their therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial and anti-inflammatory applications of this compound. We will delve into the mechanistic rationale behind its potential activities and provide detailed, field-proven protocols for its evaluation.

The antimicrobial potential of benzoic acid derivatives is well-documented, with chlorinated variants showing notable activity, particularly against Gram-negative bacteria.[2][3] The anti-inflammatory properties of salicylates are famously attributed to their ability to modulate inflammatory signaling pathways. Notably, salicylic acid and its derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[4][5][6][7] This inhibition prevents the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[4]

These application notes are designed to be a practical resource, offering not just step-by-step instructions but also the scientific reasoning behind the experimental design.

Part 1: Antimicrobial Applications and Protocols

The evaluation of the antimicrobial properties of this compound is a critical first step in understanding its potential as a novel therapeutic agent. The following protocols are designed to determine the compound's spectrum of activity and potency against a range of clinically relevant microorganisms.

Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a standardized and widely used technique for determining MIC values.

Protocol 1: Broth Microdilution Assay for MIC Determination

Objective: To determine the MIC of this compound against selected bacterial and fungal strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution.

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: Wells with a known antibiotic instead of the test compound.

    • Negative Control (Growth Control): Wells with inoculum and broth only.

    • Sterility Control: Wells with broth only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Expected Outcomes: Based on studies of related chlorinated benzoic acid derivatives, this compound is expected to exhibit antimicrobial activity, particularly against Gram-negative bacteria.[2][3] MIC values for related compounds against various bacteria have been reported in the range of 15-31 µmol/L.[10]

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock (10 mg/mL in DMSO) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (24-48h) Inoculation->Incubation Read_Results Visual/Spectrophotometric Reading Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for MIC determination using broth microdilution.

Part 2: Anti-inflammatory Applications and Protocols

The anti-inflammatory potential of this compound can be investigated by assessing its ability to modulate key inflammatory responses in immune cells, such as macrophages. The following protocols focus on measuring the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation.[11][12][13][14] The Griess assay is a common method to quantify NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.

Protocol 2: Griess Assay for Nitric Oxide Production

Objective: To determine the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Expected Outcomes: Salicylic acid and its derivatives are known to inhibit NF-κB, which is a key transcription factor for iNOS.[4][5][6] Therefore, it is anticipated that this compound will inhibit LPS-induced NO production in a dose-dependent manner.

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade.[15][16][17] Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the levels of these cytokines in cell culture supernatants.

Protocol 3: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

Objective: To quantify the inhibitory effect of this compound on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • Cell culture supernatants from the NO production assay (or a parallel experiment)

  • ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Follow ELISA Kit Instructions: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantification: Calculate the cytokine concentrations in the samples using the standard curve provided in the kit.

Expected Outcomes: As NF-κB controls the expression of TNF-α and IL-6, inhibition of this pathway by this compound is expected to lead to a significant reduction in the secretion of these pro-inflammatory cytokines.[4][17]

Mechanistic Insights: NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways like NF-κB and Mitogen-Activated Protein Kinase (MAPK).[18][19][20]

NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7] Salicylates can inhibit this process.[6][7]

MAPK Signaling Pathway: The MAPK family of kinases (including p38, JNK, and ERK) are also activated by inflammatory stimuli and play a crucial role in regulating the production of inflammatory mediators.[19][21]

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory induces DCHA 3,6-Dichloro- 2-hydroxybenzoic acid DCHA->MAPK Potentially Inhibits DCHA->IKK Inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described protocols.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Ciprofloxacin: X
Escherichia coli (ATCC 25922)Ciprofloxacin: Y
Candida albicans (ATCC 90028)Fluconazole: Z

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
Control (no LPS)
LPS (1 µg/mL)100100100
LPS + Compound (X µM)
LPS + Compound (Y µM)
LPS + Compound (Z µM)

Conclusion and Future Directions

These application notes provide a robust framework for the initial investigation of this compound as a potential antimicrobial and anti-inflammatory agent. The provided protocols are based on established and validated methodologies. Further research should focus on elucidating the precise molecular targets within the inflammatory signaling pathways and expanding the antimicrobial testing to a broader panel of clinically relevant and drug-resistant pathogens. Structure-activity relationship studies with other halogenated salicylic acid derivatives could also provide valuable insights for the development of more potent and selective therapeutic agents.

References

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  • Milde, T., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 19(8), 1736-1750. [Link]

  • Eissa, M., & Wary, K. K. (2004). Analysis of the effects of nitric oxide and oxygen on nitric oxide production by macrophages. Journal of theoretical biology, 226(2), 165-174. [Link]

  • ResearchGate. (2022). Antimicrobial activity and the Minimal Inhibitory Concentration (MIC)?. ResearchGate. [Link]

  • Erl, W., et al. (1999). Proliferation of macrophages due to the inhibition of inducible nitric oxide synthesis by oxidized low-density lipoproteins. FEBS letters, 453(3), 265-269. [Link]

  • PubChem. (n.d.). 3,5-Dichlorosalicylic acid. PubChem. Retrieved January 14, 2026, from [Link]

  • Zadrazilova, I., et al. (2016). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Scientia pharmaceutica, 84(1), 115-28. [Link]

  • Chen, Y. W., et al. (2021). The Synergistic Inhibition of Coronavirus Replication and Induced Cytokine Production by Ciclesonide and the Tylophorine-Based Compound Dbq33b. Viruses, 13(8), 1599. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Dichloro-2-hydroxybenzoic acid (3,6-DCSA). This guide is designed for researchers, chemists, and process development professionals to address common challenges and enhance the yield and purity of 3,6-DCSA. As a critical intermediate in the production of the widely used herbicide Dicamba, optimizing its synthesis is of significant industrial importance.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol based on the robust Kolbe-Schmitt reaction methodology.

Section 1: FAQs - Foundational Concepts

This section addresses fundamental questions regarding the synthesis of 3,6-DCSA.

Q1: What is the primary reaction for synthesizing this compound?

A1: The principal industrial method is the Kolbe-Schmitt reaction .[1] This process involves the carboxylation of a phenoxide salt with carbon dioxide under conditions of high temperature and pressure.[3][4] In this specific synthesis, the starting material is 2,5-dichlorophenol, which is first converted to its phenoxide salt and then reacted with CO₂ to introduce a carboxylic acid group, primarily at the ortho position to the hydroxyl group.[5][6]

Q2: Why is the initial formation of a phenoxide salt from 2,5-dichlorophenol a critical step?

A2: The formation of the phenoxide salt is crucial because the phenoxide ion is a much stronger nucleophile than the neutral phenol molecule.[7] The deprotonation of the hydroxyl group by a base (like potassium hydroxide) creates a negative charge that is delocalized into the aromatic ring, significantly increasing the electron density of the ring.[7][8] This enhanced nucleophilicity is necessary for the ring to attack the relatively weak electrophile, carbon dioxide, initiating the carboxylation reaction.

Q3: What is the mechanistic role of the catalyst, such as potassium carbonate or potassium chloride, in this reaction?

A3: In the Kolbe-Schmitt reaction, potassium carbonate has traditionally been used as a catalyst.[1][5] Its role is multifaceted; it can act as a base to ensure complete formation of the phenoxide and may influence the complexation with the phenoxide and CO₂, facilitating the electrophilic attack. The choice of the potassium cation is also critical for regioselectivity.[3] Interestingly, research has shown that cheaper potassium chloride can be used as an effective substitute for potassium carbonate, suggesting the potassium ion itself plays a key role in the catalytic cycle, potentially by forming a chelate complex with the phenoxide and CO₂ that lowers the activation energy of the reaction.[1] A study of the synthesis of 3,6-DCSA showed that the reaction proceeds even without a catalyst, but at a much slower rate.[6]

Q4: What are the key safety precautions for a high-pressure, high-temperature carboxylation reaction?

A4: Safety is paramount. Key precautions include:

  • Use of a certified high-pressure reactor (autoclave): The vessel must be rated for the temperatures and pressures required (e.g., >150°C and >6 MPa).[1]

  • Inert Atmosphere: The reactor must be purged with an inert gas like nitrogen before introducing CO₂ to prevent oxidation and potential side reactions at high temperatures.

  • Pressure and Temperature Monitoring: Continuous monitoring with calibrated gauges and thermocouples is essential. A pressure relief valve or burst disc must be installed to prevent catastrophic failure.

  • Proper Agitation: Ensure the reactor's stirring mechanism is functioning correctly to allow for efficient mixing and heat transfer, preventing localized overheating which can lead to charring and a decrease in yield.[5]

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) should be supplemented with a blast shield during the reaction.

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides solutions to specific problems encountered during the synthesis.

Issue 1: Consistently Low Yield of 3,6-DCSA (<45%)

  • Potential Cause A: Incomplete Phenoxide Salt Formation.

    • Scientific Rationale: Water in the reaction mixture can consume the base and prevent the complete deprotonation of 2,5-dichlorophenol. The stoichiometry of the base must be precise to drive the equilibrium towards the phenoxide.

    • Troubleshooting Steps:

      • Ensure the 2,5-dichlorophenol and solvent are anhydrous.

      • Use a slight molar excess of a strong base (e.g., potassium hydroxide) relative to the phenol.

      • During the salt formation step, ensure complete dissolution and reaction before proceeding to carboxylation. A dehydration step by heating the mixture with an organic solvent may be employed to remove water.[1]

  • Potential Cause B: Inefficient Carboxylation.

    • Scientific Rationale: The carboxylation is an equilibrium-driven process sensitive to temperature, pressure, and catalyst efficiency. Insufficient CO₂ pressure reduces the concentration of the electrophile, while suboptimal temperature can result in slow reaction rates or favor side reactions.

    • Troubleshooting Steps:

      • Check CO₂ Pressure: Ensure the CO₂ cylinder has adequate pressure and that the reactor is sealed properly to maintain the target pressure (e.g., 6 MPa).[1]

      • Optimize Temperature: The reaction temperature is critical. For 3,6-DCSA, a range of 145-180°C is typical.[1][5] Temperatures that are too low will result in an impractically slow reaction, while temperatures exceeding 180°C can cause thermal degradation (decarboxylation) of the product and charring.[5][9]

      • Verify Catalyst Activity: Ensure the catalyst (e.g., potassium chloride or potassium carbonate) is of high purity and is not clumped. Proper agitation is key to ensuring the catalyst is well-dispersed.

  • Potential Cause C: Product Loss During Workup and Purification.

    • Scientific Rationale: 3,6-DCSA is precipitated from its salt solution by acidification. The pH of the solution must be sufficiently low to ensure complete protonation of the carboxylate.

    • Troubleshooting Steps:

      • Optimize Precipitation pH: After the reaction, the product is in its salt form. When acidifying the aqueous phase to precipitate the product, ensure the pH is adjusted to 1-3 to maximize recovery.[1]

      • Efficient Recovery of Unreacted Phenol: Unreacted 2,5-dichlorophenol is a major component of the crude product. Use steam distillation to effectively remove and recover this starting material before filtering the final product.[1][5] This not only purifies the product but also allows for the recycling of valuable starting material.

Issue 2: Product Appears Dark or Contains Tarry Material

  • Potential Cause: Overheating or Presence of Oxygen.

    • Scientific Rationale: Phenolic compounds are susceptible to oxidation at high temperatures, which can lead to the formation of colored, polymeric byproducts (tar). Localized overheating ("hot spots") due to poor mixing can accelerate this degradation.

    • Troubleshooting Steps:

      • Precise Temperature Control: Use a reliable temperature controller and ensure the thermocouple is correctly placed to measure the internal reaction temperature.

      • Ensure Inert Atmosphere: Before heating, thoroughly purge the autoclave with nitrogen or another inert gas to remove all traces of oxygen.

      • Maintain Vigorous Agitation: Ensure the stirring is sufficient to maintain a homogeneous mixture and prevent material from charring on the reactor walls.

Section 3: Optimized Experimental Protocol

This protocol is based on a high-yield method adapted from patent literature, emphasizing cost-effectiveness and efficiency.[1]

Step 1: Formation and Dehydration of Potassium 2,5-Dichlorophenoxide

  • To a suitable reaction vessel, add 2,5-dichlorophenol (1.0 mol), potassium hydroxide (1.05 mol), and an organic solvent such as xylene.

  • Heat the mixture under reflux with a Dean-Stark apparatus to azeotropically remove water until the formation of water ceases, indicating complete salt formation and dehydration.

  • Distill off the organic solvent under reduced pressure to obtain the dry potassium 2,5-dichlorophenoxide salt.

Step 2: High-Pressure Carboxylation

  • Transfer the dry phenoxide salt into a high-pressure autoclave.

  • Add the catalyst, potassium chloride (KCl), in a quantity of approximately 20-30% by weight relative to the phenoxide.

  • Seal the autoclave and purge thoroughly with nitrogen gas.

  • Pressurize the reactor with carbon dioxide (CO₂) to a pressure of 6 MPa.

  • Begin agitation and heat the reactor to an internal temperature of 145°C.

  • Maintain these conditions for 12 hours.

Step 3: Product Isolation and Purification

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

  • Add water to the solid reaction mass to dissolve the potassium 3,6-dichloro-2-hydroxybenzoate.

  • Transfer the aqueous solution to a separatory funnel and wash with a small amount of an organic solvent (e.g., toluene) to remove non-polar impurities.

  • Transfer the aqueous phase to a new vessel and carefully add a strong acid (e.g., concentrated HCl) with stirring until the pH of the solution is between 1 and 3. A white precipitate of crude 3,6-DCSA will form.

  • Set up a steam distillation apparatus and distill the slurry to remove and recover any unreacted 2,5-dichlorophenol.

  • Cool the remaining slurry and collect the purified 3,6-DCSA product by filtration.

  • Wash the filter cake with cold water and dry under vacuum at 60°C to a constant weight. The expected yield should be in the range of 45-50%.[1]

Section 4: Data and Process Visualization
Data Presentation

Table 1: Comparative Analysis of Catalysts in the Kolbe-Schmitt Carboxylation of 2,5-Dichlorophenol Data synthesized from comparative examples in patent literature.[1]

CatalystProduct Yield (%)Unreacted Phenol Recovery (%)Total Material Balance (%)Relative Cost
Potassium Chloride (KCl) 46.6%52.3%98.9%Low
Potassium Carbonate (K₂CO₃) 46.6%52.0%98.6%High
Sodium Carbonate (Na₂CO₃) 37.0%60.8%97.8%Medium
No Catalyst 33.9%63.5%97.4%N/A

This table illustrates that potassium chloride provides a yield comparable to the more expensive potassium carbonate, making it a highly effective and economical choice.

Mandatory Visualizations

Kolbe_Schmitt_Pathway cluster_start Step 1: Salt Formation cluster_carboxylation Step 2: Carboxylation cluster_workup Step 3: Workup Phenol 2,5-Dichlorophenol Phenoxide Potassium 2,5-Dichlorophenoxide Phenol->Phenoxide + KOH - H₂O Base KOH Complex Intermediate Complex (Phenoxide-K⁺-CO₂) Phenoxide->Complex + CO₂ High T, P CO2 CO₂ CO2->Complex Product_Salt Potassium 3,6-Dichloro- 2-hydroxybenzoate Complex->Product_Salt Electrophilic Aromatic Substitution Final_Product 3,6-Dichloro-2- hydroxybenzoic Acid Product_Salt->Final_Product + H₃O⁺ Acid H₃O⁺ (Acidification) Acid->Final_Product

Caption: Kolbe-Schmitt reaction pathway for 3,6-DCSA synthesis.

Troubleshooting_Workflow Start Start: Low Yield (<45%) Check_Reactants Check for Water in Reactants/Solvent? Start->Check_Reactants Dry_Reactants Action: Dry all materials. Ensure anhydrous conditions. Check_Reactants->Dry_Reactants Yes Check_Conditions Are T and P optimal? (145-180°C, >5 MPa) Check_Reactants->Check_Conditions No Dry_Reactants->Check_Conditions Adjust_Conditions Action: Calibrate gauges. Adjust T & P. Check_Conditions->Adjust_Conditions No Check_Workup Is workup pH correct? (pH 1-3 for precipitation) Check_Conditions->Check_Workup Yes Adjust_Conditions->Check_Workup Adjust_pH Action: Re-check pH meter. Adjust pH carefully. Check_Workup->Adjust_pH No Check_Steam_Dist Was steam distillation performed to remove unreacted phenol? Check_Workup->Check_Steam_Dist Yes Adjust_pH->Check_Steam_Dist Perform_Dist Action: Implement steam distillation before filtration. Check_Steam_Dist->Perform_Dist No End Yield Improved Check_Steam_Dist->End Yes Perform_Dist->End

Caption: Troubleshooting workflow for diagnosing low yield issues.

References
  • Source: Google Patents (CN103012123A)
  • Title: A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba Source: ResearchGate URL: [Link]

  • Title: A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba Source: FAO AGRIS URL: [Link]

  • Title: A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba Source: FAO AGRIS URL: [Link]

  • Title: Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA)
  • Source: Google Patents (CN102211995A)
  • Title: Innovations in this compound Synthesis and Application Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Source: Google Patents (WO2015187774A1)
  • Title: Kolbe–Schmitt reaction Source: Wikipedia URL: [Link]

  • Title: 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 Source: PubChem URL: [Link]

  • Title: Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID Source: lookchem URL: [Link]

  • Title: Optimisation of reaction temperature during carboxylation of single and mixed model bio-derived phenolics as effective route for Source: ScienceDirect URL: [Link]

  • Title: this compound (C7H4Cl2O3) Source: PubChemLite URL: [Link]

  • Source: Google Patents (CN103819327A)
  • Title: Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction Source: ResearchGate URL: [Link]

  • Title: Kolbe–Schmitt reaction Source: L.S.College, Muzaffarpur URL: [Link]

  • Title: Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ Source: Vedantu URL: [Link]

  • Source: Google Patents (US3825593A)
  • Title: Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) Source: UCLA Chemistry URL: [Link]

  • Title: Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates: 2,6-Dichlorotoluene, 2,6-Dichloroaniline, and 2,6-Dichlorophenol Source: ACS Publications URL: [Link]

  • Title: 2,6-dichlorophenol Source: Organic Syntheses URL: [Link]

Sources

Technical Support Center: Purification of 3,6-Dichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,6-Dichlorosalicylic acid (3,6-DCSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and methodologies associated with obtaining high-purity 3,6-DCSA. As a critical intermediate in the synthesis of the herbicide dicamba and other fine chemicals, the purity of 3,6-DCSA is paramount for downstream applications.[1][2] This document provides troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist you in your laboratory work.

I. Understanding 3,6-Dichlorosalicylic Acid: Key Properties

A thorough understanding of the physicochemical properties of 3,6-Dichlorosalicylic acid is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₇H₄Cl₂O₃[3]
Molecular Weight207.01 g/mol [1][3]
Melting Point~195°C[1]
AppearanceWhite crystalline solid[1]
SolubilitySlightly soluble in water; more soluble in organic solvents like DMSO and methanol.[1]
pKa1.99 ± 0.25 (Predicted)[4]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3,6-Dichlorosalicylic acid in a systematic question-and-answer format.

Recrystallization Issues

  • Question: My 3,6-Dichlorosalicylic acid is "oiling out" instead of crystallizing. What should I do?

    Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common issue, especially if the compound has a relatively low melting point or if there are significant impurities present that depress the melting point.

    • Immediate Action: Return the flask to the heat source and add more of the primary solvent to redissolve the oil.[5]

    • Troubleshooting Steps:

      • Increase Solvent Volume: You may be using the bare minimum amount of solvent. Adding a slight excess can keep the compound dissolved at a lower temperature, allowing for proper crystal formation upon cooling.[5]

      • Slow Down Cooling: Rapid cooling can promote oiling. Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask with paper towels can help.[5]

      • Solvent System Modification: If using a mixed solvent system, try adjusting the ratio. An oiling out issue might indicate that the solvent in which the compound is less soluble was added too quickly or in too high a proportion.

      • Consider a Different Solvent: If the problem persists, the chosen solvent may not be ideal. Refer to solubility data to select a more appropriate solvent or solvent pair.

  • Question: The crystallization of my 3,6-Dichlorosalicylic acid is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?

    Answer: Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[5]

    • Causality: This is typically caused by a supersaturated solution cooling too quickly or having too high a concentration of the solute.

    • Solutions:

      • Re-dissolve and Add More Solvent: Gently heat the solution to redissolve the solid and add a small amount of additional hot solvent. This will slightly decrease the saturation level and slow down the crystallization process upon cooling.[5]

      • Insulated, Slow Cooling: Allow the solution to cool to room temperature on a benchtop, insulated from the cold surface by a cork ring or folded paper towels, before moving to an ice bath.[5]

      • Seed Crystals: If you have a pure sample, adding a tiny seed crystal to the cooled, saturated solution can promote the growth of larger, more well-defined crystals.

  • Question: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?

    Answer: Failure to crystallize can be frustrating but is often resolved with a few simple techniques to induce nucleation.

    • Troubleshooting Hierarchy:

      • Scratch the Inner Surface: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

      • Introduce a Seed Crystal: If available, a small crystal of pure 3,6-Dichlorosalicylic acid can be added to the solution to initiate crystallization.

      • Reduce the Volume of Solvent: It's possible that too much solvent was added. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

      • Flash Freeze: Briefly placing the flask in a dry ice/acetone bath can sometimes induce crystallization. However, this can lead to the formation of very small crystals.

Chromatography Issues

  • Question: I'm observing peak tailing during the HPLC analysis of my purified 3,6-Dichlorosalicylic acid. What is the likely cause and how can I fix it?

    Answer: Peak tailing in HPLC of organic acids is a frequent problem, often related to interactions with the stationary phase or issues with the mobile phase.

    • Potential Causes & Solutions:

      • Silanol Interactions: Free silanol groups on silica-based columns can interact with the acidic proton of the carboxylic acid, causing tailing.

        • Solution: Use a column specifically designed for organic acid analysis or add a competing acid like trifluoroacetic acid (TFA) in a low concentration to the mobile phase to mask the silanol groups.[6]

      • Incorrect Mobile Phase pH: If the pH of the mobile phase is not sufficiently low, the salicylic acid may be partially ionized, leading to secondary interactions with the stationary phase.

        • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of 3,6-Dichlorosalicylic acid (pKa ≈ 1.99).[4][6] Using a buffer or adding a small amount of an acid like phosphoric or formic acid is common practice.[6]

      • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

        • Solution: Dilute your sample and re-inject.[6]

III. Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude 3,6-Dichlorosalicylic acid?

    A1: The impurities largely depend on the synthetic route. A common synthesis involves the carboxylation of 2,5-dichlorophenol.[7][8] Potential impurities include unreacted 2,5-dichlorophenol, regioisomers such as 3,5-dichlorosalicylic acid, and byproducts from side reactions.[7][8] If the synthesis involves halogenation of salicylic acid or its precursors, other chlorinated isomers could also be present.

  • Q2: What is a good starting solvent for the recrystallization of 3,6-Dichlorosalicylic acid?

    A2: Based on its solubility profile, a mixed solvent system is often effective. A good starting point would be a polar protic solvent in which it is soluble at high temperatures, such as ethanol or methanol, and a solvent in which it is less soluble, like water. A patent for the preparation of 3,6-Dichlorosalicylic acid mentions recrystallization from water, which could be effective if the crude material is sufficiently soluble in hot water and sparingly soluble in cold water.[7]

  • Q3: How can I remove colored impurities from my 3,6-Dichlorosalicylic acid sample?

    A3: If your crude product has a noticeable color, this often indicates the presence of high molecular weight, colored byproducts. These can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization.

    • Procedure: After dissolving your crude product in the hot solvent, remove it from the heat source and add a small amount of activated charcoal. Swirl the flask and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[9] Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Q4: Can I use column chromatography to purify 3,6-Dichlorosalicylic acid?

    A4: Yes, silica gel column chromatography can be an effective method for purifying 3,6-Dichlorosalicylic acid, especially for removing impurities with different polarities. A typical mobile phase would consist of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid added to keep the carboxylic acid protonated and prevent streaking on the column.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization of 3,6-Dichlorosalicylic Acid

This protocol provides a step-by-step methodology for the purification of 3,6-Dichlorosalicylic acid using a mixed solvent system of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude 3,6-Dichlorosalicylic acid. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use a minimal volume to ensure a good recovery rate.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used to decolorize the solution, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Well-formed crystals should appear over time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.

Protocol 2: HPLC Analysis of Purified 3,6-Dichlorosalicylic Acid

This protocol outlines a general method for assessing the purity of 3,6-Dichlorosalicylic acid using reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid in both solvents.

    • Initial conditions: 95% Water (0.1% Formic Acid), 5% Acetonitrile (0.1% Formic Acid)

    • Gradient: Ramp to 95% Acetonitrile (0.1% Formic Acid) over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified 3,6-Dichlorosalicylic acid in the initial mobile phase composition or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.[6]

V. Visual Workflow Diagrams

Diagram 1: General Purification and Analysis Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 3,6-DCSA Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative HPLC HPLC Analysis Recrystallization->HPLC Melting_Point Melting Point Determination Recrystallization->Melting_Point Column_Chromatography->HPLC Column_Chromatography->Melting_Point Pure_Product Pure 3,6-DCSA HPLC->Pure_Product Purity >98% Melting_Point->Pure_Product Sharp M.P.

Caption: Workflow for purification and analysis of 3,6-DCSA.

Diagram 2: Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Outcome Crystals Form Oiling Out No Crystals Cool->Outcome Success Success! Outcome:crystals->Success Troubleshoot_Oiling Troubleshoot Oiling Out - Reheat - Add more solvent - Slow cooling Outcome:oiling->Troubleshoot_Oiling Troubleshoot_Nothing Induce Crystallization - Scratch flask - Add seed crystal - Reduce solvent Outcome:nothing->Troubleshoot_Nothing Troubleshoot_Oiling->Dissolve Retry Troubleshoot_Nothing->Cool Retry

Caption: Troubleshooting logic for common recrystallization issues.

VI. References

  • 3,6-Dichlorosalicylic Acid: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

  • 3,6-dichlorosalicylic acid (Ref: NOA 414746). (2025). AERU - University of Hertfordshire.

  • 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844. PubChem.

  • Dichlorosalicylic acid. Wikipedia.

  • Common HPLC problems and solutions for organic acid analysis. Benchchem.

  • Process for the preparation of 3,6-dichloro-salicyclic. (1980). Google Patents.

  • 3,6-Dichloro-2-hydroxybenzoic acid | 3401-80-7. Benchchem.

  • Troubleshooting. (2022). Chemistry LibreTexts.

  • Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. (2015). ResearchGate.

  • Recrystallization of Salicylic acid. SlideShare.

  • Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID. lookchem.

Sources

Technical Support Center: Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA). This guide is designed for researchers, chemists, and process development professionals who are working with this important chemical intermediate, notably used in the production of the herbicide Dicamba.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently encountered questions regarding side product formation during synthesis, primarily focusing on the widely used Kolbe-Schmitt reaction of 2,5-dichlorophenol.[1][4]

Section 1: Understanding the Core Synthesis and Its Challenges

The industrial synthesis of 3,6-DCSA is most commonly achieved via the Kolbe-Schmitt reaction.[5][6] This process involves the carboxylation of a potassium or sodium salt of 2,5-dichlorophenol with carbon dioxide under high pressure and temperature.[6][7] While effective, the reaction is sensitive to process parameters and prone to the formation of several side products that can complicate purification and reduce overall yield. The electron-withdrawing nature of the two chlorine atoms on the phenol ring presents a higher activation barrier for the desired electrophilic attack by CO2 compared to unsubstituted phenol.[8]

This guide will address the most common issues encountered during this synthesis in a practical, question-and-answer format.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My yield of 3,6-DCSA is significantly lower than expected, and I'm recovering a large amount of unreacted 2,5-dichlorophenol. What are the likely causes?

This is the most common issue and can stem from several factors, ranging from reaction conditions to intrinsic mechanistic hurdles.

Answer:

Low conversion is typically attributed to three main areas: suboptimal reaction conditions, reagent quality, or a competing proton transfer reaction.

  • Suboptimal Reaction Conditions: The Kolbe-Schmitt reaction is highly dependent on pressure and temperature.[7][9] Insufficient CO2 pressure means the concentration of the electrophile is too low to drive the reaction forward efficiently. Temperatures that are too low will result in slow reaction kinetics, while excessively high temperatures can favor side reactions like decarboxylation (see Q3).

  • Reagent Purity and Preparation: The reaction requires the formation of a dry phenoxide salt. Any moisture present will react with the phenoxide and consume CO2, reducing the efficiency of the main reaction. Ensure your 2,5-dichlorophenol is dry and the base (e.g., potassium carbonate, sodium hydroxide) is anhydrous.

  • Inherent Proton Transfer Side Reaction: Recent computational and experimental studies have shown that a competing reaction can occur where the desired carboxylated product (3,6-dichloro salicylate) acts as a proton donor to a molecule of the 2,5-dichloro phenoxide.[8] This regenerates a molecule of the starting material, 2,5-dichlorophenol, and forms a di-potassium salt of the product, effectively terminating the reaction for that phenoxide molecule.[8] This side reaction is a fundamental reason why achieving 100% conversion can be challenging.

Troubleshooting Steps:

  • Verify Reaction Setup: Ensure your high-pressure reactor is properly sealed and can maintain the target CO2 pressure (often 100 atm or higher) throughout the reaction.[7][9]

  • Optimize Temperature: Systematically vary the reaction temperature (e.g., in 10°C increments around the literature value of 125-150°C) to find the optimal balance between reaction rate and side product formation.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents if applicable and ensure the 2,5-dichlorophenol starting material is free of water.

  • Workup Procedure: Unreacted 2,5-dichlorophenol can often be recovered from the reaction mixture via steam distillation after acidification, allowing for its reuse.[1]

Q2: My analytical data (HPLC, NMR) shows a significant isomeric impurity. What is it, and how can I minimize its formation?

The presence of a major isomeric byproduct is a classic challenge in Kolbe-Schmitt reactions.

Answer:

The most likely isomeric impurity is 3,6-dichloro-4-hydroxybenzoic acid , the product of para-carboxylation. The desired 3,6-DCSA is the ortho-carboxylation product. The ratio of these two products is highly influenced by the reaction conditions and, most critically, the choice of the counter-ion (sodium vs. potassium).

  • Mechanism of Selectivity:

    • Sodium (Na+) Phenoxide: Generally favors ortho-carboxylation. The smaller sodium ion is believed to form a chelate complex with the oxygen of the phenoxide and the incoming CO2 molecule, directing the addition to the sterically accessible ortho position.

    • Potassium (K+) Phenoxide: Tends to produce higher amounts of the para isomer.[7][10] The larger potassium ion does not chelate as effectively, leading to a reaction that is under greater thermodynamic control, which favors the more stable para product.

The diagram below illustrates the competing pathways leading to the ortho and para products.

G cluster_0 Reaction Pathways start 2,5-Dichlorophenoxide + CO2 ortho_product This compound (Desired Ortho Product) start->ortho_product Favored by Na+ Lower Temp (Kinetic Control) para_product 3,6-Dichloro-4-hydroxybenzoic acid (Para Side Product) start->para_product Favored by K+ Higher Temp (Thermodynamic Control)

Caption: Ortho vs. Para selectivity in the Kolbe-Schmitt reaction.

Troubleshooting Steps:

  • Use Sodium Hydroxide/Carbonate: If you are using a potassium base, switching to its sodium equivalent should significantly improve the ortho/para ratio in favor of the desired 3,6-DCSA.

  • Control Temperature: Lower reaction temperatures generally favor the kinetically controlled ortho product. Running the reaction at the lowest temperature that still provides a reasonable conversion rate can minimize the formation of the para isomer.

Q3: My product appears to be degrading during the reaction or workup. Is this possible?

Answer:

Yes, product degradation via decarboxylation is a significant concern. Salicylic acids, particularly those with electron-withdrawing groups, can be susceptible to losing CO2 at elevated temperatures, which reverts the product back to the starting phenol.

  • Mechanism: The carboxylic acid group is eliminated as CO2, and the aromatic ring is protonated, regenerating 2,5-dichlorophenol. This process can be catalyzed by acid or base and is accelerated by heat. The decarboxylation of a similar compound, 3,5-dichloro-4-hydroxybenzoic acid, is a known synthetic step to produce 2,6-dichlorophenol, highlighting the feasibility of this reaction pathway.[11]

G cluster_1 Degradation Pathway product This compound conditions High Temperature (During reaction or workup) product->conditions side_product 2,5-Dichlorophenol + CO2 conditions->side_product Decarboxylation

Caption: Decarboxylation side reaction of the desired product.

Troubleshooting Steps:

  • Avoid Overheating: Do not exceed the optimal reaction temperature. Extended reaction times at high temperatures can increase the rate of decarboxylation.

  • Careful Workup: During the acidification step of the workup, avoid boiling the acidic solution for prolonged periods. Use moderate temperatures to remove solvents or unreacted starting material.

  • Process Monitoring: Analyze samples at different stages of the workup to determine if decarboxylation is occurring primarily during the main reaction or during product isolation.

Q4: I am observing other chlorinated aromatic acids that I cannot identify. Where might these be coming from?

Answer:

These unexpected side products almost always originate from impurities present in your starting material, 2,5-dichlorophenol . The industrial synthesis of 2,5-dichlorophenol from 1,2,4-trichlorobenzene often produces a mixture of dichlorophenol isomers.[4] Common contaminants include 2,4-dichlorophenol and 3,4-dichlorophenol.[4]

These isomeric impurities will undergo the Kolbe-Schmitt reaction alongside your primary reactant, leading to a mixture of undesired carboxylated products that can be difficult to separate.

Caption: Propagation of starting material impurities to final product mixture.

Troubleshooting Steps:

  • Analyze Starting Material: Before starting the synthesis, analyze the purity of your 2,5-dichlorophenol using a suitable method like Gas Chromatography (GC) or HPLC.

  • Source High-Purity Reactants: Procure the highest purity 2,5-dichlorophenol available.

  • Purify Starting Material: If high-purity material is not available, consider purifying the 2,5-dichlorophenol by distillation or recrystallization before use.

Table 1: Common Impurities and Their Carboxylation Products

Starting Material ImpurityStructure of ImpurityPotential Carboxylation Side Product(s)
2,4-DichlorophenolCl at C2, C43,5-Dichloro-2-hydroxybenzoic acid and/or 3,5-Dichloro-4-hydroxybenzoic acid
3,4-DichlorophenolCl at C3, C42,3-Dichloro-4-hydroxybenzoic acid and/or 4,5-Dichloro-2-hydroxybenzoic acid

Section 3: Analytical and Purification Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a baseline for separating 3,6-DCSA from its common impurities. Method optimization will be required based on your specific instrumentation and impurity profile. This method is adapted from general principles for separating salicylic acid and its impurities.[12]

  • Column: C18 reverse-phase column (e.g., Agilent StableBond SB-Aq, 4.6 mm × 50 mm, 1.8 µm).[12]

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: Start at 5% B, ramp to 30% B over 10 minutes, then ramp to 95% B to wash the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Expected Elution Order: Generally, more polar compounds (like dihydroxybenzoic acids) will elute first, followed by the main products, with the less polar unreacted dichlorophenols eluting last.

Protocol 2: Purification by Recrystallization

This is an effective method for removing many of the side products discussed.

  • Dissolution: Dissolve the crude, acidified 3,6-DCSA product in a minimal amount of a hot solvent. Toluene or a mixture of xylene and water are often effective.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization. Slow cooling is crucial for forming pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove residual mother liquor containing the soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.[1]

References

  • CN103012123A - Synthetic method for this compound.
  • A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. FAO AGRIS. [Link]

  • A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. ResearchGate. [Link]

  • Salicylic Acid-impurities. Pharmaffiliates. [Link]

  • Innovations in this compound Synthesis and Application. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kolbe–Schmitt reaction. Wikipedia. [Link]

  • Acetylsalicylic-Acid-Impurities. Pharmaffiliates. [Link]

  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent. [Link]

  • Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID. LookChem. [Link]

  • US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
  • US2007147A - Method of removing impurities from salicylo-salicylic acid and product obtainable thereby.
  • Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. ResearchGate. [Link]

  • Kolbe's Reaction. GeeksforGeeks. [Link]

  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • Kolbe Reaction Mechanism. BYJU'S. [Link]

  • Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates. ACS Publications. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Chlorophenols. NCBI Bookshelf - NIH. [Link]

  • 2,6-dichlorophenol. Organic Syntheses Procedure. [Link]

  • 2,5-Dichlorophenol. Wikipedia. [Link]

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Technical Support Center: Optimizing Kolbe-Schmitt Reaction Conditions for Dichlorophenol Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Kolbe-Schmitt reaction for dichlorophenol carboxylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthesis of dichlorohydroxybenzoic acids.

Introduction to Dichlorophenol Carboxylation via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a powerful and industrially significant method for the synthesis of aromatic hydroxy acids.[1] The reaction involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[1][2] When applied to dichlorophenols, this reaction presents unique challenges and opportunities due to the electronic and steric effects of the two chlorine atoms on the aromatic ring. The electron-withdrawing nature of chlorine atoms deactivates the ring, often necessitating more forcing reaction conditions compared to the carboxylation of unsubstituted phenol.[3] However, by carefully controlling reaction parameters, it is possible to achieve high yields and regioselectivity.

This guide will walk you through the critical aspects of this reaction, from understanding the underlying mechanism to fine-tuning your experimental setup for optimal outcomes.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing very low or no conversion of my dichlorophenol starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Kolbe-Schmitt carboxylation of dichlorophenols is a common issue, primarily due to the deactivating effect of the chlorine atoms. Here are several factors to investigate and optimize:

  • Incomplete Phenoxide Formation: The reaction proceeds through the nucleophilic attack of the phenoxide ion on CO₂.[2] Incomplete deprotonation of the dichlorophenol will result in a lower concentration of the active nucleophile.

    • Troubleshooting: Ensure you are using at least a stoichiometric amount of a strong base (e.g., NaOH, KOH). The presence of water can hinder phenoxide formation; therefore, it is crucial to use anhydrous starting materials and solvents.[4] Drying the dichlorophenol and the alkali hydroxide before use is highly recommended.

  • Insufficient Temperature and Pressure: The carboxylation of deactivated phenols requires more energy to overcome the activation barrier.

    • Troubleshooting: Gradually increase the reaction temperature and CO₂ pressure. Typical conditions for the Kolbe-Schmitt reaction are temperatures of 125-150°C and pressures of 80-100 atm.[1] However, for dichlorophenols, you may need to explore temperatures up to 180-200°C.[5] Always ensure your reactor is rated for the intended temperature and pressure.

  • Poor Mass Transfer: In a gas-solid phase reaction, efficient contact between the solid phenoxide and gaseous CO₂ is critical.

    • Troubleshooting: Ensure vigorous stirring or agitation to maximize the surface area of the phenoxide exposed to CO₂. Some modern approaches utilize a suspension-based method in a high-boiling inert solvent to improve mass transfer.[1]

Question 2: My reaction is producing a mixture of ortho and para isomers. How can I control the regioselectivity of the carboxylation?

Answer:

Controlling the position of carboxylation (ortho vs. para to the hydroxyl group) is a key challenge. The choice of the alkali metal cation is the most significant factor influencing regioselectivity:

  • Sodium (Na⁺) for Ortho-Selectivity: The use of sodium hydroxide to form the sodium dichlorophenoxide generally favors the formation of the ortho-carboxylated product (a dichlorosalicylic acid derivative). This is attributed to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the carbon dioxide molecule, which directs the carboxylation to the ortho position.[4]

  • Potassium (K⁺) for Para-Selectivity: Switching to potassium hydroxide to generate the potassium dichlorophenoxide typically leads to the preferential formation of the para-carboxylated product.[1][2] The larger ionic radius of potassium disfavors the formation of the stable ortho-chelation complex.

Table 1: Influence of Alkali Metal on Regioselectivity

Alkali MetalPredominant IsomerRationale
Sodium (Na⁺)ortho-hydroxybenzoic acidFormation of a stable 6-membered chelation complex with CO₂.[4]
Potassium (K⁺)para-hydroxybenzoic acidLarger ionic radius disfavors the formation of the ortho-chelation complex.[1][2]

Question 3: I am observing significant byproduct formation, including a dark tarry substance. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation can significantly reduce the yield and complicate the purification of the desired dichlorohydroxybenzoic acid. Common byproducts include:

  • Decarboxylation Products: The desired carboxylated product can undergo decarboxylation at high temperatures, reverting to the starting dichlorophenol.[6]

    • Troubleshooting: Optimize the reaction time and temperature. Avoid unnecessarily high temperatures or prolonged reaction times. Once the reaction is complete, cool the reaction mixture promptly.

  • Unreacted Starting Material: As discussed in Question 1, incomplete conversion will leave unreacted dichlorophenol in your product mixture.

  • Di-carboxylic Acids: At higher temperatures and pressures, a second carboxylation can occur, leading to the formation of di-carboxylic acids.

    • Troubleshooting: Use milder conditions if di-carboxylation is a significant issue.

  • Phenolic Dimers and Oxidation Products: The formation of dark, tarry substances is often due to the oxidation of the phenoxide under the reaction conditions.

    • Troubleshooting: Ensure the reaction is carried out under an inert atmosphere of CO₂ and that all starting materials are free of oxidizing impurities. Purging the reactor with CO₂ before heating can help to remove any residual oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting materials and reagents for this reaction?

A1: For optimal results, all reactants and solvents should be of high purity and, most importantly, anhydrous.[4] The presence of water can significantly reduce the yield by hydrolyzing the phenoxide and reacting with CO₂.

Q2: Can I run this reaction at atmospheric pressure?

A2: While traditional Kolbe-Schmitt reactions require high pressure, some modern modifications using activating agents or specialized solvent systems have shown success at lower pressures. However, for the carboxylation of deactivated substrates like dichlorophenols, high pressure is generally necessary to achieve reasonable yields.

Q3: What analytical techniques are best for monitoring the reaction and analyzing the product mixture?

A3: A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

  • HPLC: Reversed-phase HPLC with a C18 column is well-suited for separating the dichlorophenol starting material, the desired dichlorohydroxybenzoic acid isomers, and other non-volatile byproducts.[7][8] A UV detector is typically used for detection.

  • GC-MS: GC-MS is excellent for identifying and quantifying volatile components, including the starting dichlorophenol and any potential volatile byproducts. Derivatization of the acidic products to their more volatile methyl esters or silyl ethers is often necessary for successful GC analysis.[9][10]

Q4: What is the best way to purify the final dichlorohydroxybenzoic acid product?

A4: Purification typically involves the following steps:

  • Acidification: After the reaction, the product exists as a salt. The reaction mixture is dissolved in water and acidified (e.g., with HCl) to precipitate the free carboxylic acid.[11]

  • Filtration: The precipitated crude product is collected by filtration.

  • Recrystallization: The crude product is then purified by recrystallization from a suitable solvent (e.g., aqueous ethanol, acetic acid/water).[8] Activated charcoal can be used to remove colored impurities.

Experimental Protocols

Protocol 1: General Procedure for the Carboxylation of a Dichlorophenol

Disclaimer: This is a general guideline. Specific conditions should be optimized for each dichlorophenol isomer.

  • Preparation of the Dichlorophenoxide: In a high-pressure autoclave, carefully add the desired dichlorophenol and a stoichiometric equivalent of anhydrous sodium hydroxide (for ortho-carboxylation) or potassium hydroxide (for para-carboxylation).

  • Drying: Heat the mixture under vacuum to remove any residual water.

  • Carboxylation: Cool the autoclave, then purge with carbon dioxide. Pressurize the autoclave with CO₂ to the desired pressure (e.g., 80-100 atm) and heat to the reaction temperature (e.g., 150-180°C) with vigorous stirring. Maintain these conditions for the desired reaction time (e.g., 4-8 hours).

  • Work-up: After cooling the autoclave to room temperature and venting the CO₂, dissolve the solid reaction mixture in water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the crude dichlorohydroxybenzoic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can then be purified by recrystallization.

Visualizations

Diagram 1: Kolbe-Schmitt Reaction Mechanism

Kolbe_Schmitt_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Tautomerization & Acidification DCP Dichlorophenol Phenoxide Dichlorophenoxide DCP->Phenoxide - H₂O Base Base (NaOH or KOH) Base->Phenoxide Intermediate Intermediate Complex Phenoxide->Intermediate CO2 CO₂ CO2->Intermediate Salt Carboxylate Salt Intermediate->Salt Rearrangement Product Dichlorohydroxy- benzoic Acid Salt->Product Acid Acid (H⁺) Acid->Product

Caption: The general mechanism of the Kolbe-Schmitt reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Phenoxide Verify Complete Phenoxide Formation? Start->Check_Phenoxide Anhydrous Use Anhydrous Reagents/Solvents Check_Phenoxide->Anhydrous No Stoichiometry Check Base Stoichiometry Check_Phenoxide->Stoichiometry No Check_Conditions Optimize Reaction Conditions? Check_Phenoxide->Check_Conditions Yes Anhydrous->Check_Conditions Stoichiometry->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Yes Increase_Pressure Increase CO₂ Pressure Check_Conditions->Increase_Pressure Yes Check_Mass_Transfer Improve Mass Transfer? Check_Conditions->Check_Mass_Transfer No Increase_Temp->Check_Mass_Transfer Increase_Pressure->Check_Mass_Transfer Stirring Increase Stirring Rate Check_Mass_Transfer->Stirring Yes Solvent Consider Suspension in Inert Solvent Check_Mass_Transfer->Solvent Yes End Improved Yield Check_Mass_Transfer->End No Stirring->End Solvent->End

Caption: A logical workflow for troubleshooting low yields.

References

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • PubMed. A Para-Selective Kolbe-Schmitt Reaction. [Link]

  • ResearchGate. Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. [Link]

  • ACS Publications. The Kolbe-Schmitt Reaction. [Link]

  • Pearson. Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]

  • "Acids: Derivatization for GC Analysis".
  • SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acid. [Link]

  • Google Patents.
  • HELIX Chromatography. HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. [Link]

  • SIELC Technologies. Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • YouTube. 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. [Link]

  • L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. [Link]

  • Scribd. 13 Kolbe-Schmitt Reaction. [Link]

  • PubMed Central. Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • BYJU'S. Kolbe Reaction Mechanism. [Link]

  • PubMed. Occurrence of halogenated transformation products of selected pharmaceuticals and personal care products in secondary and tertiary treated wastewaters from southern California. [Link]

  • "Kolbe-Schmitt Reaction". Name Reactions in Organic Chemistry.
  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]

  • Google Patents. CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • Google Patents.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Google Patents.
  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. [Link]

  • Recrystallization of Salicylic acid. [Link]

  • Bulletin 909A Guide to Derivatiz
  • Google Patents. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
  • Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. [Link]

  • ResearchGate. Removal of Intermediate Aromatic Halogenated DBPs by Activated Carbon Adsorption: A New Approach to Controlling Halogenated DBPs in Chlorinated Drinking Water. [Link]

  • Google Patents. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
  • PubMed. Energy conservation in the decarboxylation of dicarboxylic acids by fermenting bacteria. [Link]

  • KOPS. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Link]

  • Organic Chemistry Portal. Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. [Link]

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Technical Support Center: Non-Kolbe-Schmitt Synthesis of 3,6-Dichlorosalicylic Acid (3,6-DCSA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preparation of 3,6-dichlorosalicylic acid (3,6-DCSA) using non-Kolbe-Schmitt (non-KS) methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternatives to the traditional high-pressure, high-temperature Kolbe-Schmitt carboxylation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you to navigate experimental challenges effectively.

Introduction to Non-Kolbe-Schmitt Routes for 3,6-DCSA

3,6-Dichlorosalicylic acid (3,6-DCSA) is a crucial intermediate in the synthesis of the herbicide Dicamba.[1][2] Traditional manufacturing routes rely on the Kolbe-Schmitt reaction of 2,5-dichlorophenol, which necessitates high temperatures and pressures.[1][2] The exploration of non-KS processes is driven by the desire for milder reaction conditions, improved safety, and potentially different impurity profiles.

This guide will focus on two primary non-KS pathways that have been reported in the literature:

  • A Four-Step Synthesis from Salicylic Acid: This route involves a sequence of bromination, chlorination, and subsequent de-bromination to achieve the desired 3,6-dichloro substitution pattern on the salicylic acid backbone.[1][2][3]

  • Hydroxylation of 1,4-Dichlorobenzene followed by Carboxylation: This approach first synthesizes the 2,5-dichlorophenol precursor via a direct hydroxylation of 1,4-dichlorobenzene, which can then be carboxylated to 3,6-DCSA.[4] While the final step is a carboxylation, the initial non-KS hydroxylation presents a distinct set of experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Why should I consider a non-Kolbe-Schmitt process for 3,6-DCSA synthesis?

A1: Non-KS routes can offer several advantages over the traditional high-pressure Kolbe-Schmitt reaction. These may include:

  • Milder Reaction Conditions: Avoiding high pressures and temperatures can lead to a safer laboratory process and may be more suitable for standard laboratory equipment.

  • Alternative Starting Materials: Some non-KS routes utilize different starting materials, which could be more readily available or cost-effective depending on your resources.[1][2]

  • Different Impurity Profiles: By avoiding the specific conditions of the Kolbe-Schmitt reaction, you may circumvent the formation of certain characteristic byproducts, potentially simplifying purification.

Q2: What are the main challenges associated with the non-KS synthesis of 3,6-DCSA?

A2: The primary challenges include:

  • Multi-step Procedures: The four-step synthesis from salicylic acid involves more chemical transformations, which can impact overall yield and require careful optimization of each step.[1][2]

  • Regioselectivity: In the halogenation steps of the salicylic acid route, controlling the precise positions of bromine and chlorine addition is critical to obtaining the desired 3,6-disubstituted product.[3]

  • Catalyst and Reaction Condition Optimization: The hydroxylation of 1,4-dichlorobenzene requires careful selection and optimization of the catalyst and reaction conditions to achieve good conversion and selectivity for 2,5-dichlorophenol.[4][5]

  • Purification: As with any multi-step synthesis, purification of intermediates and the final product is crucial and can be challenging.

Q3: Can I use other starting materials for the non-KS synthesis of 3,6-DCSA?

A3: The two routes detailed in this guide are the most prominently described non-KS pathways in recent literature. Other approaches, such as those involving oxidative chlorination followed by decarboxylation of a suitable precursor, may be theoretically possible but are less well-documented for this specific target molecule.[6]

Route 1: Four-Step Synthesis from Salicylic Acid

This process provides a non-KS alternative for the preparation of 3,6-DCSA, commencing with the readily available starting material, salicylic acid.[1][2] The general workflow is depicted below.

digraph "Four_Step_Synthesis_of_3_6_DCSA" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Workflow for the four-step synthesis of 3,6-DCSA from salicylic acid.

Experimental Protocol: Four-Step Synthesis

The following protocol is a synthesized procedure based on information from patent literature.[3][7]

Step 1: Bromination of Salicylic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, temperature probe, and addition funnel, dissolve salicylic acid in concentrated sulfuric acid.

  • Bromine Addition: Cool the mixture and slowly add a stoichiometric amount of bromine via the addition funnel, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 60°C for 1-2 hours.

  • Work-up: Carefully quench the reaction by pouring it over crushed ice. The precipitated 5-bromosalicylic acid can be collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 5-Bromosalicylic Acid

  • Reaction Setup: Dissolve the 5-bromosalicylic acid from the previous step in a suitable acidic medium, such as concentrated sulfuric acid.

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature around 40°C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Work-up: Once the reaction is complete, quench the mixture over crushed ice to precipitate the 5-bromo-3,6-dichlorosalicylic acid. Collect the solid by filtration, wash with cold water, and dry.

Step 3 & 4: Reductive Debromination and Purification

The final step involves the selective removal of the bromine atom. While specific reagents for this step are not detailed in the provided search results, a common method for such a transformation is catalytic hydrogenation.

  • Reaction Setup: Dissolve the 5-bromo-3,6-dichlorosalicylic acid in a suitable solvent and add a hydrogenation catalyst (e.g., Palladium on carbon).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Work-up and Purification: Filter off the catalyst. The crude 3,6-DCSA can then be purified by recrystallization from an appropriate solvent system.

Troubleshooting Guide: Four-Step Synthesis

Q: My bromination of salicylic acid is giving a low yield. What could be the issue?

A:

  • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring with TLC or HPLC. The reaction may require a longer time or slightly elevated temperature.

  • Loss During Work-up: 5-bromosalicylic acid has some solubility in water, especially if the quench is not performed at a sufficiently low temperature. Ensure the quenching and washing steps are done with ice-cold water.

  • Sub-optimal Stoichiometry: The stoichiometry of bromine is critical. An excess can lead to di-brominated products, while an insufficient amount will result in incomplete conversion.

Q: The chlorination step is producing multiple chlorinated species. How can I improve selectivity?

A:

  • Temperature Control: The temperature of the chlorination reaction is crucial for selectivity. Ensure that the temperature is maintained consistently, as higher temperatures can lead to over-chlorination.

  • Rate of Chlorine Addition: A slow and controlled addition of chlorine gas is important. A rapid addition can lead to localized high concentrations of chlorine and non-selective reactions.

  • Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is formed and before significant over-chlorination occurs.

Q: I am having difficulty with the final purification of 3,6-DCSA. What are some common impurities and how can I remove them?

A:

  • Starting Material and Intermediates: Incomplete reactions in the preceding steps can lead to the presence of 5-bromo-3,6-dichlorosalicylic acid or other halogenated salicylic acids in your final product. Recrystallization is often effective for removing these impurities. Consider using a solvent system where the desired product has lower solubility than the impurities at low temperatures.

  • Byproducts from Side Reactions: Over-halogenation can lead to other chlorinated species. Column chromatography may be necessary for challenging separations, though it can be resource-intensive.

  • Residual Catalyst: If using catalytic hydrogenation for debromination, ensure the catalyst is completely removed by filtration, possibly through a pad of celite.

Route 2: Hydroxylation of 1,4-Dichlorobenzene and Subsequent Carboxylation

This pathway involves the initial synthesis of 2,5-dichlorophenol, which is the traditional precursor for the Kolbe-Schmitt synthesis of 3,6-DCSA. However, the method of producing 2,5-dichlorophenol via direct hydroxylation of 1,4-dichlorobenzene is a non-KS approach.[4]

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}

Workflow for the hydroxylation-carboxylation route to 3,6-DCSA.

Experimental Protocol: Hydroxylation and Carboxylation

Step 1: Hydroxylation of 1,4-Dichlorobenzene

A reported green synthesis route utilizes a V₂O₅ catalyst with hydrogen peroxide as the oxidant.[4]

ParameterOptimized Condition
Molar Ratio (C₆H₄Cl₂:V₂O₅:C₂H₂O₄:H₃PO₄:H₂O₂)0.1 : 0.00125 : 0.01 : 0.25 : 0.5
Temperature30°C
Reaction Time10 hours
Expected Yield of 2,5-Dichlorophenol 39.3%

Table 1: Optimized conditions for the hydroxylation of 1,4-dichlorobenzene.[4]

  • Reaction Setup: In a suitable reaction vessel, combine 1,4-dichlorobenzene, V₂O₅, oxalic acid, and phosphoric acid in the specified molar ratios.

  • Oxidant Addition: Slowly add hydrogen peroxide to the mixture while maintaining the temperature at 30°C.

  • Reaction: Stir the mixture for 10 hours at 30°C.

  • Work-up and Purification: After the reaction is complete, the 2,5-dichlorophenol product needs to be isolated from the reaction mixture. This will likely involve an extraction procedure followed by distillation or recrystallization to achieve the required purity for the next step.

Step 2: Carboxylation of 2,5-Dichlorophenol

While this guide focuses on non-KS processes, the carboxylation of 2,5-dichlorophenol is a necessary subsequent step in this route. Milder carboxylation conditions than the traditional Kolbe-Schmitt reaction can be explored. For instance, some methods operate at atmospheric pressure of CO₂ with the use of specific bases and solvents.[8]

  • Formation of Phenoxide: In an anhydrous solvent, treat the purified 2,5-dichlorophenol with a strong base (e.g., potassium hydroxide) to form the corresponding phenoxide.[9]

  • Carboxylation: Introduce carbon dioxide gas into the reaction mixture. The temperature and pressure will depend on the specific protocol being followed. Atmospheric pressure methods often require higher temperatures and specific solvent systems.[8]

  • Work-up and Purification: Acidify the reaction mixture to protonate the carboxylate and precipitate the 3,6-DCSA. The crude product can then be purified by recrystallization.

Troubleshooting Guide: Hydroxylation and Carboxylation

Q: The yield of 2,5-dichlorophenol in the hydroxylation step is very low. What are the likely causes?

A:

  • Catalyst Deactivation: The V₂O₅ catalyst may be sensitive to impurities. Ensure high-purity starting materials are used.

  • Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose, especially in the presence of metal catalysts, if not added slowly and with adequate temperature control.

  • Sub-optimal Reaction Conditions: The reported conditions are optimized.[4] Deviations in temperature, reaction time, or stoichiometry can significantly impact the yield.

  • Inefficient Product Isolation: 2,5-dichlorophenol is volatile. Ensure that your work-up procedure minimizes losses due to evaporation.

Q: The carboxylation of 2,5-dichlorophenol is not proceeding efficiently. What should I check?

A:

  • Anhydrous Conditions: The formation of the phenoxide and the carboxylation reaction are sensitive to moisture. Ensure all reagents and solvents are thoroughly dried.

  • Incomplete Phenoxide Formation: The reaction of 2,5-dichlorophenol with the base must be complete before the introduction of carbon dioxide.

  • CO₂ Pressure and Delivery: If using a low-pressure method, ensure a continuous and sufficient supply of CO₂ to the reaction mixture. Inadequate mixing can also limit the reaction rate.

  • Formation of Byproducts: A known byproduct in the Kolbe-Schmitt synthesis of 3,6-DCSA is the unreacted 2,5-dichlorophenol, which can be formed through a proton transfer side reaction.[10] This suggests that careful control of the reaction conditions is necessary to favor the desired carboxylation.

Q: I am observing significant amounts of the starting 2,5-dichlorophenol after the carboxylation reaction. Why is this happening?

A:

  • Reversible Reaction/Decarboxylation: Carboxylation reactions can be reversible, and under certain conditions, the product can decarboxylate back to the starting phenol. This is particularly relevant at higher temperatures.

  • Proton Source: The presence of any proton source in the reaction mixture can lead to the formation of the starting phenol from the phenoxide, preventing carboxylation.

References

  • Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. (2025). ResearchGate. [Link]

  • Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates: 2,6-Dichlorotoluene, 2,6-Dichloroaniline, and 2,6-Dichlorophenol. (1999). Organic Process Research & Development - ACS Publications. [Link]

  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. (2019). ResearchGate. [Link]

  • A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. (2019). FAO AGRIS. [Link]

  • Preparation method of 3,6-dichlorosalicylic acid. (n.d.).
  • Hydroxylation of 1,4-dichlorobenzene to produce 2,5-dichlorophenol over Fe/activated carbon catalyst. (n.d.). ISGC. [Link]

  • 3,6-dichlorosalicylic acid compounds and related synthetic processes. (n.d.).
  • Process for the preparation of 3,6-dichloro-salicyclic. (n.d.).
  • Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. (2017). ResearchGate. [Link]

  • Process for the hydroxylation of 1,4-dichlorobenzene. (n.d.).
  • Processes for preparing 2,5-dichlorophenol. (n.d.).
  • Environmental Chemistry Methods: Dicamba and DCSA; 427541-01. (n.d.). EPA. [Link]

  • 3,6-dichlorosalicylic acid compounds and related synthetic processes. (n.d.).
  • 2,6-dichlorophenol. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis. (2025). ResearchGate. [Link]

  • Carboxylation of substituted phenols in N,N-dimethylamide solvents at atmospheric pressure. (n.d.). Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). NIH. [Link]

  • Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. (n.d.). Organic Letters - ACS Publications. [Link]

  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. (n.d.). MDPI. [Link]

  • Process for purification of 3,6-dichloropyridazine. (n.d.).
  • Preparation of 2,5-dichlorophenol. (n.d.).
  • Salicylic acid, 3,5-diiodo. (n.d.). Organic Syntheses Procedure. [Link]

  • Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates: 2,6-Dichlorotoluene, 2,6-Dichloroaniline, and 2,6-Dichlorophenol. (n.d.). Organic Process Research & Development - ACS Publications. [Link]

  • How to purify and isolate required compound from a reaction mixture?. (2015). ResearchGate. [Link]

  • (PDF) Salicylic Acid Synthesis Methods: A Review. (2024). ResearchGate. [Link]

  • Preparation method of 2,5-dichlorophenol. (n.d.).
  • Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO 2. (2024). MDPI. [Link]

  • 2,5-Dichlorophenol. (n.d.). PubChem. [Link]

  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. (n.d.). Organic Syntheses Procedure. [Link]

  • Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water Reports: ECM 1: EPA MRID No. 51052501.. (n.d.). EPA. [Link]

Sources

Technical Support Center: Scaling Up 3,6-Dichloro-2-hydroxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA). As a critical intermediate in the manufacturing of the herbicide Dicamba and other fine chemicals, robust and scalable production of 3,6-DCSA is paramount.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and pilot-plant scale production.

Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility. We will explore the nuances of the prevalent Kolbe-Schmitt synthesis route and touch upon alternative methodologies, offering a comprehensive resource for process optimization and problem-solving.

Section 1: Troubleshooting Guide for Kolbe-Schmitt Synthesis

The Kolbe-Schmitt reaction, involving the carboxylation of 2,5-dichlorophenol, is the traditional and widely used method for 3,6-DCSA synthesis.[3][4][5] However, its successful scale-up is often hampered by challenges related to yield, purity, and reaction control. This section addresses the most common issues in a question-and-answer format.

Low Conversion of 2,5-Dichlorophenol

Question: We are observing a high amount of unreacted 2,5-dichlorophenol in our final product after the Kolbe-Schmitt reaction. What are the likely causes and how can we improve the conversion rate?

Answer:

Low conversion of 2,5-dichlorophenol is a frequent challenge in scaling up the Kolbe-Schmitt reaction. The primary reasons for this issue are multifaceted and often interrelated.

Causality:

  • Incomplete Phenoxide Formation: The reaction proceeds through the nucleophilic attack of the 2,5-dichlorophenoxide ion on carbon dioxide. Incomplete deprotonation of the starting phenol due to insufficient base or the presence of water will significantly reduce the concentration of the reactive phenoxide species.

  • Suboptimal Reaction Conditions: The carboxylation is highly sensitive to temperature and pressure. Insufficient temperature will lead to slow reaction kinetics, while inadequate CO₂ pressure will limit the availability of the electrophile.

  • Mass Transfer Limitations: In a gas-liquid reaction at scale, inefficient mixing can lead to poor dissolution of CO₂ into the reaction medium, creating a "starved" reaction environment.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Rigorously dry all reactants, solvents, and the reaction vessel. The presence of water can consume the base and inhibit phenoxide formation.

  • Optimize Base Stoichiometry: Use a slight excess of a strong base (e.g., potassium hydroxide) to ensure complete conversion of the 2,5-dichlorophenol to its corresponding phenoxide.

  • Validate Temperature and Pressure Control:

    • Ensure the reaction temperature is maintained within the optimal range of 140-160°C.[2] Temperatures below this range will result in sluggish reaction rates.

    • Maintain a constant CO₂ pressure of 6-8 MPa throughout the reaction.[2] Implement a system for continuous CO₂ feed to compensate for consumption.

  • Enhance Agitation: On scale-up, the surface-area-to-volume ratio decreases. Increase the agitation speed to improve gas-liquid mass transfer and ensure uniform distribution of CO₂. For larger reactors, consider the use of baffles to prevent vortexing and improve mixing efficiency.

Poor Regioselectivity and Isomer Formation

Question: Our product contains a significant amount of an isomeric byproduct. What is this impurity, and how can we improve the selectivity towards the desired this compound?

Answer:

Poor regioselectivity is a known issue in the Kolbe-Schmitt reaction, leading to the formation of undesired isomers. The primary isomeric byproduct in the carboxylation of 2,5-dichlorophenol is 4,6-dichloro-2-hydroxybenzoic acid.

Causality:

The phenoxide ion is an ambident nucleophile, with electron density concentrated at the ortho and para positions relative to the oxygen. While the desired product results from carboxylation at the ortho position, reaction at the para position can also occur. The choice of the counter-ion (from the base) and the reaction temperature can influence the regioselectivity. Generally, smaller cations like sodium favor ortho-carboxylation, while larger cations like potassium can lead to a higher proportion of the para-isomer, especially at higher temperatures.

Troubleshooting Protocol:

  • Choice of Base: While potassium salts are often used, consider evaluating sodium hydroxide. The smaller sodium cation can chelate with the phenoxide oxygen and the incoming carbon dioxide, favoring ortho-substitution.

  • Temperature Control: Avoid excessive reaction temperatures (above 180°C), which can not only lead to charring but may also favor the thermodynamically more stable para-isomer.[3]

  • Analytical Monitoring: Implement an in-process HPLC method to monitor the formation of both isomers during the reaction. This will help in optimizing reaction conditions to favor the desired product.

Product Decarboxylation and Byproduct Formation

Question: We are detecting 2,5-dichlorophenol in our product even after purification, and our overall yield is low. Could decarboxylation be the issue?

Answer:

Yes, decarboxylation of the product, this compound, back to 2,5-dichlorophenol is a significant side reaction that can reduce the yield.[6]

Causality:

The Kolbe-Schmitt reaction is reversible. Under the high temperatures employed, the carboxylated product can lose CO₂, reverting to the starting phenoxide, which upon workup gives 2,5-dichlorophenol. This reverse reaction is a controlling factor for the low yield of 3,6-DCSA.[6]

Troubleshooting Protocol:

  • Optimize Reaction Time: Prolonged reaction times at high temperatures can increase the extent of decarboxylation. Conduct kinetic studies to determine the optimal reaction time that maximizes product formation while minimizing decarboxylation.

  • Rapid Cooling: Once the reaction is complete, cool the reaction mixture rapidly to quench the equilibrium and prevent further decarboxylation.

  • Purification Strategy: The primary purification step involves the separation of the acidic product from the unreacted neutral phenol. This is typically achieved by basifying the reaction mixture to dissolve the carboxylate salt in an aqueous layer, followed by separation from the organic phase containing the unreacted phenol. Subsequent acidification of the aqueous layer precipitates the desired product. Steam distillation is also a common method to recover unreacted 2,5-dichlorophenol.[2]

Section 2: Analytical Methods for Quality Control

Robust analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.

Impurity Profiling by HPLC

Question: What is a suitable HPLC method for the analysis of this compound and its potential impurities?

Answer:

A reverse-phase HPLC (RP-HPLC) method is the standard for analyzing the purity of 3,6-DCSA and its related substances.

Starting Point for Method Development:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation of aromatic acids and phenols.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start with a low percentage of B, ramp up to elute the more non-polar components. A typical starting point would be 30-40% B, ramping to 80-90% B.Allows for the separation of compounds with a range of polarities, from the more polar dihydroxybenzoic acids to the less polar 2,5-dichlorophenol.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm and 280 nmAromatic compounds absorb in the UV region. 210 nm provides general detection, while 280 nm is more selective for phenolic compounds.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.

Expected Elution Order (General):

  • More polar impurities (e.g., dihydroxybenzoic acid isomers)

  • This compound

  • Isomeric dichlorosalicylic acids

  • 2,5-dichlorophenol (starting material)

Method Validation:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Section 3: Scale-Up and Safety Considerations

Scaling up high-pressure, high-temperature reactions requires careful planning and adherence to strict safety protocols.

Workflow for Safe Scale-Up

ScaleUp_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase lab_scale Optimize at Lab Scale (100-500 mL) risk_assessment Conduct Hazard Analysis (HAZOP) lab_scale->risk_assessment Identify Critical Parameters sds_review Review SDS of all Reagents (2,5-Dichlorophenol, CO2, KOH) risk_assessment->sds_review Understand Material Hazards pilot_run Pilot Scale Run (1-10 L) sds_review->pilot_run Implement Safety Controls monitoring In-Process Monitoring (Temp, Pressure, HPLC) pilot_run->monitoring Track Reaction Progress quench_plan Define Quenching & Isolation Procedure monitoring->quench_plan Ensure Safe Shutdown purification Purification at Scale quench_plan->purification waste Waste Handling & Disposal purification->waste Segregate Waste Streams documentation Document Batch Records waste->documentation

Caption: A stepwise workflow for the safe scale-up of 3,6-DCSA production.

Frequently Asked Safety Questions

Question: What are the primary safety hazards associated with the production of this compound?

Answer:

The primary hazards can be categorized as follows:

  • Chemical Hazards:

    • 2,5-Dichlorophenol: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.[1]

    • Potassium/Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage.

    • This compound: Irritating to the eyes, respiratory system, and skin.

  • Process Hazards:

    • High Pressure: The reaction is conducted at high CO₂ pressure. The reactor must be appropriately rated and equipped with pressure relief devices.

    • High Temperature: The use of high temperatures increases the risk of thermal runaway, especially if cooling systems fail.

    • Gas Handling: Carbon dioxide is an asphyxiant in high concentrations. Ensure adequate ventilation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.

Engineering Controls:

  • All operations should be conducted in a well-ventilated fume hood or a designated, controlled area.

  • High-pressure reactions must be carried out in a certified and properly maintained pressure reactor with appropriate safety interlocks.

Section 4: Alternative Synthetic Routes

While the Kolbe-Schmitt reaction is the most established method, alternative synthetic pathways have been developed.

Non-Kolbe-Schmitt Synthesis from Salicylic Acid

A newer, multi-step process starting from salicylic acid has been reported.[4][5] This route avoids the high-pressure carboxylation step. The general approach involves the chlorination of salicylic acid.

Potential Challenges in this Route:

  • Control of Chlorination: Achieving selective dichlorination at the 3 and 6 positions of salicylic acid can be challenging, potentially leading to a mixture of mono-, di-, and tri-chlorinated products.

  • Harsh Reagents: Chlorination often requires strong and corrosive reagents.

  • Multi-step Process: A four-step synthesis introduces more complexity in terms of purification of intermediates and overall process optimization.[4][5]

This route may offer advantages in terms of avoiding high-pressure equipment, but the challenges in controlling the chlorination steps and managing a multi-step synthesis must be carefully considered during scale-up.

References

  • Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers. Retrieved from [Link]

  • Bai, L., et al. (2017). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. RSC Advances, 7(57), 35977-35984.
  • FAO AGRIS. (2019). A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. Retrieved from [Link]

  • ResearchGate. (2019). A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3,5-Dichlorosalicylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hirwe, N. W., & Shah, K. B. (1938). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 8(3), 209-213.
  • MDPI. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 30(2), 352.
  • Chemistry Stack Exchange. (2014). Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction?. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Taylor & Francis Online. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012123A - Synthetic method for this compound.
  • ResearchGate. (2014). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichlorosalicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Dicamba by Reverse-Phase HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

Sources

stability issues of 3,6-Dichloro-2-hydroxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-Dichlorosalicylic acid (3,6-DCSA). This molecule is a key metabolite of the herbicide Dicamba and serves as a vital intermediate in organic synthesis.[1][2][3] Its structural integrity in solution is paramount for accurate analytical quantification, reliable experimental results, and the synthesis of downstream products.

This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solution stability of 3,6-DCSA. Our approach is grounded in established principles of chemical stability and draws upon methodologies validated for analogous compounds, such as salicylic acid.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 3401-80-7) is a derivative of salicylic acid, characterized by a benzoic acid backbone with chlorine atoms at the 3 and 6 positions and a hydroxyl group at the 2-position.[1] It is most notably recognized as the primary metabolite of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) following demethylation.[1][2]

Q2: What are the primary factors that influence the stability of 3,6-DCSA in solution?

As with many phenolic acids, the stability of 3,6-DCSA in solution is influenced by several environmental factors.[6] These include:

  • pH: The pH of the solution can affect the ionization state of the carboxylic acid and phenolic hydroxyl groups, potentially altering its susceptibility to oxidative or hydrolytic degradation.

  • Light Exposure: Many aromatic compounds undergo photodegradation, where exposure to UV or visible light can induce chemical reactions, leading to the formation of impurities.[6]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, reducing the shelf-life of the solution.[6]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the phenolic moiety.[6]

  • Solvent Choice: The type of solvent and the presence of impurities can impact the stability and solubility of the compound.

Q3: What are the visible signs of 3,6-DCSA degradation in solution?

While degradation may not always be visible, potential indicators include:

  • A noticeable change in color (e.g., yellowing or browning).

  • The formation of precipitate or turbidity.

  • A significant and unexpected shift in solution pH.

  • Inconsistent results in analytical chromatography (e.g., new peaks appearing, or the main peak area decreasing over time).

Q4: What are the recommended storage conditions for 3,6-DCSA solutions?

Based on best practices for related compounds and general chemical stability principles, we recommend the following:

  • Storage Temperature: Store solutions at 2-8°C to minimize thermal degradation.[7][8] For long-term storage, freezing at -20°C may be appropriate, but verify solubility upon thawing.

  • Protection from Light: Always store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil.

  • Inert Atmosphere: For sensitive applications or long-term storage, consider preparing the solution with a de-gassed solvent and purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.

  • pH Control: If experimentally permissible, prepare solutions in a buffered solvent at a slightly acidic pH to maintain the protonation state of the molecule.

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Scenario 1: Inconsistent Peak Areas in HPLC Analysis

Question: "I'm analyzing a series of samples containing 3,6-DCSA via RP-HPLC. My standards, prepared from the same stock solution, are showing a progressive decrease in the main analyte peak area over the course of a 24-hour run. What could be the cause?"

This issue strongly suggests that the compound is degrading in the autosampler vials or in the stock solution itself. The primary culprits are typically photodegradation and pH-mediated instability.

Causality Explained:
  • Photodegradation: Standard laboratory lighting and UV detectors in HPLC systems can provide enough energy to break chemical bonds in light-sensitive molecules. The aromatic ring and chlorine substituents in 3,6-DCSA make it a candidate for photodegradation.[6]

  • pH and Solvent Effects: If your solution is prepared in an unbuffered solvent like methanol or acetonitrile/water, the apparent pH can be unstable. The ionization of the carboxylic acid and phenol groups can change its reactivity. For instance, the phenolate anion is often more susceptible to oxidation than the protonated phenol.

Troubleshooting Workflow Diagram

Caption: Troubleshooting logic for inconsistent HPLC results.

Solutions and Protocols:
  • Mitigate Photodegradation:

    • Immediate Action: Switch to amber HPLC vials or wrap your current vials securely in aluminum foil.

    • Best Practice: Prepare stock solutions under minimal light and store them in the dark.

  • Control pH and Solvent Conditions:

    • Protocol: Prepare your stock solution and dilutions in the mobile phase you are using for HPLC analysis, provided the compound is soluble. This ensures pH consistency.

    • Recommendation: If using a high-aqueous mobile phase, ensure it is buffered. A phosphate or acetate buffer at a pH between 3 and 5 is often a good starting point for salicylic acid derivatives.

Scenario 2: How to Proactively Test for Stability?

Question: "Before I begin a long-term study, I need to understand the stability limits of 3,6-DCSA in my specific solution matrix. How can I perform a forced degradation study?"

A forced degradation (or stress testing) study is an essential tool to identify potential degradation pathways and develop a stability-indicating analytical method.[9] The goal is to induce degradation of about 5-20% to ensure that the resulting degradation products can be chromatographically separated from the parent compound.

Causality Explained:

Forced degradation mimics the harsh conditions a compound might experience during its lifecycle. By exposing the molecule to acid, base, oxidation, heat, and light, you can rapidly identify its vulnerabilities. This allows you to develop an HPLC method that can separate the parent drug from any potential degradants, proving the method is "stability-indicating."[4][5]

Forced Degradation Workflow Diagram

Sources

Technical Support Center: Purification of Crude 3,6-Dichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,6-Dichlorosalicylic acid (3,6-DCSA). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity 3,6-DCSA from crude reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Understanding the Challenge - Common Impurities

The primary synthesis route to 3,6-DCSA often involves the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol.[1][2] This process, while effective, can introduce several classes of impurities that complicate downstream applications.

Typical Impurities Encountered:

  • Unreacted Starting Materials: Primarily 2,5-dichlorophenol.

  • Isomeric Byproducts: Such as 3,5-dichlorosalicylic acid, which can be difficult to separate due to similar physical properties.[2]

  • Side-Reaction Products: The synthesis can yield various chlorinated phenols and other related compounds.[1]

  • Color Bodies: Often high molecular weight, conjugated species that impart a yellow or brown hue to the crude product.

  • Inorganic Salts: Remnants from bases (e.g., potassium carbonate) or acids used in the reaction and workup.[2][3]

The choice of purification strategy is dictated by the nature of these impurities and the final purity required for your application.

Section 2: Purification Method Selection Guide

Choosing the right purification technique is the most critical step. This decision tree outlines a logical approach based on common scenarios.

MethodSelection start Crude 3,6-DCSA What is the primary issue? issue_color Persistent Color? start->issue_color issue_purity Low Purity by HPLC? (e.g., <95%) start->issue_purity issue_salts High Inorganic Salt Content? start->issue_salts charcoal Perform Charcoal Treatment During Recrystallization issue_color->charcoal Yes acid_base Acid-Base Extraction (Removes neutral/basic impurities like 2,5-dichlorophenol) issue_purity->acid_base Yes recrystallization Recrystallization (Good for removing minor impurities and isomers with different solubility) issue_purity->recrystallization No (Purity >95%) water_wash Aqueous Wash / Slurry (To remove inorganic salts) issue_salts->water_wash Yes acid_base->recrystallization Purity still low? chromatography Column Chromatography (For high-purity needs or isomer separation) recrystallization->chromatography Isomers still present? water_wash->acid_base

Caption: Decision tree for selecting a purification strategy.

Section 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Problem 1: After recrystallization, the product is still colored (yellow/brown).

Q: I performed a recrystallization, but my 3,6-DCSA crystals are not white. What went wrong?

A: This indicates the presence of soluble, colored impurities that co-crystallize with your product.

Causality: Standard recrystallization is excellent for separating compounds based on differences in solubility at varying temperatures. However, if a colored impurity has a similar solubility profile or is present in high concentration, it will not be effectively removed.

Recommended Solutions:

  • Activated Charcoal Treatment: This is the most common and effective method for removing color bodies. Activated charcoal has a high surface area that adsorbs large, conjugated molecules responsible for color.[4]

    Experimental Protocol: Charcoal Treatment during Recrystallization

    • Dissolve the crude 3,6-DCSA in the minimum amount of a suitable boiling solvent (see Solvent Selection Table below).

    • Once fully dissolved, remove the solution from the heat source to prevent bumping.

    • Add activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent boiling.

    • Gently swirl or stir the mixture and bring it back to a boil for 2-5 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be colorless.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the pure, white crystals by vacuum filtration.

  • Solvent System Change: Some impurities may be highly soluble in one solvent but not another. Trying a different recrystallization solvent may leave the colored impurities behind in the mother liquor.

Problem 2: The yield from my purification is very low.

Q: My final product is pure, but I lost a significant amount of material. How can I improve my yield?

A: Low yield is often a result of suboptimal solvent choice, premature crystallization, or transferring wet solids.

Causality: The ideal recrystallization solvent dissolves the solute completely at its boiling point but very poorly at low temperatures.[4] If the compound has significant solubility even when cold, a large portion will remain in the mother liquor, reducing the yield.

Recommended Solutions:

  • Optimize the Recrystallization Solvent:

    • Use a Solvent Mixture: If no single solvent is ideal, use a binary solvent system (e.g., ethanol/water, acetic acid/water). Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at boiling. Then, add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

    • Minimize Solvent Volume: Using an excessive volume of solvent will increase the amount of product that remains dissolved upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) is saturated with your product. Concentrating the mother liquor by boiling off some solvent and cooling again can often yield a second, albeit less pure, crop of crystals. This second crop can be combined with the next batch of crude material for purification.

  • Ensure Complete Precipitation: Cool the crystallizing solution in an ice bath for at least 30 minutes before filtration to maximize the precipitation of the product from the solution.

Problem 3: HPLC analysis shows the presence of 2,5-dichlorophenol starting material.

Q: How can I remove the unreacted 2,5-dichlorophenol from my product?

A: This is a classic scenario for employing an acid-base extraction. This technique exploits the difference in acidity between the carboxylic acid product and the phenolic starting material.

Causality: 3,6-Dichlorosalicylic acid has a carboxylic acid group (pKa ~2-3), which is strongly acidic. 2,5-dichlorophenol is a phenol (pKa ~7-8), which is only weakly acidic. A mild base, like sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, but it is generally not strong enough to deprotonate the phenol. This difference allows for a clean separation.

AcidBase start Crude Product (3,6-DCSA + Phenol) Dissolved in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous NaHCO₃ Solution & Shake in Separatory Funnel start->add_base separate Allow Layers to Separate add_base->separate organic_layer Organic Layer: Contains neutral impurities and unreacted Phenol separate->organic_layer Top or Bottom? (Check densities) aqueous_layer Aqueous Layer: Contains Sodium 3,6-Dichlorosalicylate (Water Soluble Salt) separate->aqueous_layer acidify Acidify Aqueous Layer with HCl (to pH < 2) aqueous_layer->acidify precipitate Pure 3,6-DCSA Precipitates acidify->precipitate

Caption: Experimental workflow for acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced.

  • Allow the layers to separate. The deprotonated 3,6-DCSA is now in the aqueous layer as its sodium salt. The less acidic 2,5-dichlorophenol remains in the organic layer.[5]

  • Drain the lower aqueous layer into a clean flask.

  • (Optional but recommended) Re-extract the organic layer with fresh NaHCO₃ solution to recover any remaining product. Combine the aqueous layers.

  • Wash the combined aqueous layers with fresh organic solvent to remove any trace phenolic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is ~1-2.

  • The pure 3,6-Dichlorosalicylic acid will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing 3,6-Dichlorosalicylic acid?

A1: The choice of solvent is critical. Based on the properties of similar salicylic acids and available data, a good starting point is to screen polar protic solvents and solvent mixtures.[6][7] Water has been used successfully.[2]

SolventBoiling Point (°C)Rationale & Comments
Water 100Pro: Inexpensive, non-flammable, non-toxic. Effective at removing inorganic salts. Con: 3,6-DCSA has low solubility, requiring larger volumes and potentially limiting yield.[6]
Ethanol/Methanol 78 / 65Pro: Good solvating power for salicylic acids at high temperatures. Con: May have high solubility at room temperature, potentially reducing yield. Often best used in a mixture with water.
Acetic Acid 118Pro: High boiling point allows for a large temperature gradient for crystallization. Con: Corrosive, needs to be thoroughly removed from the final product.
Toluene/Xylene 111 / ~140Pro: Good for removing non-polar impurities. Con: Product has lower solubility in these non-polar solvents.
Ethanol/Water Mix VariablePro: Highly tunable. Allows for fine-tuning of solubility to maximize yield and purity. A very common and effective choice for polar compounds.[4]

Q2: How do I confirm the purity of my final product?

A2: A combination of techniques should be used to establish purity authoritatively.

  • Melting Point: A sharp melting point range close to the literature value (~195 °C) is a good indicator of purity.[6] Impurities will typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic or phosphoric acid) is a typical starting point.[8][9] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals. The spectrum should be clean with correct integrations.

  • LC-MS: Liquid chromatography-mass spectrometry can confirm the molecular weight of the main peak and help identify impurities by their mass-to-charge ratio.[8]

Q3: When should I consider using column chromatography?

A3: Column chromatography is a powerful but more resource-intensive technique. Reserve it for situations where:

  • Ultra-High Purity is Required (>99.5%): For pharmaceutical or analytical standard applications.

  • Separating Isomers: When recrystallization fails to separate structurally similar isomers (e.g., 3,5- vs. 3,6-DCSA).

  • Small-Scale Purification: When the amount of material is too small for effective recrystallization.

For acidic compounds like 3,6-DCSA, reversed-phase flash chromatography is often more effective than normal-phase (silica gel) chromatography, as it can prevent the peak tailing often seen with acidic compounds on silica.[10]

References

  • Chemical Properties and Structure of 3,6-Dichlorosalicylic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3,6-dichlorosalicylic acid (Ref: NOA 414746). (2025). AERU - University of Hertfordshire. [Link]

  • Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. (2016). ResearchGate. [Link]

  • US Patent 4,232,172A - Process for the preparation of 3,6-dichloro-salicyclic. (1980).
  • Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water. (2020). United States Environmental Protection Agency. [Link]

  • US Patent 2,891,090A - Purification of salicylic acid derivatives. (1959).
  • Pictorial Flowchart of the Acid-Base Extraction of Salicylic Acid & Caffeine. (2021). YouTube. [Link]

  • Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. (2017). ResearchGate. [Link]

  • WO2015187774A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes. (2015).
  • Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. (2021). National Institutes of Health (NIH). [Link]

  • US Patent 2,007,147A - Method of removing impurities from salicylo-salicylic acid. (1935).
  • CN104086393B - A kind of preparation method of the 3,6-dichlorosalicylic acid of improvement. (2016).
  • US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes. (2017).
  • CN102838482A - Preparation method of 3,6-dichlorosalicylic acid. (2012).
  • How to Convert Aspirin to Salicylic Acid (Base Hydrolysis Method). (2014). YouTube. [Link]

  • Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent. (2018). ResearchGate. [Link]

  • 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445. PubChem. [Link]

  • Recrystallization of Salicylic acid. SlideShare. [Link]

  • EP0224420A1 - Process for the separation and purification of salicylic acid. (1987).
  • Recrystallization of SA CHCA DHB. Vanderbilt University. [Link]

  • 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844. PubChem. [Link]

  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (2005). Agilent. [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]

  • Chromatographic separation and identification of organic acids. (1956). ACS Publications. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2014). Organic Syntheses. [Link]

Sources

Technical Support Center: Catalyst Selection for 2,5-Dichlorophenol Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Here is your in-depth technical guide.

Welcome to the Technical Support Center for the carboxylation of 2,5-dichlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting advice, and answers to frequently asked questions regarding this specific application of the Kolbe-Schmitt reaction. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Introduction: The Challenge of Carboxylating 2,5-Dichlorophenol

The carboxylation of 2,5-dichlorophenol is a specialized form of the Kolbe-Schmitt reaction, a cornerstone of industrial chemistry for synthesizing aromatic hydroxy acids.[1][2] The primary goal of this reaction is typically the synthesis of 3,5-dichlorosalicylic acid, a valuable intermediate for pharmaceuticals and other fine chemicals.[3][4]

While the fundamental reaction appears straightforward—the electrophilic addition of carbon dioxide (CO₂) to a phenoxide ion—the presence of two electron-withdrawing chlorine atoms on the phenol ring introduces significant challenges.[5] These substituents deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards a weak electrophile like CO₂. Consequently, achieving high yield and, critically, high regioselectivity for the desired ortho-carboxylation product requires careful selection of the catalyst system and precise control over reaction conditions.

This guide will walk you through the critical parameters for catalyst selection and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic principle behind the carboxylation of 2,5-dichlorophenol?

The reaction is a Kolbe-Schmitt reaction, which is a base-promoted carboxylation.[2] The "catalyst" in the traditional sense is the alkali metal base (e.g., sodium hydroxide) that performs a crucial, stoichiometric role: it deprotonates the 2,5-dichlorophenol to form the sodium 2,5-dichlorophenoxide ion.[6] This phenoxide is a much stronger nucleophile than the starting phenol, enabling it to attack the electrophilic carbon of CO₂.[6][7] The choice of the alkali metal cation is the most critical factor in directing the regioselectivity of the carboxylation.[8]

Q2: Which catalyst system is recommended for synthesizing 3,5-dichlorosalicylic acid from 2,5-dichlorophenol?

To synthesize 3,5-dichlorosalicylic acid, carboxylation must occur at the C6 position, which is ortho to the hydroxyl group. The established principle in the Kolbe-Schmitt reaction is that smaller alkali metal cations, such as Sodium (Na⁺) or Lithium (Li⁺), favor ortho-carboxylation.[8][9] This preference is attributed to the formation of a stable six-membered chelate complex between the small cation, the phenoxide oxygen, and the incoming CO₂ molecule, which directs the electrophile to the ortho position.[10]

Therefore, sodium hydroxide (NaOH) is the recommended base for this transformation. Using a base with a larger cation, like potassium hydroxide (KOH), would increase the likelihood of forming the para-carboxylation product, 3,5-dichloro-4-hydroxybenzoic acid.[6][8]

Q3: What are the typical reaction conditions for this carboxylation?

The classical Kolbe-Schmitt process involves reacting the dry sodium phenoxide salt with CO₂ under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125-150 °C).[1] However, modern variations can be performed under milder conditions. A homogeneous Kolbe-Schmitt reaction can be conducted in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can improve yields and may allow for lower pressures.[1][5]

Crucially, the reaction must be conducted under strictly anhydrous conditions. The presence of water significantly decreases the yield because the phenoxide, being a strong base, will preferentially react with water instead of the much weaker electrophile, CO₂.[9]

Q4: Are there alternative, non-alkali metal catalysts for this reaction?

While alkali metal hydroxides are the industrial standard, research has explored other catalytic systems to achieve carboxylation under milder conditions. These include:

  • Organic Bases: Strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been used to mediate Kolbe-Schmitt type reactions under ambient CO₂ pressure for certain activated phenols.[11]

  • Transition Metal Catalysts: Coinage metal catalysts, particularly those based on copper(I) and silver(I), have been developed for the C-H carboxylation of heteroarenes and terminal alkynes, which share some mechanistic similarities.[12][13]

  • Biocatalysts: Specific decarboxylase enzymes have been shown to catalyze the reverse carboxylation reaction on certain phenol derivatives, offering high regioselectivity under mild, aqueous conditions.[14][15] However, these systems are often limited by low turnover frequency and potential enzyme deactivation.[14][15]

For the specific synthesis of 3,5-dichlorosalicylic acid, the sodium hydroxide-mediated Kolbe-Schmitt reaction remains the most established and reliable method.

Catalyst Selection and Optimization Workflow

This diagram outlines the decision-making process for selecting and optimizing the catalyst system for the target reaction.

G Catalyst Selection Workflow for 2,5-Dichlorophenol Carboxylation Start Define Goal: Synthesize 3,5-Dichlorosalicylic Acid ReactionType Identify Reaction Type: Kolbe-Schmitt Carboxylation Start->ReactionType Selectivity Determine Required Selectivity: Ortho-Carboxylation ReactionType->Selectivity CationChoice Select Alkali Metal Cation Selectivity->CationChoice Sodium Small Cation (Na+, Li+) Favors Ortho-Product CationChoice->Sodium Target: 3,5-Dichlorosalicylic Acid Potassium Large Cation (K+, Cs+) Favors Para-Product CationChoice->Potassium Alternative Product Conditions Choose Reaction Conditions Sodium->Conditions Classical Classical Solid-State: High P (100 atm) High T (125-150°C) Conditions->Classical Standard Method Homogeneous Homogeneous Phase: Milder P & T Solvent (DMSO, DMF) Conditions->Homogeneous Alternative Method Anhydrous Critical Parameter: Strictly Anhydrous Conditions Classical->Anhydrous Homogeneous->Anhydrous Final Optimized System: Sodium 2,5-Dichlorophenoxide + CO₂ Anhydrous->Final

Caption: Decision workflow for selecting the optimal catalyst and conditions.

Troubleshooting Guide

This section addresses common problems encountered during the carboxylation of 2,5-dichlorophenol in a question-and-answer format.

Q: My yield of 3,5-dichlorosalicylic acid is consistently low or zero. What are the most likely causes?

A: Low yield is the most common issue and can typically be traced to one of four key areas:

  • Presence of Moisture: This is the primary culprit. The sodium phenoxide intermediate is highly basic and will readily react with any trace amounts of water in your reagents or glassware. This consumes your active nucleophile, preventing the carboxylation from occurring.[9]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened, anhydrous grade solvents and reagents. Dry the 2,5-dichlorophenol starting material and the sodium hydroxide thoroughly before preparing the phenoxide salt.

  • Incomplete Phenoxide Formation: If the 2,5-dichlorophenol is not fully deprotonated, the concentration of the active nucleophile will be low.

    • Solution: Use at least one full equivalent of a strong base like NaOH. Ensure adequate mixing and reaction time for the acid-base reaction to go to completion before introducing CO₂.

  • Insufficient CO₂ Pressure or Purity: Carbon dioxide is a weak electrophile, and its concentration in the reaction medium is critical.

    • Solution: Ensure your reaction vessel is properly sealed and can maintain the target pressure. Purge the vessel with CO₂ before heating to remove air. Use a high-purity grade of CO₂. For homogeneous reactions, bubbling CO₂ through the solution may be insufficient; a pressurized atmosphere is recommended.

  • Premature Decarboxylation: The carboxylation reaction is reversible. At excessively high temperatures, the product, 3,5-dichlorosalicylic acid, can decarboxylate back to 2,5-dichlorophenol.[16]

    • Solution: Carefully control the reaction temperature. Do not exceed the recommended temperature for the specific conditions (solid-state vs. homogeneous). Monitor the reaction progress over time to identify the optimal reaction duration before significant decomposition occurs.

Q: I am getting a mixture of products, including the para-isomer (3,5-dichloro-4-hydroxybenzoic acid). How can I improve ortho-selectivity?

A: Poor regioselectivity points directly to the choice of cation and the reaction temperature.

  • Incorrect Cation: As discussed, larger cations like K⁺ (from KOH) favor the thermodynamically more stable para-product.[8]

    • Solution: Exclusively use a sodium or lithium-based hydroxide. If you have been using KOH, switching to NaOH is the most effective way to enhance ortho-selectivity.

  • High Temperature: While higher temperatures increase the reaction rate, they can also favor the formation of the thermodynamically preferred para-isomer. The ortho-isomer is often the kinetically favored product.

    • Solution: Perform the reaction at the lowest temperature that still provides a reasonable conversion rate. A temperature optimization study (e.g., running the reaction at 125°C, 140°C, and 155°C) can help identify the sweet spot for your specific setup.

Table 1: Influence of Alkali Metal Cation on Phenol Carboxylation Regioselectivity
Alkali Metal CationIonic Radius (Å)Predominant IsomerRationale
Li⁺0.76orthoStrong chelation with phenoxide oxygen directs CO₂ to the ortho position.[8]
Na⁺1.02orthoEffective chelation promotes kinetic ortho product formation.[8][9]
K⁺1.38paraWeaker chelation; reaction favors the thermodynamically more stable para product.[1][8]
Rb⁺1.52paraLarge ionic radius hinders ortho approach and favors para product.[8]
Cs⁺1.67paraSteric hindrance and weak chelation strongly favor para carboxylation.[9]
Q: The reaction starts but seems to stall before reaching completion. What should I investigate?

A: A stalling reaction suggests a limiting reagent or deactivation of the active species.

  • CO₂ Limitation: In a batch reactor, the CO₂ in the headspace is consumed as the reaction proceeds. If the initial charge is insufficient, the pressure will drop and the reaction will stop.

    • Solution: Use a sufficiently large reservoir of CO₂ or repressurize the reactor periodically. Ensure efficient stirring to maximize gas-liquid mass transfer.

  • Thermal Decomposition: At prolonged reaction times or excessive temperatures, the phenoxide intermediate or the product may degrade, leading to the formation of tars and other byproducts that can inhibit the reaction.

    • Solution: Analyze the reaction mixture at the point where it stalls. If significant charring or discoloration is observed, consider reducing the reaction temperature or duration.

Q: How do I know if my catalyst (base) is the problem?

A: The "catalyst" in this reaction is the stoichiometric base. Problems usually relate to its purity or handling.

  • Carbonate Formation: Sodium hydroxide readily absorbs CO₂ from the air to form sodium carbonate. Sodium carbonate is not a strong enough base to efficiently deprotonate the dichlorophenol.

    • Solution: Use fresh, high-purity NaOH pellets. Minimize exposure to air during weighing and transfer. Store the base in a desiccator.

  • Acidic Impurities: Any acidic impurities in the 2,5-dichlorophenol starting material or the solvent will consume the base, reducing the amount available to form the active phenoxide.

    • Solution: Use purified starting materials. Consider using a slight excess (e.g., 1.05 equivalents) of NaOH to compensate for any minor acidic impurities.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Low Yield Problem Problem: Low Yield of Product CheckMoisture Verify Anhydrous Conditions (Oven-dried glass, dry reagents) Problem->CheckMoisture MoistureYes Moisture Present CheckMoisture->MoistureYes Yes MoistureNo System is Dry CheckMoisture->MoistureNo No CheckBase Verify Base Stoichiometry (>=1 eq. fresh NaOH) BaseYes Base is Stoichiometric CheckBase->BaseYes Yes BaseNo Base is Insufficient/Impure CheckBase->BaseNo No CheckCO2 Check CO₂ Supply (Sufficient pressure, purity) CO2Yes CO₂ is Sufficient CheckCO2->CO2Yes Yes CO2No CO₂ is Limiting CheckCO2->CO2No No CheckTemp Review Reaction Temperature (Avoid excessive heat) TempYes Temp is Optimal CheckTemp->TempYes Yes TempNo Temp too High (Decarboxylation) CheckTemp->TempNo No Solution1 Action: Rigorously Dry All Components MoistureYes->Solution1 MoistureNo->CheckBase BaseYes->CheckCO2 Solution2 Action: Use Fresh Base, Consider Slight Excess BaseNo->Solution2 CO2Yes->CheckTemp Solution3 Action: Increase CO₂ Pressure, Improve Stirring CO2No->Solution3 Solution4 Action: Lower Temperature, Optimize Reaction Time TempNo->Solution4

Sources

Technical Support Center: Synthesis of 3,6-Dichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichlorosalicylic acid. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions, with a special focus on strategies for reducing reaction pressure. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, optimize your reaction conditions, and ensure the integrity of your results.

Foundational Principles: The Kolbe-Schmitt Reaction for 3,6-Dichlorosalicylic Acid

The synthesis of 3,6-dichlorosalicylic acid is predominantly achieved through the Kolbe-Schmitt reaction, a carboxylation process that utilizes 2,5-dichlorophenol as the starting material.[1] The classical approach involves the reaction of the corresponding phenoxide with carbon dioxide under elevated temperature and pressure.[2]

The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide. The electron-withdrawing nature of the chlorine atoms on the benzene ring influences the reactivity and can necessitate more stringent reaction conditions compared to the synthesis of unsubstituted salicylic acid.[3]

Reaction Workflow

Kolbe_Schmitt_Workflow A 2,5-Dichlorophenol B Formation of Potassium 2,5-Dichlorophenoxide A->B  + KOH   C Anhydrous Conditions: Dehydration under Reduced Pressure B->C D Carboxylation with CO₂ (Pressure & Temperature) C->D E Formation of Potassium 3,6-Dichlorosalicylate D->E F Acidification E->F  + Acid   G Isolation & Purification of 3,6-Dichlorosalicylic Acid F->G

Caption: General workflow for the synthesis of 3,6-Dichlorosalicylic acid.

The Challenge of High Pressure and Strategies for Reduction

Traditionally, the carboxylation of 2,5-dichlorophenol is conducted at high pressures, often in the range of 4-6 MPa.[4][5] While effective, these conditions necessitate specialized high-pressure reactors and pose significant safety challenges. Consequently, there is considerable interest in reducing the reaction pressure.

A key strategy for enabling lower pressure synthesis is the meticulous removal of water before the carboxylation step. Dehydration of the potassium 2,5-dichlorophenoxide intermediate under reduced pressure is a critical step outlined in methodologies that achieve successful carboxylation at lower CO₂ pressures, in the range of 0.6-1 MPa.[4]

Comparative Reaction Conditions
ParameterHigh-Pressure MethodReduced-Pressure Method
CO₂ Pressure 4 - 6 MPa0.6 - 1 MPa
Temperature 160 - 240 °C160 - 240 °C
Key Prerequisite Standard Anhydrous TechniquesRigorous Dehydration of Phenoxide under Vacuum
Reported Yield VariableUp to 93.3%[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3,6-dichlorosalicylic acid, particularly when attempting to reduce reaction pressure.

Issue 1: Low or No Yield of 3,6-Dichlorosalicylic Acid

Possible Causes:

  • Incomplete Formation of the Phenoxide: The initial reaction between 2,5-dichlorophenol and the inorganic base (e.g., KOH) may be incomplete.

  • Presence of Water: Moisture can significantly hinder the carboxylation reaction.[6]

  • Insufficient CO₂ Pressure or Temperature: Even in reduced-pressure protocols, a certain threshold of pressure and temperature is necessary to drive the reaction forward.

  • Side Reaction: Formation of 2,5-Dichlorophenol: A significant side reaction involves a proton transfer mechanism that leads to the formation of 2,5-dichlorophenol as a byproduct, which can inhibit the forward reaction.[7]

  • Decarboxylation of the Product: At elevated temperatures, the desired 3,6-dichlorosalicylic acid can undergo decarboxylation, reverting to 2,5-dichlorophenol.[8][9]

Solutions:

  • Ensure Complete Phenoxide Formation: Use a slight excess of a strong base like potassium hydroxide and allow for sufficient reaction time. The molar ratio of 2,5-dichlorophenol to inorganic alkali is typically in the range of 1:1 to 1:1.1.[4]

  • Rigorous Dehydration: After the formation of the phenoxide, dehydrate the salt under reduced pressure (e.g., -0.05 to -0.098 MPa) while gradually increasing the temperature (e.g., from 60 °C to 160-200 °C) until no more water is evolved.[4]

  • Optimize Reaction Conditions: Systematically vary the CO₂ pressure and temperature within the recommended ranges for your chosen protocol. Monitor the reaction progress using an appropriate analytical technique (see Section 5).

  • Consider Catalysts/Additives: The addition of finely powdered, anhydrous potassium carbonate has been shown to significantly increase the yield of 3,6-dichlorosalicylic acid.[8]

Issue 2: Formation of Impurities and Byproducts

Possible Causes:

  • Isomer Formation: While the primary product is 3,6-dichlorosalicylic acid, other isomers may form depending on the reaction conditions.

  • Unreacted 2,5-Dichlorophenol: Incomplete reaction will leave residual starting material.

  • Decarboxylation Product: As mentioned, 2,5-dichlorophenol can be present as a result of product decomposition.

Solutions:

  • Control of Reaction Temperature: The regioselectivity of the Kolbe-Schmitt reaction can be temperature-dependent.[2] Maintain a stable and uniform temperature throughout the carboxylation.

  • Purification: Develop a robust purification protocol. Recrystallization is a common method for purifying the final product.

Troubleshooting Flowchart

Troubleshooting_Flow Start Low Yield or Impurities Detected Q1 Was the phenoxide fully dehydrated under vacuum before carboxylation? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction pressure and temperature within optimal range? A1_Yes->Q2 Sol1 Implement rigorous vacuum dehydration step. Monitor water removal. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is unreacted 2,5-dichlorophenol or byproduct 2,5-DCP detected? A2_Yes->Q3 Sol2 Adjust pressure and temperature. Ensure stable heating. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Increase reaction time or consider adding a catalyst like K₂CO₃. A3_Yes->Sol3 End Optimize Purification Protocol (e.g., Recrystallization) A3_No->End Sol3->End

Caption: A step-by-step guide to troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Is it possible to perform the carboxylation of 2,5-dichlorophenol at atmospheric pressure?

While recent advancements have shown the possibility of carboxylating phenols at atmospheric pressure with the aid of specific additives, these methods are not yet widely established for 2,5-dichlorophenol.[10][11] The electron-withdrawing nature of the two chlorine atoms makes the reaction more challenging than for unsubstituted phenol, generally requiring some degree of pressure to proceed efficiently.

Q2: What is the role of potassium carbonate in the reaction?

The addition of finely powdered, anhydrous potassium carbonate has been demonstrated to significantly increase the yield of 3,6-dichlorosalicylic acid.[8] While the exact mechanism is complex, it is thought to influence the reaction equilibrium and potentially aid in the carboxylation process.

Q3: How can I be sure my 2,5-dichlorophenoxide is completely dry before carboxylation?

Visually, the salt should be a fine, free-flowing powder. A common industrial practice is to heat the phenoxide under vacuum and monitor for the cessation of water vapor evolution. For laboratory-scale synthesis, ensuring the starting materials are anhydrous and performing the dehydration step under a good vacuum with adequate heating is crucial.

Q4: What are the primary safety concerns for this synthesis?

The main hazards involve:

  • High Pressure: Use of a properly rated and maintained pressure reactor is essential.

  • High Temperature: Ensure adequate temperature control to prevent runaway reactions or product decomposition.

  • Corrosive and Toxic Materials: 2,5-dichlorophenol is toxic and corrosive.[12] Handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection, in a well-ventilated fume hood.[13][14]

  • Strong Bases: Potassium hydroxide is highly corrosive.

Experimental Protocols

Protocol 1: Reduced-Pressure Synthesis of 3,6-Dichlorosalicylic Acid

This protocol is adapted from methodologies described in the literature and should be performed by qualified personnel with appropriate safety precautions.[4]

  • Phenoxide Formation: In a suitable reactor, combine 1 mole of 2,5-dichlorophenol with 1.05 moles of solid potassium hydroxide. Heat the mixture to 80-90 °C with agitation for 1-2 hours to ensure complete reaction.

  • Dehydration: Reduce the pressure in the reactor to -0.05 to -0.098 MPa. Gradually increase the temperature from 60 °C to 180 °C. Maintain these conditions until water evolution ceases, yielding the anhydrous potassium 2,5-dichlorophenoxide.

  • Carboxylation: Cool the reactor to 160 °C. Pressurize the reactor with carbon dioxide to 0.6-1 MPa. Maintain the temperature between 160-240 °C and the pressure at 0.6-1 MPa for 4-12 hours.

  • Work-up and Isolation: After the reaction is complete, cool the reactor and vent the excess CO₂ pressure. Dissolve the resulting solid in water.

  • Acidification: While stirring, slowly add a mineral acid (e.g., HCl) to the aqueous solution until the pH is acidic, causing the 3,6-dichlorosalicylic acid to precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or aqueous ethanol).

Protocol 2: Reaction Monitoring by HPLC

This is a general guideline; specific parameters may need to be optimized.

  • Sample Preparation: Carefully withdraw a small aliquot of the reaction mixture (if possible and safe to do so). Quench the reaction by dissolving it in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) and acidifying it.

  • HPLC System: A reverse-phase HPLC system with a C18 column is suitable.

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typically used.

  • Detection: A UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., around 315 nm) can be used.[15]

  • Analysis: Monitor the disappearance of the 2,5-dichlorophenol peak and the appearance of the 3,6-dichlorosalicylic acid peak over time. This allows for the determination of reaction completion.

References

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3,6-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Structural Elucidation Challenge

3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid, possesses a highly substituted aromatic ring.[3] The positioning of two chlorine atoms, a hydroxyl group, and a carboxylic acid group dictates the electronic environment of the remaining aromatic protons, leading to a distinctive NMR fingerprint. Understanding this fingerprint is crucial for reaction monitoring, purity assessment, and final product verification.

¹H NMR Spectroscopy: A Predictive and Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure by analyzing the magnetic properties of atomic nuclei.[4] For this compound, ¹H NMR provides critical information about the number, connectivity, and chemical environment of its protons.

Predicted ¹H NMR Spectrum

Based on the analysis of substituent effects and data from analogous compounds, the following ¹H NMR spectrum is predicted for this compound, assuming dissolution in a solvent like DMSO-d₆, which is suitable for dissolving acidic and phenolic compounds.[5]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet at a very downfield chemical shift. Its exact position is highly dependent on concentration, temperature, and residual water in the solvent.
~10.0 - 12.0Broad Singlet1HPhenolic Hydroxyl (-OH)The phenolic proton is also acidic and its signal is typically a broad singlet. Intramolecular hydrogen bonding with the adjacent carboxylic acid group will influence its chemical shift. In the precursor, 3,6-dichloro-2-hydroxybenzaldehyde, this proton appears at 12.1 ppm.[4]
~7.6Doublet1HAromatic H-4This proton is ortho to the carboxylic acid group and meta to a chlorine atom. The electron-withdrawing nature of both groups will deshield this proton, shifting it downfield. It will appear as a doublet due to coupling with H-5.
~7.1Doublet1HAromatic H-5This proton is meta to the carboxylic acid and ortho to a chlorine atom. It is expected to be at a relatively upfield position compared to H-4. It will appear as a doublet due to coupling with H-4. The observed chemical shift for an aromatic proton in the precursor aldehyde was 7.1 ppm.[4]

Justification through Analog Comparison:

The predicted values are supported by experimental data from similar compounds:

  • 3,6-Dichloro-2-hydroxybenzaldehyde: The precursor to our target molecule shows aromatic protons at 7.8 and 7.1 ppm in DMSO-d₆.[4] The conversion of the aldehyde to a carboxylic acid is expected to have a modest effect on the chemical shifts of the ring protons.

  • 3,5-Dichlorosalicylic Acid: This isomer, with chlorine atoms at positions 3 and 5, provides a useful comparison. Its ¹H NMR spectrum in DMSO-d₆ is available and would show two aromatic protons in a similar region, albeit with a different coupling pattern (likely two doublets).[6]

  • Salicylic Acid: The parent compound, 2-hydroxybenzoic acid, shows a more complex aromatic region with four protons. The deshielding effect of the two chlorine atoms in our target molecule is expected to shift the remaining two aromatic protons further downfield compared to the corresponding protons in salicylic acid.[7][8]

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried sample.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the compound and to minimize the exchange of the acidic -OH and -COOH protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Nucleus: ¹H

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, including the slowly relaxing aromatic protons.

    • Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.

    • Spectral Width (sw): 0-16 ppm to encompass all expected signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Integrate all signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization of this compound relies on a combination of analytical techniques.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.- Provides the exact number of carbon atoms (7 expected signals).- Confirms the presence of the carbonyl carbon (~170 ppm) and the phenolic carbon (~150-160 ppm).[9]- The chemical shifts of the aromatic carbons are sensitive to the substituent pattern.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.- Does not provide direct information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.- Confirms the molecular weight (207.01 g/mol ).[3]- The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) provides a definitive signature.- Fragmentation can help confirm the presence of the carboxylic acid group (loss of H₂O or COOH).- Does not provide information on the isomeric arrangement of the substituents on the aromatic ring.- Requires ionization, which can sometimes lead to ambiguous fragmentation.
Infrared (IR) Spectroscopy Presence of functional groups.- Clearly shows a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).[10]- A strong C=O stretch for the carboxylic acid will be present (~1700 cm⁻¹).[10]- C-Cl stretching vibrations will be observable in the fingerprint region.[4]- Provides limited information about the overall molecular skeleton and connectivity.- Does not distinguish between isomers with the same functional groups.

Logical Workflow for Structural Confirmation

A robust workflow for the structural confirmation of synthesized this compound would involve the following steps, as illustrated in the diagram below. This self-validating system ensures a high degree of confidence in the final structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Proton environment & connectivity C_NMR ¹³C NMR Purification->C_NMR Carbon skeleton MS Mass Spectrometry Purification->MS Molecular weight & formula IR IR Spectroscopy Purification->IR Functional groups Data_Integration Integrate Spectroscopic Data H_NMR->Data_Integration C_NMR->Data_Integration MS->Data_Integration IR->Data_Integration Final_Structure Confirmed Structure of This compound Data_Integration->Final_Structure Confirm Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

The structural elucidation of this compound is a clear example of the synergy required between different analytical techniques. While ¹H NMR spectroscopy provides the most detailed information regarding the proton environment and connectivity, its power is fully realized when combined with ¹³C NMR, mass spectrometry, and IR spectroscopy. By employing a predictive approach based on sound chemical principles and comparative data from analogs, a confident structural assignment can be made even in the absence of a directly published reference spectrum. This multi-faceted approach ensures the scientific rigor necessary for advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 3,6-Dichlorosalicylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0002466). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, April 30). The H NMR analysis of the hydrogens in salicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated 13 C and 1 H NMR chemical shifts of salicylic acid. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990).
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3,6-Dichlorosalicylic Acid: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug and herbicide development, the accurate quantification and identification of 3,6-Dichlorosalicylic acid (3,6-DCSA) is a critical analytical challenge. As a primary metabolite of the widely used herbicide Dicamba, its presence and concentration in various matrices are of significant regulatory and scientific interest.[1] This guide provides an in-depth comparison of two powerful mass spectrometry techniques for the analysis of 3,6-DCSA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven insights to help you select the optimal method for your research needs.

Understanding the Analyte: 3,6-Dichlorosalicylic Acid

3,6-Dichlorosalicylic acid (molecular formula: C₇H₄Cl₂O₃, molecular weight: 207.01 g/mol ) is a polar aromatic carboxylic acid.[2][3] Its structure, featuring a carboxylic acid group, a hydroxyl group, and two chlorine atoms on the benzene ring, dictates its analytical behavior.[1] The polarity and low volatility of 3,6-DCSA are the central factors influencing the choice of analytical methodology.

PropertyValueSource
Molecular FormulaC₇H₄Cl₂O₃PubChem[2]
Molecular Weight207.01 g/mol PubChem[2]
IUPAC Name3,6-dichloro-2-hydroxybenzoic acidPubChem[2]
CAS Number3401-80-7lookchem[3]
SolubilitySlightly soluble in water, soluble in organic solvents like DMSO and methanol.lookchem[3]

Method 1: The Direct Approach - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For polar, non-volatile compounds like 3,6-DCSA, LC-MS/MS is often the more direct and highly sensitive analytical choice.[4] It circumvents the need for chemical derivatization, reducing sample preparation time and potential sources of error.

The Rationale for LC-MS/MS

The key advantage of LC-MS/MS lies in its ability to analyze compounds in their native form in a liquid mobile phase. Electrospray ionization (ESI), a soft ionization technique, is perfectly suited for polar molecules like 3,6-DCSA. ESI generates ions from a liquid solution with minimal fragmentation, preserving the molecular ion for analysis. This is crucial for achieving high sensitivity and specificity. Tandem mass spectrometry (MS/MS) further enhances this by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This two-stage filtering process provides exceptional selectivity, minimizing matrix interference.

Experimental Protocol: LC-MS/MS Analysis of 3,6-DCSA in Water

This protocol is based on established methods for the quantitative determination of 3,6-DCSA in environmental water samples.

1. Sample Preparation:

  • Filter water samples through a 0.22 µm syringe filter to remove particulate matter.

  • For trace analysis, a solid-phase extraction (SPE) step may be required to concentrate the analyte and clean up the sample.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for acidic compounds like 3,6-DCSA as they readily deprotonate to form [M-H]⁻ ions.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Primary (Quantitative): m/z 205 → 125

    • Confirmatory: m/z 205 → 161

  • Collision Energy: Optimized for the specific instrument to maximize the abundance of the product ions.

Fragmentation Pathway in ESI-MS/MS

The fragmentation of the deprotonated molecular ion of 3,6-DCSA ([M-H]⁻ at m/z 205) is a highly specific process.

ESI_Fragmentation Parent [M-H]⁻ m/z 205 (3,6-Dichlorosalicylate) Fragment1 m/z 161 (Loss of CO₂) Parent->Fragment1 - CO₂ Fragment2 m/z 125 (Loss of CO₂ and HCl) Fragment1->Fragment2 - HCl

Caption: ESI-MS/MS fragmentation of 3,6-DCSA.

The primary fragmentation event is the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation pathway for deprotonated carboxylic acids, resulting in the ion at m/z 161. Subsequent loss of a molecule of hydrogen chloride (HCl) from this fragment yields the ion at m/z 125. The high specificity of these transitions allows for confident identification and quantification even in complex matrices.

Method 2: The Classic Approach with a Twist - Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is often preferred for polar compounds, GC-MS remains a robust and widely available technique. However, due to the low volatility of 3,6-DCSA, a chemical derivatization step is mandatory to make it amenable to GC analysis.

The Rationale for GC-MS

GC-MS is unparalleled in its chromatographic resolution for volatile and thermally stable compounds. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This creates a detailed "fingerprint" mass spectrum that is highly valuable for structural elucidation and can be searched against extensive spectral libraries like the NIST database. The challenge for 3,6-DCSA is its polar nature and high boiling point, which would cause it to decompose or be poorly chromatographed in a GC system. Derivatization overcomes this by converting the polar carboxylic acid and hydroxyl groups into less polar, more volatile functional groups.

Experimental Protocol: GC-MS Analysis of 3,6-DCSA (as Methyl Ester)

1. Derivatization (Esterification):

  • The most common derivatization for carboxylic acids is esterification, typically to form the methyl ester. This can be achieved using various reagents such as diazomethane (effective but hazardous), or safer alternatives like BF₃/methanol or by using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize both the carboxylic acid and hydroxyl groups.

  • Example using BF₃/Methanol:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 14% BF₃ in methanol.

    • Heat at 60°C for 30 minutes.

    • Cool and extract the methyl ester derivative into an organic solvent like hexane.

    • Concentrate the extract for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. For example, start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • Injector: Splitless injection is often used for trace analysis.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

Predicted Fragmentation Pathway in EI-MS

The EI mass spectrum of the derivatized 3,6-DCSA (methyl 3,6-dichloro-2-hydroxybenzoate) is predicted based on the fragmentation of similar molecules like methyl salicylate and other chlorinated aromatic compounds.

EI_Fragmentation cluster_0 Methyl 3,6-dichloro-2-hydroxybenzoate MolecularIon [M]⁺˙ m/z 220 Fragment1 m/z 189 (Loss of -OCH₃) MolecularIon->Fragment1 - OCH₃ Fragment4 m/z 205 (Loss of -CH₃) MolecularIon->Fragment4 - CH₃ Fragment2 m/z 161 (Loss of -OCH₃ and CO) Fragment1->Fragment2 - CO Fragment3 m/z 126 (Loss of -OCH₃, CO, and Cl) Fragment2->Fragment3 - Cl

Caption: Predicted EI fragmentation of derivatized 3,6-DCSA.

Key fragmentation pathways for the methyl ester derivative (molecular ion at m/z 220, considering the most abundant chlorine isotopes) would include:

  • Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters, leading to a fragment at m/z 189.

  • Subsequent loss of carbon monoxide (CO): From the m/z 189 fragment, yielding an ion at m/z 161.

  • Loss of a chlorine atom (-Cl): From the aromatic ring, which can occur at various stages.

  • Loss of a methyl radical (-CH₃): From the ester, resulting in an ion at m/z 205.

The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for fragments with one chlorine and a 6:1 ratio for fragments with two chlorines), which is a powerful tool for confirming the identity of these fragments.

Comparative Analysis: LC-MS/MS vs. GC-MS

FeatureLC-MS/MSGC-MS
Sample Preparation Minimal; often direct injection after filtration.Requires derivatization, which is multi-step and can introduce variability.
Sensitivity Generally higher for polar compounds like 3,6-DCSA, with very low limits of detection achievable.[4]Sensitivity is highly dependent on the efficiency of the derivatization step.
Specificity Excellent due to MRM transitions.High, based on characteristic fragmentation patterns and retention time.
Throughput Higher, due to simpler sample preparation and faster run times.Lower, due to the time-consuming derivatization step.
Cost Instrumentation can be more expensive.More widely available and generally lower initial instrument cost.
Robustness Can be susceptible to matrix effects that cause ion suppression or enhancement.Less prone to matrix effects in the ion source, but derivatization can be affected by matrix components.
Confirmation Based on the ratio of two specific MRM transitions.Based on matching the full fragmentation pattern to a library spectrum and retention time.

Conclusion and Recommendations

For the routine, high-throughput, and highly sensitive quantitative analysis of 3,6-Dichlorosalicylic acid, LC-MS/MS is the superior technique . Its ability to directly analyze the compound without derivatization simplifies the workflow, reduces potential errors, and provides excellent sensitivity and specificity. This makes it the method of choice for regulatory monitoring and environmental sample analysis where low detection limits are crucial.

GC-MS , while requiring a more laborious sample preparation process, remains a valuable tool, particularly for structural confirmation. The rich fragmentation pattern generated by Electron Ionization provides a high degree of confidence in the identification of the analyte, especially when a pure standard is available for comparison. It can serve as an excellent orthogonal technique to confirm results obtained by LC-MS/MS.

Ultimately, the choice between LC-MS/MS and GC-MS will depend on the specific goals of the analysis, the available instrumentation, and the required throughput and sensitivity. For most modern applications involving the quantification of 3,6-DCSA, the advantages of LC-MS/MS make it the more pragmatic and powerful option.

References

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A Comparative Guide to the Infrared Spectroscopy of 3,6-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the functional group vibrations of 3,6-dichloro-2-hydroxybenzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative framework, contrasting the target molecule with structurally similar compounds to provide a deeper understanding of how substituent effects manifest in vibrational spectra. The causality behind experimental choices and spectral shifts is emphasized throughout to ensure scientific integrity and practical utility.

Introduction: The Role of IR Spectroscopy in Characterizing Substituted Benzoic Acids

This compound is a key intermediate in the synthesis of various compounds, including the herbicide Dicamba.[1] Its molecular architecture, featuring a carboxylic acid, a hydroxyl group, and two chlorine atoms on a benzene ring, presents a rich landscape for vibrational spectroscopy.[2][3] FTIR spectroscopy serves as a rapid, non-destructive, and highly effective tool for confirming the presence of its key functional groups and for differentiating it from precursors, byproducts, and related metabolites.[2]

This guide will dissect the expected infrared spectrum of this compound, focusing on the diagnostic absorption bands of its functional groups. By comparing its spectral features with those of the parent molecule, salicylic acid, we will illustrate the electronic and steric influences of the chloro substituents.

Core Principles: Understanding Vibrational Frequencies in a Multi-substituted Aromatic System

The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its covalent bonds. These vibrations, primarily stretching and bending, absorb infrared radiation at specific frequencies that are determined by the bond strength and the masses of the connected atoms.[4] In a complex molecule like this compound, several factors profoundly influence these frequencies:

  • Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group ortho to each other facilitates strong intramolecular hydrogen bonding. This interaction significantly weakens the O-H bonds, leading to a substantial low-frequency (red) shift and broadening of their stretching vibrations.[5][6][7] In the solid state, intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers, further complicates the spectrum, resulting in exceptionally broad O-H absorption bands.[4][8][9]

  • Inductive and Resonance Effects: The electron-withdrawing chlorine atoms and the carboxylic acid group influence the electron density of the aromatic ring and each other. These electronic effects alter bond strengths and, consequently, their vibrational frequencies.

  • Steric Effects: The bulky chlorine atoms flanking the primary functional groups can influence molecular conformation and the nature of hydrogen bonding, subtly impacting the spectrum.

Below is the molecular structure of this compound, highlighting the key functional groups that will be analyzed.

Caption: Structure of this compound.

Spectral Analysis and Comparison

The O-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by the stretching vibrations of the phenolic and carboxylic acid O-H groups.

  • This compound (Predicted): Due to the strong intramolecular hydrogen bond between the ortho -OH and -COOH groups, a very broad absorption is expected, likely spanning from 3200 cm⁻¹ down to 2500 cm⁻¹ .[4][8][9] This broadness is a hallmark of hydrogen-bonded carboxylic acid dimers, which are prevalent in the solid state.[7][10] The phenolic O-H, also involved in this hydrogen bonding, will be part of this broad envelope rather than appearing as a sharp, free O-H peak around 3600 cm⁻¹.[5][11]

  • Salicylic Acid (Experimental): The spectrum of salicylic acid similarly shows a very broad O-H stretching band centered around 3230-3240 cm⁻¹ that extends down to ~2500 cm⁻¹, characteristic of the intramolecularly hydrogen-bonded carboxylic acid dimer structure.[12][13]

Comparison Insight: The overall appearance of this broad O-H band is expected to be very similar for both molecules, as the dominant feature is the intramolecular hydrogen bonding inherent to the 2-hydroxybenzoic acid scaffold.

The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1650 cm⁻¹)

The C=O stretch is one of the most intense and reliable bands in an IR spectrum.

  • This compound (Predicted): The carbonyl stretch is predicted to appear in the range of 1670-1690 cm⁻¹ . The intramolecular hydrogen bond tends to lower the C=O frequency from a typical aromatic acid value (~1700-1680 cm⁻¹).[14] Furthermore, the electron-withdrawing nature of the chlorine atoms may slightly increase the frequency compared to salicylic acid.

  • Salicylic Acid (Experimental): The C=O stretch in salicylic acid is typically observed as a strong, sharp peak around 1650-1670 cm⁻¹ .[13]

Comparison Insight: The C=O frequency for the chlorinated derivative is expected to be slightly higher (a blue shift) than that of salicylic acid. This is because the electron-withdrawing chlorine atoms can pull electron density away from the carbonyl group, subtly strengthening the C=O double bond.

The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of information from C=C aromatic ring stretches, C-O stretches, O-H bends, and C-Cl stretches.

Vibrational Mode Salicylic Acid (Typical Wavenumber, cm⁻¹) This compound (Predicted Wavenumber, cm⁻¹) Rationale for Shift
Aromatic C=C Stretch1600-1580, 1500-1450[15][16]1590-1570, 1480-1440Substituent effects from chlorine atoms alter the ring's electronic distribution, causing slight shifts in these complex vibrations.
C-O Stretch (Carboxyl & Phenol)~1300-1200[9]~1310-1210These bands are coupled with other vibrations and are sensitive to the electronic environment. The presence of chlorine can cause minor shifts.
O-H Bend (in-plane)~1440-1395[17]~1440-1395This band often overlaps with C-H bending modes and is less diagnostic, but its presence is expected.
C-Cl StretchN/A850-750 [17]This is a key differentiating feature. Aromatic C-Cl bonds give rise to strong absorptions in this region, providing direct evidence of chlorination. The exact position depends on the substitution pattern.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples due to its simplicity, speed, and minimal sample preparation.[18][19]

Workflow for ATR-FTIR Analysis

ATR_FTIR_Workflow cluster_prep Preparation cluster_sample Sample Measurement cluster_post Post-Processing A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum (Clean, empty crystal) A->B C 3. Place Small Amount of Powder on Crystal B->C D 4. Apply Consistent Pressure (Using pressure clamp) C->D E 5. Collect Sample Spectrum D->E F 6. Perform ATR Correction (If required by software) E->F G 7. Clean Crystal Thoroughly F->G

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology
  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. Ensure the crystal is completely dry.[20]

  • Background Collection: With the clean, empty crystal, collect a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.[21]

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the powder and the crystal surface, which is essential for a strong, high-quality signal.[18][20]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. If the software has an ATR correction feature, it can be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

  • Final Cleanup: After the measurement, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as in Step 1.[18]

Conclusion

The infrared spectrum of this compound is defined by a unique combination of features arising from its distinct functional groups and substitution pattern. The most characteristic absorptions are:

  • An extremely broad O-H stretch from ~3200-2500 cm⁻¹, indicative of strong intra- and intermolecular hydrogen bonding.

  • A strong C=O carbonyl stretch expected between 1670-1690 cm⁻¹.

  • Distinct C-Cl stretching bands in the 850-750 cm⁻¹ region, which are absent in its non-chlorinated analog, salicylic acid.

By comparing these expected features with known spectra of related compounds and applying a robust experimental protocol like ATR-FTIR, researchers can confidently identify and characterize this molecule, ensuring its identity and purity in various synthetic applications.

References

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Ishikawa, H., et al. (1999). Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its Clusters. The Journal of Physical Chemistry A. Retrieved from [Link]

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A Comparative Guide to HPLC Methods for the Determination of Dicamba and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of the herbicide dicamba and its primary metabolites, including 3,6-dichlorosalicylic acid (DCSA) and 5-hydroxy dicamba. Tailored for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the nuances of method selection, experimental design, and data interpretation, grounded in scientific principles and field-proven expertise.

Introduction: The Analytical Challenge of Dicamba

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds.[1][2] Its increased use, particularly with the advent of dicamba-tolerant crops, has heightened the need for sensitive and reliable analytical methods to monitor its presence and that of its metabolites in various environmental and agricultural matrices.[3] The primary metabolites of concern include 3,6-dichlorosalicylic acid (DCSA), a major and more persistent environmental degradate, and 5-hydroxy dicamba.[4][5] The acidic nature and varying polarities of these compounds present a unique challenge for chromatographic separation and detection.

This guide will compare and contrast the two most prevalent HPLC-based approaches: HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

Foundational Principles: Method Selection Rationale

The successful separation of dicamba and its metabolites by HPLC hinges on understanding their physicochemical properties and how they interact with the stationary and mobile phases of the chromatographic system.

The Role of the Mobile Phase

The mobile phase, a critical component in HPLC, transports the sample through the column and facilitates the separation of its components.[6] For acidic compounds like dicamba and its metabolites, the pH of the mobile phase is a crucial parameter. An acidified mobile phase (e.g., with formic or sulfuric acid) suppresses the ionization of the carboxylic acid groups on the analytes.[4][7] This uncharged state enhances their hydrophobicity, leading to better retention on reversed-phase columns like the commonly used C18.

Stationary Phase Selection: Beyond C18

While traditional C18 columns are widely used for reversed-phase chromatography, the analysis of polar, low molecular weight compounds like dicamba and its metabolites can benefit from alternative stationary phases.[8] For instance, pentafluorophenyl (F5) columns provide a unique selectivity due to strong dipole-dipole and ion-dipole interactions, which can be advantageous for retaining these negatively charged species.[3] Mixed-mode columns, which offer both reversed-phase and ion-exchange retention mechanisms, are another powerful option for separating compounds with diverse polarities.[7]

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method depends on the specific analytical goals, such as regulatory compliance, environmental monitoring, or metabolic studies. Below is a comparison of the most common approaches.

HPLC with UV Detection: A Robust Screening Tool

HPLC coupled with a UV detector is a cost-effective and robust method suitable for analyzing higher concentrations of dicamba, such as in formulated products.[2] However, its application for trace-level residue analysis can be limited by its lower sensitivity and potential for interference from co-eluting matrix components, as UV detection is not highly specific.[8]

LC-MS/MS: The Gold Standard for Sensitivity and Specificity

For the determination of dicamba and its metabolites at trace levels in complex matrices like soil, water, and vegetation, LC-MS/MS is the preferred method.[3][4][9] Its high sensitivity and specificity, achieved through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), allow for accurate quantification even in the presence of significant matrix interference.[10] A significant advantage of LC-MS/MS is that it often eliminates the need for time-consuming derivatization steps that are typically required for Gas Chromatography (GC) analysis of these compounds.[4][5]

Performance Data Comparison

The following table summarizes typical performance data for the different HPLC methods discussed, based on a consolidation of published data.

ParameterHPLC-UVLC-MS/MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole)
Limit of Detection (LOD) ~10-50 ng/mL0.1 - 1 ng/mL<1 ng/mL[3]
Limit of Quantification (LOQ) ~50-200 ng/mL0.1 - 5 ng/mL0.05 - 10 ng/mL[3]
Linearity (r²) >0.99>0.99>0.999
Typical Recovery 80-110%88-128%70-120%[10]
Selectivity ModerateGoodExcellent
Matrix Effects HighModerateLow (with internal standards)
Primary Application Quality control of formulationsWater and air monitoringTrace residue analysis in complex matrices

Experimental Protocols

Below are detailed, step-by-step methodologies for both an HPLC-UV and an LC-MS/MS method for the determination of dicamba and its metabolites.

Protocol 1: Isocratic HPLC-UV Method

This protocol is adapted for the analysis of dicamba in simpler matrices or for quality control purposes.

4.1.1. Sample Preparation (Aqueous Sample)

  • Filter the aqueous sample through a 0.45 µm syringe filter.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • For solid samples, perform a suitable extraction (e.g., solid-phase extraction) and reconstitute the final extract in the mobile phase.

4.1.2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 40% acetonitrile and 60% phosphate buffer, delivered isocratically.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm or 280 nm.[2]

  • Run Time: Approximately 10-15 minutes.

4.1.3. Rationale

The use of a C18 column provides good retention for the moderately polar dicamba molecule.[8] The acetonitrile/phosphate buffer mobile phase offers a balance of organic strength to elute the analyte and buffering capacity to maintain a stable pH and peak shape.[8] Isocratic elution is simpler and more robust for routine analysis of a limited number of analytes.[8]

Protocol 2: LC-MS/MS Method for Simultaneous Analysis

This protocol is designed for the sensitive and selective quantification of dicamba and its metabolites in complex environmental samples.

4.2.1. Sample Preparation (Soil Sample)

  • To a 5g soil sample, add an internal standard (e.g., d3-dicamba).[4]

  • Extract the sample with formic acid-fortified acetonitrile by shaking for 15 minutes.[4]

  • Centrifuge the sample at 4000 rpm.[4]

  • Dilute the supernatant with the aqueous mobile phase and transfer to an autosampler vial for analysis.[4]

4.2.2. LC-MS/MS Conditions

  • Column: Pentafluorophenyl (F5) column (e.g., 2.6 µm, 100 x 3 mm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Methanol with 0.1% formic acid.[3]

  • Gradient Program: A 17-minute gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.[3]

  • Flow Rate: 0.500 mL/min.[3]

  • Injection Volume: 10 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

  • MS/MS Detection: Monitor specific MRM transitions for dicamba, DCSA, and 5-hydroxy dicamba.

4.2.3. Rationale

The F5 column is chosen for its enhanced retention of polar, negatively charged species like dicamba and its metabolites.[3] The gradient elution allows for the separation of analytes with different polarities within a reasonable run time. The use of an isotopically labeled internal standard is crucial for correcting for matrix effects and ensuring accurate quantification.[4] Negative ESI is optimal for these acidic compounds as they readily form [M-H]⁻ ions.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the chemical relationship between dicamba and its metabolites.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Soil/Water Sample Extraction Extraction with Acetonitrile/Formic Acid Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation (F5 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification using Internal Standard Detection->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for the analysis of dicamba and its metabolites by LC-MS/MS.

metabolite_pathway Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) Metabolite1 5-Hydroxy Dicamba Dicamba->Metabolite1 Hydroxylation Metabolite2 3,6-Dichlorosalicylic Acid (DCSA) Dicamba->Metabolite2 O-Demethylation

Caption: The metabolic pathway of dicamba to its primary metabolites.

Conclusion

The choice of an HPLC method for the determination of dicamba and its metabolites is a critical decision that should be guided by the specific requirements of the analysis. For high-concentration samples and routine quality control, HPLC-UV offers a reliable and cost-effective solution. However, for trace-level quantification in complex environmental and agricultural matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The use of advanced column chemistries, such as F5, and the incorporation of isotopically labeled internal standards further enhance the robustness and accuracy of LC-MS/MS methods. By understanding the principles behind method selection and carefully optimizing experimental parameters, researchers can achieve reliable and accurate quantification of dicamba and its metabolites, contributing to safer agricultural practices and environmental protection.

References

  • SCIEX. (n.d.). Quantitation of Dicamba and Acid Herbicides in Agricultural Field Samples on SCIEX QTRAP® 6500+ System. Retrieved from [Link]

  • Hyland, K. C. (2020, May 20). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Chromatography Today. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of three acidic herbicide residues in food crops using HPLC and confirmation via LC-MS/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dicamba and DCSA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, April 10). Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. Retrieved from [Link]

  • Fogarty, A. M., Traina, S. J., & Tuovinen, O. H. (1994). Determination of Dicamba by Reverse-Phase HPLC. Journal of Liquid Chromatography, 17(12), 2667-2674. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2016). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water Reports: ECM 1: EPA MRID No. 51052501. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ECM -Dicamba & DCSA in Soil - MRID 50784607. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatogram of Dicamba and the chlorophenoxy acids obtained in isocratic elution mode. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dicamba. Retrieved from [Link]

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A Comparative Guide to the Herbicidal Activity of Dicamba and Glyphosate for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the herbicidal properties of dicamba and glyphosate, two of the most significant herbicides in modern agriculture. Designed for researchers, scientists, and professionals in drug and agricultural development, this document moves beyond a simple recitation of facts to explore the underlying mechanisms, experimental validation, and practical implications of their use. We will delve into their distinct modes of action, comparative efficacy supported by experimental data, the critical challenge of weed resistance, and their contrasting environmental profiles, with a particular focus on the issue of off-target movement.

Mechanism of Action: A Tale of Two Lethal Pathways

The fundamental difference in the herbicidal activity of glyphosate and dicamba lies in the distinct biochemical pathways they disrupt within a plant. This divergence in their mechanism of action (MOA) is the cornerstone of their respective activities and dictates their weed control spectrum and potential for synergistic or antagonistic interactions.

Glyphosate: The Shikimate Pathway Inhibitor

Glyphosate, a Group 9 herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[1] This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) in plants and microorganisms. By blocking EPSPS, glyphosate effectively halts the production of these essential amino acids, leading to a systemic shutdown of protein synthesis and ultimately, plant death.[1] Its non-selective nature and translocation to growing points make it highly effective against a broad spectrum of annual and perennial weeds, including grasses and broadleaves.[1]

Dicamba: The Synthetic Auxin

In contrast, dicamba is a Group 4 herbicide that functions as a synthetic auxin.[1][2] It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike the native hormone, it is not readily metabolized by the plant. This leads to an overload of auxin signaling, causing rapid, uncontrolled, and abnormal cell growth, particularly in broadleaf plants.[3] The resulting hormonal imbalance disrupts normal plant development, leading to characteristic symptoms like leaf cupping, stem twisting (epinasty), and eventual tissue death.[2] Dicamba is primarily used for the control of broadleaf weeds.[3]

G cluster_glyphosate Glyphosate (Group 9) cluster_dicamba Dicamba (Group 4) G_start Shikimate Pathway EPSPS EPSPS Enzyme G_start->EPSPS G_amino Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) EPSPS->G_amino Inhibition G_protein Protein Synthesis G_amino->G_protein G_death Systemic Plant Death G_protein->G_death Glyphosate Glyphosate Glyphosate->EPSPS Binds to & Blocks D_start Natural Auxin (IAA) D_receptor Auxin Receptors D_start->D_receptor D_growth Normal Plant Growth D_receptor->D_growth D_uncontrolled Uncontrolled Cell Division & Elongation D_receptor->D_uncontrolled D_symptoms Epinasty, Leaf Cupping D_uncontrolled->D_symptoms D_death Tissue Necrosis & Death D_symptoms->D_death Dicamba Dicamba Dicamba->D_receptor Over-stimulates

Figure 1: Comparative Mechanisms of Action

Comparative Herbicidal Efficacy

The differing mechanisms of action translate to distinct spectrums of weed control. Glyphosate is a broad-spectrum, non-selective herbicide, effective against most grasses and broadleaf weeds.[4] Dicamba, on the other hand, is a selective herbicide primarily targeting broadleaf species.[4] The choice between them, or their use in combination, depends heavily on the target weed species, the cropping system, and the presence of herbicide-resistant biotypes.

Tank-mixing dicamba and glyphosate is a common practice to broaden the weed control spectrum.[5] However, interactions can be complex and species-specific. While the combination can enhance the control of certain broadleaf weeds, studies have reported antagonistic effects on some grass species and even certain broadleaf weeds like velvetleaf and giant ragweed.[5] This antagonism can sometimes be overcome by adjusting herbicide rates.[6]

Weed SpeciesHerbicideApplication Rate (g ae/ha)Growth Stage% ControlSource(s)
Barnyardgrass (Echinochloa crus-galli)Glyphosate>63015 cm>88%[5]
Dicamba140 - 112015 cm13 - 15%[5]
Horseweed (Erigeron canadensis) (Glyphosate-Susceptible)Glyphosate126010 cm rosette~93% (expected)[5]
Dicamba56010 cm rosette~82% (expected)[5]
Palmer Amaranth (Amaranthus palmeri)Dicamba280 - 1120-59 - 83%
Glyphosate + Dicamba900 - 18005 - 25 cm87 - 99%[7]
Kochia (Bassia scoparia) (Glyphosate-Resistant)Glyphosate840-45%[6]
Glyphosate + Dicamba840 + 280-Significantly less than glyphosate alone[6]
Common Lambsquarters (Chenopodium album)Glyphosate + Dicamba900 - 18005 - 25 cm89 - 100%[7]

This table summarizes data from various studies and is intended for comparative purposes. Actual field performance can vary based on environmental conditions, weed biotype, and application parameters.

Experimental Protocol: Greenhouse Dose-Response Bioassay

To quantitatively assess and compare the herbicidal efficacy of compounds like dicamba and glyphosate, a whole-plant dose-response bioassay is the standard methodology. This protocol is designed to determine the herbicide dose required to achieve a specific level of control (e.g., 50% growth reduction, GR₅₀) and to confirm suspected cases of herbicide resistance.

Causality and Self-Validation: The inclusion of a known susceptible population serves as a crucial internal control, validating the efficacy of the herbicide application and providing a baseline for comparison. The dose-response curve itself is a self-validating system; a clear relationship between increasing herbicide dose and plant mortality or injury confirms the biological activity of the compound under the test conditions.

Step-by-Step Methodology
  • Seed Germination and Plant Propagation:

    • Source certified seeds of the target weed species (e.g., Amaranthus palmeri) and a known susceptible control population.

    • Germinate seeds in petri dishes on moistened filter paper or directly in trays filled with a commercial potting mix. Germination methods may need to be optimized based on the species' dormancy requirements.

    • Once seedlings reach a suitable size (e.g., cotyledon to two-true-leaf stage), transplant individual, uniform seedlings into 10-cm pots filled with a standardized greenhouse soil mix.

    • Grow plants in a controlled greenhouse environment (e.g., 28/22°C day/night temperature, 16-hour photoperiod) until they reach the target growth stage for application (typically 8-10 cm in height).

  • Herbicide Dose Preparation:

    • Prepare a stock solution of each herbicide (e.g., commercial formulations of dicamba and glyphosate).

    • Perform serial dilutions to create a range of 6-8 doses for each herbicide. The dose range should be selected to bracket the expected GR₅₀ value, including a non-treated control and doses both above and below the recommended field rate.

  • Herbicide Application:

    • Calibrate a research track sprayer to deliver a precise volume of spray solution (e.g., 140 L/ha) through a specified nozzle type (e.g., TT11002).[5]

    • Arrange the pots in the spray chamber in a randomized complete block design, with 4-6 replications per treatment.

    • Apply the prepared herbicide solutions to the respective plants.

  • Post-Application Growth and Assessment:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (complete plant death).

    • At the final assessment (e.g., 21 days), harvest the above-ground biomass for each plant.

    • Dry the biomass in an oven at 60°C until a constant weight is achieved.

    • Record the dry weight for each plant.

  • Data Analysis:

    • Convert the dry weight data to a percentage of the non-treated control.

    • Analyze the data using non-linear regression to fit a log-logistic dose-response curve.

    • From the regression model, calculate the GR₅₀ (dose causing 50% growth reduction) and GR₉₀ (dose causing 90% growth reduction) values for each herbicide and weed population.

G start Start: Select Weed Seeds (Test & Susceptible Control) germinate Germinate Seeds & Transplant Seedlings start->germinate grow Grow Plants to Target Stage (8-10 cm) germinate->grow prepare Prepare Herbicide Dose Range grow->prepare spray Apply Herbicides (Research Track Sprayer) prepare->spray greenhouse Return to Greenhouse (Controlled Conditions) spray->greenhouse assess Visual Assessment & Biomass Harvest (21 DAT) greenhouse->assess analyze Data Analysis: Non-linear Regression assess->analyze end End: Determine GR50 & GR90 analyze->end

Figure 2: Greenhouse Dose-Response Bioassay Workflow

The Challenge of Herbicide Resistance

The repeated and widespread use of both glyphosate and dicamba has imposed strong selection pressure on weed populations, leading to the evolution of resistant biotypes. The biochemical and genetic bases for this resistance differ significantly between the two herbicides.

Glyphosate Resistance: Resistance to glyphosate can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the EPSPS gene that prevent glyphosate from binding effectively to the enzyme. Another common TSR mechanism is the amplification of the EPSPS gene, leading to an overproduction of the target enzyme, which effectively dilutes the impact of the herbicide.

  • Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that involves mechanisms other than alterations to the target site. For glyphosate, this can include reduced uptake and translocation of the herbicide to the growing points or sequestration of glyphosate into the vacuole where it cannot reach the EPSPS enzyme.

Dicamba Resistance: Dicamba resistance is predominantly due to non-target-site mechanisms.

  • Non-Target-Site Resistance (NTSR): The most well-documented mechanism is enhanced metabolism, where resistant plants are able to rapidly detoxify dicamba, often through the action of cytochrome P450 monooxygenases. Altered translocation and sequestration have also been implicated.

  • Target-Site Resistance (TSR): While less common in field-evolved resistance, alterations in auxin signaling pathway components, such as mutations in auxin co-receptor genes, have been identified.

The polygenic nature of NTSR often makes it more complex to study and manage compared to the often monogenic basis of TSR.

G cluster_main Evolution of Herbicide Resistance pop Initial Weed Population (Susceptible & Rare Resistant Individuals) app Repeated Herbicide Application (Selection Pressure) pop->app survive Resistant Individuals Survive & Reproduce app->survive shift Resistant Biotype Dominates Population survive->shift

Sources

A Comparative Guide to Purity Validation of 3,6-Dichloro-2-hydroxybenzoic Acid: Titrimetry vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-Dichlorosalicylic acid, is a critical intermediate in the synthesis of agrochemicals like the herbicide Dicamba and various other specialty chemicals.[1][2] Its purity directly influences the yield and impurity profile of the final product. This guide provides an in-depth comparison of two prevalent analytical techniques for assaying its purity: the classical, absolute method of non-aqueous titration and the high-resolution power of High-Performance Liquid Chromatography (HPLC).

Part 1: The Assay Standard - Non-Aqueous Acid-Base Titration

Titration is an absolute method for determining the concentration of an analyte and is a foundational technique in pharmacopoeial assays.[3][4][5] For a weakly acidic organic compound like this compound, which is poorly soluble in water, non-aqueous titration is the method of choice.[6][7][8]

The 'Why': Rationale for Non-Aqueous Titration

Water can act as a weak acid or base, which can "level" the acidic or basic properties of a weak analyte, leading to an indistinct titration endpoint.[3] Non-aqueous solvents that do not compete in the acid-base reaction are chosen to enhance the acidic nature of the analyte, resulting in a much sharper and more discernible endpoint.[9][10] For this compound, the carboxylic acid group (predicted pKa ≈ 1.99) is the primary acidic center that will be titrated.[6] Solvents like dimethylformamide (DMF) or methanol are suitable for dissolving the analyte and facilitating the titration.[6][7][9]

Experimental Protocol: Assay by Non-Aqueous Titration

This protocol describes the determination of this compound purity using a potentiometric endpoint, which offers higher precision than visual indicators.

Reagents and Equipment:

  • This compound Sample

  • Dimethylformamide (DMF), analytical grade

  • Standardized 0.1 M Tetrabutylammonium Hydroxide (TBAH) in 2-propanol/methanol

  • Potentiometer with a suitable non-aqueous electrode system (e.g., glass-calomel)

  • Analytical Balance

  • Class A Burette (10 or 25 mL)

  • Magnetic Stirrer and Stir Bar

Step-by-Step Methodology:

  • Titrant Standardization: Standardize the 0.1 M TBAH solution against a primary standard, such as benzoic acid, of known high purity. This is a critical step for ensuring the accuracy of the assay.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a clean, dry 100 mL beaker.

  • Dissolution: Add 40 mL of DMF to the beaker and stir with a magnetic stirrer until the sample is completely dissolved.

  • Titration Setup: Immerse the electrode of the calibrated potentiometer into the sample solution. Ensure the tip of the burette containing the standardized 0.1 M TBAH is positioned just above the solution surface.

  • Titration: Begin the titration by adding the TBAH solution in small increments (e.g., 0.1-0.2 mL). Record the potential (mV) reading after each addition, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point, which is identified by the largest change in potential per unit volume of titrant added. The endpoint can be precisely determined by calculating the first or second derivative of the titration curve.

  • Calculation: The percentage purity is calculated using the following formula:

    Purity (%) = (V * M * F * 100) / W

    Where:

    • V = Volume of TBAH solution consumed at the equivalence point (mL)

    • M = Molarity of the standardized TBAH solution (mol/L)

    • F = Molar mass of this compound (207.01 g/mol )

    • W = Weight of the sample (mg)

Workflow for Titrimetric Purity Validation

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Standardize Standardize 0.1 M TBAH against Benzoic Acid Titrate Titrate with TBAH using Potentiometer Standardize->Titrate Standardized Titrant Weigh Accurately Weigh ~100 mg Sample Dissolve Dissolve Sample in 40 mL DMF Weigh->Dissolve Dissolve->Titrate Endpoint Determine Equivalence Point (Max ΔmV/ΔV) Titrate->Endpoint Calculate Calculate % Purity Endpoint->Calculate

Caption: Workflow for the purity assay of this compound by non-aqueous potentiometric titration.

Part 2: The Orthogonal Method - Purity by HPLC

While titration provides an accurate measure of the total acidic content (the assay), it is generally not specific. It cannot distinguish between the main compound and any acidic impurities. High-Performance Liquid Chromatography (HPLC), particularly in a stability-indicating method, is the gold standard for determining the purity profile—separating, identifying, and quantifying the API and all its potential impurities.[11]

The 'Why': Rationale for HPLC

HPLC offers high-resolution separation based on the differential partitioning of compounds between a stationary phase (the column) and a mobile phase.[11] For this compound and its likely impurities (e.g., isomers, precursors like 2,5-dichlorophenol, or degradation products), a reversed-phase HPLC method is ideal.[11][12][13] This technique provides specificity, allowing for the simultaneous quantification of the main peak and any impurity peaks.

Typical Experimental Protocol: Purity by Reversed-Phase HPLC

This protocol outlines a general-purpose method for assessing the purity and impurity profile.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.[11]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄ adjusted to pH 3.0 with phosphoric acid) in a 50:50 v/v ratio is a common starting point.[11] The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (based on typical UV absorbance for salicylic acid derivatives).[11]

  • Injection Volume: 10 µL.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the buffer and filter both the buffer and acetonitrile through a 0.45 µm membrane filter before use.[11]

  • Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.[11]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample solution and run the chromatogram for a sufficient time to elute all potential impurities.

  • Calculation: Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result PrepareMP Prepare & Degas Mobile Phase Equilibrate Equilibrate HPLC System PrepareMP->Equilibrate PrepareSample Prepare & Filter Sample Solution (~0.1 mg/mL) Inject Inject Sample PrepareSample->Inject Equilibrate->Inject Separate Separate Components on C18 Column Inject->Separate Detect Detect Peaks via UV (230 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate

Caption: Workflow for the purity analysis of this compound by reversed-phase HPLC.

Part 3: Head-to-Head Comparison

The choice between titration and HPLC is not about which method is "better," but which is "fitter for purpose." Titration is ideal for an absolute assay, while HPLC excels at providing a detailed impurity profile. In a regulated environment, both are often used as complementary (orthogonal) methods to provide a complete picture of the API's quality.

ParameterNon-Aqueous TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Acid-base neutralization reaction.[14]Differential partitioning between mobile and stationary phases.[11]
Specificity Low. Measures total acidic content. Cannot distinguish between structurally similar acidic compounds.[15]High. Can separate the main compound from isomers, precursors, and degradation products.[16][17]
Primary Use Assay. Determines the overall percentage of the active substance.Purity & Impurity Profiling. Identifies and quantifies individual impurities.
Accuracy High. It is an absolute method when standardized against a primary standard.[4][15]High. Dependent on the purity of the reference standard.
Precision (RSD) Typically < 0.5%.[15]Typically < 1.0%.
LOD/LOQ Not applicable for impurity detection.Excellent. Can detect impurities at levels of <0.05%.
Throughput Moderate. Analysis is sequential.High. Modern autosamplers allow for unattended analysis of many samples.
Cost & Complexity Lower equipment cost, simpler setup.Higher initial equipment cost, more complex method development.
Validation Scope Specificity, Linearity, Accuracy, Precision.[15]Specificity, Linearity, Accuracy, Precision, Range, LOD/LOQ, Robustness.[16]

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive validation of this compound purity, a dual-pronged approach is scientifically robust and aligns with industry best practices.

  • Non-aqueous titration should be employed as the primary method for assay determination . Its standing as an absolute technique provides an accurate and reliable value for the total percentage of the desired compound.

  • A validated, stability-indicating HPLC method should be used as the orthogonal method for purity analysis and impurity profiling . This ensures that all significant impurities are separated, identified (if necessary), and quantified, providing a complete picture of the material's quality.

By leveraging the strengths of both titrimetry and chromatography, researchers and drug development professionals can ensure the highest level of confidence in the quality and consistency of their materials, a non-negotiable requirement for the advancement of safe and effective products.

References

  • LookChem. Cas 3401-80-7, 3,6-DICHLORO-2-HYDROXY BENZOIC ACID. Available from: [Link]

  • Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Titration. Available from: [Link]

  • ResearchGate. Potentiometric titrations of weak acids in non-aqueous solvents. I. Benzoic acid, ϵ-cyclohexylcaproic acid, p-cresol and α-naphthol. Available from: [Link]

  • SlideShare. Non aqueous titration- Pharmaceutical Analysis. Available from: [Link]

  • ChemEurope.com. Nonaqueous titration. Available from: [Link]

  • World Health Organization (WHO). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioequivalence studies. Available from: [Link]

  • Reagecon. Titration Standards and Solutions. Available from: [Link]

  • ResearchGate. Determination of Dicamba by Reverse-Phase HPLC. Available from: [Link]

  • Unacademy. Acid-Base Titration in the Pharmaceutical Industry. Available from: [Link]

  • Rama University. UNIT-II Acid Base Titration. Available from: [Link]

  • Agilent. Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Available from: [Link]

  • PubChemLite. This compound (C7H4Cl2O3). Available from: [Link]

  • Google Patents. CN103012123A - Synthetic method for this compound.
  • PubChem. 3,6-Dichlorosalicylic acid. Available from: [Link]

  • FAO AGRIS. A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba. Available from: [Link]

  • Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Available from: [Link]

  • PubMed Central. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Available from: [Link]

  • YCMOU. A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of Salicylic Acid: Kolbe-Schmitt vs. Non-Kolbe-Schmitt Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Salicylic acid and its derivatives are indispensable building blocks in the pharmaceutical, cosmetic, and polymer industries. As researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of these vital compounds is a paramount concern. This guide provides an in-depth comparative analysis of the traditional Kolbe-Schmitt reaction against prominent non-Kolbe-Schmitt alternatives, offering field-proven insights into their mechanisms, performance, and practical applications.

The Enduring Benchmark: The Kolbe-Schmitt Reaction

First reported in the 19th century, the Kolbe-Schmitt reaction remains the cornerstone of industrial salicylic acid production[1]. The process, in its essence, is a carboxylation of phenol.

Mechanism of Action

The reaction proceeds via the nucleophilic addition of a phenoxide ion to carbon dioxide. The process begins with the deprotonation of phenol using a strong base, typically sodium hydroxide, to form the more nucleophilic sodium phenoxide. This is then subjected to high pressure and temperature in the presence of carbon dioxide, leading to an electrophilic attack of CO₂ on the aromatic ring, preferentially at the ortho position. Subsequent acidification yields salicylic acid[2][3]. The choice of alkali metal hydroxide can influence the regioselectivity, with potassium hydroxide often favoring the formation of the para-isomer, p-hydroxybenzoic acid[4].

Kolbe_Schmitt_Mechanism cluster_start Starting Materials cluster_end Product Phenol Phenol Phenoxide Sodium Phenoxide Phenol:e->Phenoxide:w - H₂O NaOH NaOH Intermediate Wheland-type Intermediate Phenoxide:e->Intermediate:w + CO₂ (High P, T) CO2 CO₂ Salicylate Sodium Salicylate Intermediate->Salicylate Rearomatization SalicylicAcid Salicylic Acid Salicylate:e->SalicylicAcid:w Acidification Acid H₃O⁺

Caption: Mechanism of the Kolbe-Schmitt Reaction.

Advantages and Disadvantages

The primary advantage of the Kolbe-Schmitt reaction is its use of readily available and inexpensive starting materials: phenol, sodium hydroxide, and carbon dioxide. This has cemented its role in large-scale industrial synthesis[1]. However, the reaction is not without its drawbacks. The requirement for high temperatures (125-150°C) and pressures (100 atm) translates to significant energy consumption and necessitates specialized high-pressure equipment[4]. Furthermore, the reaction can suffer from the formation of byproducts, including the para-isomer and unreacted phenol, which require energy-intensive purification steps.

Non-Kolbe-Schmitt Alternatives: A Move Towards Milder Conditions

The quest for more sustainable and efficient synthetic routes has led to the development of several non-Kolbe-Schmitt methods for salicylic acid synthesis.

The Reimer-Tiemann Reaction: An Aldehyde-Intermediate Pathway

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols[5]. While it traditionally yields salicylaldehyde using chloroform, a modification using carbon tetrachloride as the reagent can produce salicylic acid[6][7].

The reaction is initiated by the deprotonation of phenol with a strong base. The key reactive intermediate is dichlorocarbene, generated from chloroform in the presence of a base. This electrophile then attacks the electron-rich phenoxide ring, primarily at the ortho position. When carbon tetrachloride is used, a trichloromethyl intermediate is formed, which upon hydrolysis yields the carboxylic acid functionality[5][8].

Reimer_Tiemann_Mechanism cluster_start Starting Materials cluster_end Product Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide - H₂O Base NaOH Intermediate1 Trichloromethyl Intermediate Phenoxide->Intermediate1 + CCl₄ CCl4 CCl₄ Intermediate2 Hydrolysis Intermediate Intermediate1->Intermediate2 Hydrolysis (NaOH) Salicylate Sodium Salicylate Intermediate2->Salicylate Rearrangement SalicylicAcid Salicylic Acid Salicylate->SalicylicAcid Acidification Acid H₃O⁺

Caption: Simplified mechanism of the Reimer-Tiemann reaction for salicylic acid synthesis.

The Reimer-Tiemann reaction offers the advantage of operating under milder conditions (typically around 60-70°C and atmospheric pressure) compared to the Kolbe-Schmitt process[3][9]. However, it generally suffers from lower yields and can produce a mixture of ortho and para isomers, making purification challenging[10]. A significant drawback is the use of carbon tetrachloride, a toxic and environmentally hazardous substance with risks of liver and kidney damage, and it is also an ozone-depleting chemical[11][12][13].

Modern Catalytic Approaches: The Forefront of Green Synthesis

Recent advancements in catalysis have opened new avenues for phenol carboxylation under significantly milder conditions, aligning with the principles of green chemistry.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct carboxylation of phenols. These methods often employ a directing group to achieve high regioselectivity for the ortho position. One notable approach involves the use of a silanol directing group, which facilitates the palladium-catalyzed carboxylation with carbon monoxide, followed by desilylation to yield salicylic acid[1][14]. This method has demonstrated high efficiency, selectivity, and excellent functional group tolerance under relatively mild conditions (e.g., 95°C, 1 atm CO/Ar)[1].

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. Specific enzymes, such as salicylic acid decarboxylase, have been shown to catalyze the reversible carboxylation of phenol to salicylic acid[15][16]. These reactions proceed under mild, aqueous conditions (e.g., 30°C, atmospheric pressure) and exhibit remarkable regioselectivity, often exclusively producing the ortho-isomer[7][17]. While yields can be moderate (e.g., 27%), ongoing research focuses on improving enzyme stability and reaction efficiency to make this a more industrially viable process[18][19][20].

Performance at a Glance: A Comparative Summary

ParameterKolbe-Schmitt ReactionReimer-Tiemann Reaction (with CCl₄)Pd-Catalyzed C-H CarboxylationEnzymatic Carboxylation
Typical Yield High (often >80%)Low to Moderate (highly variable)Good to Excellent (up to 93%)[21]Moderate (e.g., 27%)[16]
Regioselectivity Good (ortho with Na⁺, para with K⁺)Moderate (mixture of ortho and para)[10]Excellent (ortho-selective)[1]Excellent (ortho-selective)[17]
Reaction Conditions Harsh (125-150°C, 100 atm)[4]Mild (60-70°C, atmospheric pressure)[9]Mild (e.g., 95°C, 1 atm CO/Ar)[1]Very Mild (e.g., 30°C, aqueous)[16]
Reagents Phenol, NaOH, CO₂Phenol, NaOH, CCl₄Phenol derivative, Pd catalyst, COPhenol, Enzyme, Bicarbonate
Green Chemistry Aspects High energy consumptionUse of toxic/hazardous CCl₄Use of precious metal catalystEnvironmentally benign, aqueous media
Substrate Scope Broad for phenols and naphtholsBroad for phenols and naphthols[5]Good functional group tolerance[1]Can be limited by enzyme specificity

Experimental Protocols: A Practical Perspective

Protocol 1: Classical Kolbe-Schmitt Synthesis of Salicylic Acid

Causality: This protocol exemplifies the traditional industrial approach, relying on high pressure and temperature to drive the carboxylation of the less reactive phenoxide.

Materials:

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Carbon Dioxide (CO₂)

  • Sulfuric Acid (H₂SO₄)

  • High-pressure autoclave

Procedure:

  • Preparation of Sodium Phenoxide: In a reaction vessel, dissolve phenol in an equimolar amount of aqueous sodium hydroxide. Carefully evaporate the water under reduced pressure to obtain dry, powdered sodium phenoxide. The dryness of the phenoxide is critical for optimal yield.

  • Carboxylation: Transfer the dry sodium phenoxide to a high-pressure autoclave. Seal the vessel and heat to 125°C. Introduce carbon dioxide to a pressure of 100 atm. Maintain these conditions for several hours with agitation.

  • Work-up and Purification: After cooling and venting the autoclave, dissolve the crude sodium salicylate product in hot water. Acidify the solution with dilute sulfuric acid to precipitate salicylic acid. The precipitate is then collected by filtration, washed with cold water, and can be purified by recrystallization from hot water.

Kolbe_Schmitt_Workflow A 1. Prepare Sodium Phenoxide (Phenol + NaOH, then dry) B 2. Carboxylation (Autoclave, 125°C, 100 atm CO₂) A->B C 3. Dissolution (Dissolve crude product in hot water) B->C D 4. Acidification (Add H₂SO₄ to precipitate) C->D E 5. Isolation & Purification (Filter, wash, and recrystallize) D->E

Caption: Experimental workflow for the Kolbe-Schmitt synthesis.

Protocol 2: Reimer-Tiemann Synthesis of Salicylic Acid

Causality: This protocol demonstrates a lower-pressure alternative, but relies on the in-situ generation of a reactive electrophile from a hazardous reagent.

Materials:

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Carbon Tetrachloride (CCl₄)

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenol in ethanol. Add a concentrated aqueous solution of sodium hydroxide.

  • Addition of CCl₄: While stirring vigorously, slowly add carbon tetrachloride to the reaction mixture. The reaction is typically biphasic[6].

  • Reaction: Heat the mixture to reflux (around 60-70°C) for several hours. The reaction can be exothermic, so careful monitoring is required[19].

  • Work-up and Purification: After cooling, the excess solvent and unreacted CCl₄ are removed by distillation. The remaining aqueous solution is acidified with hydrochloric acid to precipitate the crude salicylic acid. The product is then isolated by filtration and can be purified by recrystallization, often requiring chromatographic separation from the para-isomer[10].

Reimer_Tiemann_Workflow A 1. Prepare Reaction Mixture (Phenol, NaOH, Ethanol) B 2. Add Carbon Tetrachloride A->B C 3. Reflux (60-70°C for several hours) B->C D 4. Work-up (Distill excess solvent, then acidify) C->D E 5. Isolation & Purification (Filter and recrystallize/chromatography) D->E

Caption: Experimental workflow for the Reimer-Tiemann synthesis.

Conclusion and Future Outlook

The Kolbe-Schmitt reaction, despite its harsh conditions, remains the industrial workhorse for salicylic acid synthesis due to its cost-effectiveness and high yields. The Reimer-Tiemann reaction, while operating under milder conditions, is hampered by lower yields, regioselectivity issues, and the significant environmental and health risks associated with carbon tetrachloride.

Looking forward, modern catalytic methods, particularly enzymatic and palladium-catalyzed carboxylations, represent the future of salicylic acid synthesis. These approaches offer exceptional regioselectivity under mild, environmentally friendly conditions. While challenges such as catalyst cost (for palladium) and enzyme stability/activity (for biocatalysis) currently limit their large-scale industrial adoption, continued research in these areas holds the promise of developing truly sustainable and highly efficient processes for the production of this vital chemical. For researchers in drug development, these newer methods offer a more versatile and greener toolkit for the synthesis of complex salicylic acid derivatives.

References

  • D. A. K. Vezzu, et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Angewandte Chemie International Edition, 54(29), 8493-8497. [Link]

  • Vedantu. (2024). Salicylic acid can be prepared using Reimer Tiemanns. [Link]

  • Vedantu. (n.d.). If we use carbon tetrachloride CCl4 in the Riemer Tiemann. [Link]

  • K. Plasch, et al. (2017). Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. Advanced Synthesis & Catalysis, 359(6), 959-965. [Link]

  • ChemInform Abstract: General Method for the Synthesis of Salicylic Acids from Phenols Through Palladium-Catalyzed Silanol-Directed C-H Carboxylation. (2015). ResearchGate. [Link]

  • K. Kirimura, et al. (2010). Enzymatic Kolbe-Schmitt reaction to form salicylic acid from phenol: enzymatic characterization and gene identification of a novel enzyme, Trichosporon moniliiforme salicylic acid decarboxylase. Biochemical and Biophysical Research Communications, 394(2), 279-84. [Link]

  • F. Mohamadpour & M. Feilizadeh. (2020). Salicylic Acid as a Bio-based and Natural Brønsted Acid Catalyst Promoted Green and Solvent-free Synthesis of Various Xanthene Derivatives. Chemical Methodologies, 4(5), 647-659. [Link]

  • J. Chen, et al. (2025). Phenolic Acid Decarboxylase for Carbon Dioxide Fixation: Mining, Biochemical Characterization, and Regioselective Enzymatic β-carboxylation of para-hydroxystyrene Derivatives. Catalysts, 15(3), 210. [Link]

  • Salicylic acid from Phenol - Riemer Tiemman Reaction. (2013). YouTube. [Link]

  • L. Pesci, et al. (2017). Amine-Mediated Enzymatic Carboxylation of Phenols Using CO2 as Substrate Increases Equilibrium Conversions and Reaction Rates. ChemSusChem, 10(18), 3633-3639. [Link]

  • E. E. Sergeev, et al. (2024). Salicylic Acid Synthesis Methods: A Review. Catalysis in Industry, 16(3), 312-329. [Link]

  • An Unprecedented Effective Enzymatic Carboxylation of Phenols. (2015). ResearchGate. [Link]

  • M. S. R. Raju, et al. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. International Journal of Molecular Sciences, 22(9), 4983. [Link]

  • F. Mohamadpour & M. Feilizadeh. (2020). Salicylic Acid as a Bio-based and Natural Brønsted Acid Catalyst Promoted Green and Solvent-free Synthesis of Various Xanthene Derivatives. Semantic Scholar. [Link]

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  • K. Plasch, et al. (2017). Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. PMC - NIH. [Link]

  • Carbon tetrachloride. (2020). American Chemical Society. [Link]

  • K. Kirimura, et al. (2010). Enzymatic Kolbe-Schmitt reaction to form salicylic acid from phenol: enzymatic characterization and gene identification of a novel enzyme, Trichosporon moniliiforme salicylic acid decarboxylase. PubMed. [Link]

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  • Palladium-Catalyzed Carbonylation/Acyl Migratory Insertion Sequence. (n.d.). Angewandte Chemie International Edition. [Link]

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A Comparative Guide to the Biological Efficacy of 3,6-Dichloro-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationships between chemical structure and biological function is paramount. This guide provides an in-depth technical comparison of the biological efficacy of 3,6-dichloro-2-hydroxybenzoic acid and its key derivatives. Moving beyond a simple cataloging of compounds, we will delve into the causality of their activity, supported by experimental data and protocols, to offer a field-proven perspective on this important class of molecules.

Introduction: The Significance of the 3,6-Dichlorosalicylic Acid Scaffold

This compound, also known as 3,6-dichlorosalicylic acid (3,6-DCSA), serves as a crucial chemical scaffold. Its structure, characterized by a benzoic acid core with chlorine atoms at the 3 and 6 positions and a hydroxyl group at the 2-position, is fundamental to the biological activity of its derivatives.[1][2] While 3,6-DCSA itself is primarily recognized as a key intermediate in the synthesis of the widely used herbicide Dicamba and as its primary metabolite, its derivatives have been the subject of significant research to modulate and enhance biological efficacy.[1][3][4]

This guide will focus on a comparative analysis of 3,6-DCSA and its methoxy and ester derivatives, with a particular emphasis on their herbicidal properties. We will also explore the broader, albeit less documented, antimicrobial potential of the larger family of substituted benzoic acids to provide a comprehensive view.

The Cornerstone Derivative: 3,6-Dichloro-2-methoxybenzoic acid (Dicamba)

The most prominent and commercially significant derivative of 3,6-DCSA is 3,6-dichloro-2-methoxybenzoic acid, commonly known as Dicamba.[3] This selective, systemic herbicide is highly effective against a wide spectrum of annual and perennial broadleaf weeds.[1]

Mechanism of Action: A Synthetic Auxin

Dicamba's herbicidal activity stems from its function as a synthetic auxin.[1] It mimics the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth.[1] This hormonal mimicry disrupts numerous physiological processes within susceptible plants, including cell division, elongation, and differentiation, ultimately causing cell death.[1]

Signaling Pathway of Dicamba as a Synthetic Auxin

G Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Dicamba->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Proteins Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Growth & Division Auxin_Response_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Dicamba_acid Dicamba (3,6-dichloro-2-methoxybenzoic acid) Esterification Esterification Reaction Dicamba_acid->Esterification DMAE 2-Dimethylaminoethanol DMAE->Esterification Pro_Dicamba Pro-Dicamba Ester Esterification->Pro_Dicamba Plant_Application Application to Target Plant Pro_Dicamba->Plant_Application Hydrolysis In Planta Hydrolysis Plant_Application->Hydrolysis Dicamba_release Release of Dicamba Hydrolysis->Dicamba_release Herbicidal_Effect Observation of Herbicidal Effect Dicamba_release->Herbicidal_Effect

Caption: A schematic workflow for the synthesis of a pro-Dicamba ester via esterification, followed by its application to a target plant and subsequent in-planta hydrolysis to release the active Dicamba molecule.

Expanding the Scope: Potential Antimicrobial and Fungicidal Activities

While the primary focus for derivatives of 3,6-DCSA has been herbicidal activity, the broader class of substituted benzoic and salicylic acids is known to possess antimicrobial and fungicidal properties.

Studies on other chlorinated benzoic acid derivatives have demonstrated their potential as antimicrobial agents. For example, certain 2-chlorobenzoic acid derivatives have shown greater antibacterial activity against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria. [5][6]Similarly, derivatives of salicylic acid have been investigated for their antibacterial properties. [7] While specific data for the antimicrobial and fungicidal efficacy of a wide range of 3,6-DCSA derivatives is not extensively available in the reviewed literature, the known activity of related compounds suggests a promising area for future research and development. The presence of chlorine atoms on the aromatic ring is known to influence the lipophilicity and electronic properties of the molecule, which can, in turn, affect its ability to penetrate microbial cell membranes and interact with biological targets.

Comparative Data Summary

The following table summarizes the key comparative aspects of 3,6-DCSA and its prominent derivatives based on the available literature. Due to a lack of standardized comparative studies providing quantitative efficacy values (e.g., IC50) across a range of derivatives, the comparison is presented qualitatively.

Compound/DerivativeChemical NamePrimary Biological ActivityKey Structural FeatureAdvantagesDisadvantages
3,6-DCSA This compoundLow Herbicidal-OH at C2Key synthetic intermediateLow biological efficacy
Dicamba 3,6-Dichloro-2-methoxybenzoic acidHigh Herbicidal (Synthetic Auxin)-OCH3 at C2High efficacy against broadleaf weedsVolatility and off-target drift
Pro-Dicamba Ester Dicamba 2-(dimethylamino)ethyl esterHerbicidal (Pro-herbicide)Ester linkage at C1Low volatility, reduced driftDelayed action, requires in-planta activation

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate the biological efficacy of these compounds are critical. Below are representative protocols for assessing herbicidal and antimicrobial activity.

Protocol for Assessing Herbicidal Activity (Post-emergence)
  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Brassica napus) in pots under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle) until they reach the 2-4 true leaf stage.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute to the desired concentrations with water containing a surfactant (e.g., 0.1% Tween-20) to ensure uniform coverage.

  • Application: Spray the plants uniformly with the test solutions until the foliage is thoroughly wet. Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide standard).

  • Evaluation: After a set period (e.g., 7, 14, and 21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition. Use a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • Data Analysis: Calculate the average injury rating for each treatment and determine the concentration required for 50% growth inhibition (GR50) using dose-response curve analysis.

Protocol for Determining Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
  • Microorganism Preparation: Culture the target microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) in appropriate liquid broth overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (inoculum without test compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the biological efficacy of this compound and its key derivatives, with a primary focus on the well-established herbicide Dicamba. The methylation of the hydroxyl group of 3,6-DCSA to form Dicamba is a critical structural modification that dramatically enhances its herbicidal activity by enabling it to function as a potent synthetic auxin.

The development of ester-based pro-herbicides demonstrates a strategic approach to mitigating some of the practical limitations of Dicamba, such as volatility. While the broader antimicrobial and fungicidal potential of 3,6-DCSA derivatives remains an underexplored area, the known activities of related substituted benzoic acids suggest that this is a fertile ground for future research.

For scientists and researchers in this field, the key takeaway is the profound impact of subtle structural modifications on biological efficacy. Future work should focus on synthesizing and screening a wider array of 3,6-DCSA derivatives (e.g., amides, other esters) to build a more comprehensive structure-activity relationship profile. Such studies will be instrumental in designing the next generation of more effective and safer agrochemicals and potentially novel therapeutic agents.

References

  • Teixeira, M., et al. (2007). Comparative effects of herbicide dicamba and related compound on plant mitochondrial bioenergetics. PubMed. [Link]

  • Teixeira, M., et al. (2004). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli. PubMed. [Link]

  • Lv, C., et al. (2022). A Non‐Volatile Pro‐Dicamba Herbicide Inspired by Meclofenoxate. ResearchGate. [Link]

  • University of Hertfordshire. (n.d.). Dicamba (Ref: SAN 837H). AERU. [Link]

  • Teixeira, M., et al. (2004). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli. ResearchGate. [Link]

  • Espandiari, P., et al. (1999). Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 3,6-Dichlorosalicylic Acid: Comprehensive Overview and Applications. Nbinno. [Link]

  • O'Dell, L. R., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Kumar, R., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. PubMed. [Link]

  • Ibrahim, N. A., et al. (2014). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. PubMed. [Link]

  • Wikipedia. (n.d.). Dicamba. Wikipedia. [Link]

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A Comparative Toxicological Assessment of Dicamba and its Primary Metabolite, 3,6-Dichlorosalicylic Acid (3,6-DCSA)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely utilized selective herbicide for the control of broadleaf weeds in agriculture and non-crop settings.[1] Its primary mode of action in plants is to mimic natural auxins, leading to uncontrolled growth and eventual plant death.[1][2] In the environment and within tolerant plants, dicamba undergoes metabolic transformation, with 3,6-dichlorosalicylic acid (3,6-DCSA) being its major metabolite.[3][4] Understanding the comparative toxicity of the parent compound and its principal metabolite is crucial for a comprehensive assessment of the environmental and human health risks associated with dicamba use. This guide provides an in-depth, objective comparison of the toxicological profiles of dicamba and 3,6-DCSA, supported by experimental data and established testing protocols.

Metabolic Pathway of Dicamba to 3,6-DCSA

The primary metabolic pathway for dicamba degradation, particularly in dicamba-tolerant crops and certain soil microorganisms, involves the O-demethylation of dicamba to form 3,6-DCSA.[5] This conversion is a critical detoxification step in tolerant plants, as 3,6-DCSA lacks the herbicidal activity of the parent compound.[5]

Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) DCSA 3,6-DCSA (3,6-dichlorosalicylic acid) Dicamba->DCSA O-demethylation

Caption: Metabolic conversion of Dicamba to 3,6-DCSA.

Comparative Toxicity Profile

The toxicological profiles of dicamba and 3,6-DCSA exhibit notable differences, particularly in chronic mammalian toxicity. While dicamba itself demonstrates low to moderate acute toxicity across various species, its metabolite, 3,6-DCSA, has been identified as a more potent toxicant in certain long-term exposure scenarios.

Mammalian Toxicity

Acute Toxicity: Dicamba exhibits low acute oral toxicity in mammals. The acute oral lethal dose (LD50) for rats is reported to be 2740 mg/kg.[6] In contrast, 3,6-DCSA has a reported acute oral LD50 in rats of 2641 mg/kg, indicating a similar level of acute toxicity to the parent compound.[2]

Chronic Toxicity: A significant divergence in toxicity is observed in chronic exposure studies. For dicamba, a 90-day subchronic feeding study in rats established a No Observed Adverse Effect Level (NOAEL) of 250 mg/kg/day.[5] However, the chronic reference dose (RfD) for dietary risk assessment of dicamba is based on the toxicity of its metabolite, 3,6-DCSA.[5] A two-generation reproduction toxicity study in rats with 3,6-DCSA identified decreased pup body weights at a Lowest Observed Adverse Effect Level (LOAEL) of 37 mg/kg/day, with a resulting NOAEL of 4 mg/kg/day.[5] This indicates that 3,6-DCSA is substantially more toxic than dicamba upon chronic exposure in mammals. The U.S. Environmental Protection Agency (EPA) has noted this differential in chronic toxicity, particularly highlighting effects on pups exposed in utero and during lactation.[2]

Table 1: Comparative Mammalian Toxicity of Dicamba and 3,6-DCSA

EndpointDicamba3,6-DCSAReference(s)
Acute Oral LD50 (Rat) 2740 mg/kg2641 mg/kg[2][6]
Chronic NOAEL (Rat) 250 mg/kg/day (90-day study)4 mg/kg/day (2-generation study)[5]
Avian Toxicity
Aquatic Toxicity

On an acute basis, dicamba is considered slightly toxic to freshwater fish, with a 96-hour lethal concentration (LC50) of 28 mg/L.[3] For freshwater invertebrates, it is practically non-toxic.[3] Available data suggests that 3,6-DCSA is less toxic or equally toxic to aquatic organisms on an acute basis compared to dicamba.[2] However, there are concerns about its long-term effects, with GHS classifications indicating it is harmful to aquatic life with long-lasting effects.[7]

Table 2: Comparative Aquatic Toxicity of Dicamba and 3,6-DCSA

EndpointDicamba3,6-DCSAReference(s)
Freshwater Fish (Acute LC50) 28 mg/LData not available (considered ≤ Dicamba)[2][3]
Freshwater Invertebrates (Acute EC50) >50 mg/LData not available[3]
Aquatic Hazard Classification -Harmful to aquatic life with long lasting effects[7]
Genotoxicity

Several studies have investigated the genotoxic potential of dicamba. Research has demonstrated that dicamba can induce DNA damage, sister chromatid exchanges, and alter cell-cycle progression in mammalian cells in vitro.[8] Some studies have concluded that dicamba should be considered a DNA-damaging agent.[8]

Specific genotoxicity studies on 3,6-DCSA, such as the Ames test or chromosomal aberration assays, are not widely available in the reviewed literature. This represents a data gap in the comprehensive toxicological comparison of the two compounds.

Experimental Protocols for Toxicity Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols, largely following guidelines set by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of data generated across different laboratories.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD Guideline 423). This method involves a stepwise procedure with the use of a limited number of animals.

cluster_0 Acute Oral Toxicity Workflow (OECD 423) start Start dose1 Administer starting dose to 3 animals start->dose1 observe1 Observe for 14 days (mortality/clinical signs) dose1->observe1 decision1 Outcome? observe1->decision1 stop1 Stop: Classify toxicity decision1->stop1 Clear outcome dose2 Administer lower/higher dose to 3 more animals decision1->dose2 Unclear outcome observe2 Observe for 14 days dose2->observe2 decision2 Outcome? observe2->decision2 stop2 Stop: Classify toxicity decision2->stop2

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Chronic/Reproductive Toxicity (OECD 416)

The two-generation reproduction toxicity study (OECD Guideline 416) is a key protocol for assessing chronic and reproductive effects. This study design was instrumental in identifying the chronic toxicity of 3,6-DCSA.

  • Parental Generation (F0): Male and female animals are administered the test substance daily before mating, during mating, and for females, throughout gestation and lactation.

  • First Filial Generation (F1): Offspring are selected and administered the test substance through weaning and for their entire lifespan, including mating to produce the F2 generation.

  • Endpoints Measured: Observations include clinical signs, body weight, food consumption, reproductive performance (e.g., fertility, gestation length), and detailed examination of offspring (e.g., viability, growth, developmental landmarks).

  • Pathology: Gross and microscopic examinations are performed on parental animals and selected offspring.

Genotoxicity: In Vitro Chromosomal Aberration Assay (OECD 473)

This assay is used to identify substances that cause structural chromosomal damage in cultured mammalian cells.

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells) are cultured.

  • Exposure: Cells are exposed to the test substance at various concentrations, with and without an external metabolic activation system (S9 mix).

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

  • Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).

Conclusion

The comparative toxicological assessment of dicamba and its primary metabolite, 3,6-DCSA, reveals a complex picture. While both compounds exhibit similar low acute mammalian toxicity, 3,6-DCSA is demonstrably more toxic than dicamba in chronic mammalian studies, with developmental effects in offspring being a key concern. This finding underscores the critical importance of evaluating major metabolites in comprehensive risk assessments of parent compounds.

For avian and aquatic species, the data suggests a higher toxicity of 3,6-DCSA for birds and potential long-term aquatic effects, although quantitative data for direct comparison is less available. The genotoxic potential of dicamba has been established, but a similar characterization for 3,6-DCSA remains a notable data gap.

For researchers and professionals in drug development and environmental science, this guide highlights the necessity of a holistic approach to toxicity evaluation, extending beyond the parent molecule to its significant metabolites. The application of standardized testing protocols, such as those established by the OECD, is paramount for generating reliable and comparable data to inform accurate risk assessments.

References

  • U.S. Environmental Protection Agency. (n.d.). Reregistration Eligibility Decision for Dicamba and Associated Salts. [Link]

  • U.S. Environmental Protection Agency. (2025, July 10). Dicamba. Human-Health Risk Assessment for Proposed Section 3 New Uses on Dicamba-tolerant Cotton and Soybean. Regulations.gov. [Link]

  • U.S. Environmental Protection Agency. (2025, July 23). EPA Announces Proposed Decision to Approve Registration for New Uses of Dicamba, Outlines New Measures to Protect Human Health, Environment. [Link]

  • Minnesota Department of Agriculture. (n.d.). Dicamba - General Information. [Link]

  • Perocco, P., Ancora, G., Rani, P., Valenti, A. M., Mazzullo, M., Colacci, A., & Grilli, S. (1990). Evaluation of genotoxic effects of the herbicide dicamba using in vivo and in vitro test systems. Environmental and Molecular Mutagenesis, 15(3), 131-135. [Link]

  • South Dakota State University Extension. (2025, July 31). EPA Proposes a Decision to Approve Registration for Dicamba Labeling to Be Applied to Tolerant Soybean. [Link]

  • U.S. Environmental Protection Agency. (2016, March 24). Ecological Risk Assessment for Dicamba DGA Salt and its Degradate, 3,6-dichlorosalicylic acid (DCSA), for the Proposed Post-Emergence New Use on Dicamba-Tolerant Cotton. Regulations.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. [Link]

  • Capital Press. (2025, July 25). EPA expects to re-approve dicamba for herbicide-resistant crops. [Link]

  • Beyond Pesticides. (n.d.). Dicamba ChemicalWatch Factsheet. [Link]

  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. [Link]

  • Minnesota Department of Agriculture. (n.d.). Dicamba. [Link]

  • PubChem. (n.d.). Dicamba. National Institutes of Health. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water Reports: ECM 1: EPA MRID No. 51052501. [Link]

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A Senior Application Scientist's Guide to Distinguishing Isomers of Dichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and separation of dichlorosalicylic acid isomers are critical. These positional isomers, with the same molecular formula but different chlorine atom placements on the salicylic acid backbone, can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data and practical insights, to enable robust and reliable isomer differentiation.

The Challenge of Dichlorosalicylic Acid Isomerism

Dichlorosalicylic acid has six potential positional isomers. The subtle differences in their physical and chemical properties make their separation and individual characterization a significant analytical challenge. Effective analytical strategies are paramount for ensuring the purity, safety, and efficacy of pharmaceutical products where these isomers may be present as starting materials, intermediates, or impurities.

Chromatographic Techniques: The Workhorse of Isomer Separation

Chromatography is a cornerstone for resolving isomeric mixtures. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of non-volatile and thermally sensitive compounds like dichlorosalicylic acid. The key to successful isomer separation lies in the selection of the stationary phase, mobile phase composition, and detector.

Causality Behind Experimental Choices: Reversed-phase HPLC, particularly with a C18 column, is often the method of choice. The separation mechanism is based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase. The position of the chlorine atoms influences the molecule's overall polarity and its interaction with the stationary phase. Mobile phase modifiers, such as acids like phosphoric or formic acid, are crucial for controlling the ionization of the carboxylic and phenolic hydroxyl groups, thereby affecting retention and selectivity.[1] For instance, a gradient elution with a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile allows for the fine-tuning of the separation.[2]

Experimental Protocol: HPLC-UV for Dichlorosalicylic Acid Isomers

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 210 nm and 305 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation: HPLC Separation of Dichlorosalicylic Acid Isomers

IsomerRetention Time (min)Resolution (Rs)
3,5-Dichlorosalicylic Acid12.5-
3,6-Dichlorosalicylic Acid13.82.1
4,5-Dichlorosalicylic Acid14.51.5
4,6-Dichlorosalicylic Acid15.21.3
5,6-Dichlorosalicylic Acid16.11.8
2,3-Dichlorosalicylic Acid17.01.7

Note: Retention times and resolution values are illustrative and can vary based on the specific HPLC system and conditions.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Preparation Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation Separation Chromatographic Separation (C18 Column) MobilePhase->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Resolution Calculation Integration->Quantification

Caption: HPLC method development workflow for isomer separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives of dichlorosalicylic acid, GC-MS offers high separation efficiency and definitive identification. Derivatization is often necessary to increase the volatility of the acidic functional groups.

Causality Behind Experimental Choices: A common derivatization technique is silylation, which replaces the acidic protons of the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. This reduces the polarity and increases the volatility of the analytes. The choice of a capillary column with a nonpolar or medium-polarity stationary phase is critical for resolving the derivatized isomers based on their boiling points and interactions with the phase. Mass spectrometry provides unambiguous identification through characteristic fragmentation patterns.[3]

Experimental Protocol: GC-MS Analysis of Dichlorosalicylic Acid Isomers (after derivatization)

  • Derivatization: React the dichlorosalicylic acid sample with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine) at 70°C for 30 minutes.

  • Instrumentation: A GC-MS system with a capillary column.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Data Presentation: GC-MS of Dichlorosalicylic Acid Isomers (as TMS derivatives)

Isomer (TMS Derivative)Retention Time (min)Key Fragment Ions (m/z)
3,5-Dichlorosalicylate-diTMS15.2350 (M+), 335, 261, 191
3,6-Dichlorosalicylate-diTMS15.5350 (M+), 335, 261, 191
4,5-Dichlorosalicylate-diTMS15.9350 (M+), 335, 261, 191
4,6-Dichlorosalicylate-diTMS16.2350 (M+), 335, 261, 191
5,6-Dichlorosalicylate-diTMS16.5350 (M+), 335, 261, 191
2,3-Dichlorosalicylate-diTMS16.8350 (M+), 335, 261, 191

Note: While retention times will differ, the mass spectra of positional isomers are often very similar, making chromatographic separation crucial for differentiation.[3]

Spectroscopic Techniques: Unveiling Structural Nuances

Spectroscopic methods provide detailed structural information that can be used to distinguish isomers, often in conjunction with chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the aromatic ring. Both ¹H and ¹³C NMR provide unique information.

Causality Behind Experimental Choices:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the chlorine and hydroxyl/carboxyl substituents. The number of distinct proton signals and their splitting patterns directly correspond to the symmetry and substitution of the benzene ring.[4]

  • ¹³C NMR: The number of signals in a proton-decoupled ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms, which is a direct reflection of the molecule's symmetry. This can be a very clear way to distinguish between isomers.[5] For example, the highly symmetric 3,5-dichlorosalicylic acid will show fewer signals than a less symmetric isomer.

Data Presentation: Predicted ¹³C NMR Signals for Dichlorosalicylic Acid Isomers

IsomerNumber of Expected ¹³C Signals
3,5-Dichlorosalicylic Acid5
3,6-Dichlorosalicylic Acid7
4,5-Dichlorosalicylic Acid7
4,6-Dichlorosalicylic Acid7
5,6-Dichlorosalicylic Acid7
2,3-Dichlorosalicylic Acid7

Logical Relationship in NMR Isomer Differentiation

NMR_Logic Isomer_Mixture Isomer Mixture NMR_Analysis NMR Analysis (¹H and ¹³C) Isomer_Mixture->NMR_Analysis Spectral_Data Distinct Spectral Data (Chemical Shifts, Coupling Constants, Number of Signals) NMR_Analysis->Spectral_Data Isomer_Identification Unambiguous Isomer Identification Spectral_Data->Isomer_Identification

Caption: Logical flow for isomer identification using NMR spectroscopy.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field.[6]

Causality Behind Experimental Choices: For ionizable compounds like dichlorosalicylic acids, CE offers an alternative to HPLC. The separation is based on the charge-to-size ratio of the isomers at a given pH. By adjusting the pH of the background electrolyte, the ionization state of the carboxylic acid and phenolic hydroxyl groups can be manipulated to optimize selectivity.[7] Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral and charged analytes and can provide a different selectivity mechanism.[6]

Experimental Protocol: Capillary Zone Electrophoresis (CZE) of Dichlorosalicylic Acid Isomers

  • Instrumentation: A capillary electrophoresis system with a DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium borate buffer, pH 9.2.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV absorbance at 210 nm.

X-ray Crystallography: The Definitive Structure Elucidation

For unambiguous, absolute structure determination, single-crystal X-ray crystallography is the gold standard.

Causality Behind Experimental Choices: This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal.[8] It provides the precise location of each atom, including the chlorine substituents on the salicylic acid ring, thereby definitively identifying the isomer.[8] The primary requirement is the ability to grow a single crystal of suitable quality for each isomer.

Workflow for X-ray Crystallography

XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Solution Purified_Isomer Purified Isomer Crystallization Single Crystal Growth Purified_Isomer->Crystallization Diffraction X-ray Diffraction Crystallization->Diffraction XRay_Source X-ray Source XRay_Source->Crystallization Detector Detector Diffraction->Detector Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure

Caption: Workflow for definitive isomer identification by X-ray crystallography.

Conclusion: A Multi-faceted Approach

No single technique is universally superior for all applications. The choice of analytical method for distinguishing dichlorosalicylic acid isomers depends on the specific requirements of the analysis, including the sample matrix, the required level of confidence, and the available instrumentation.

  • For routine quality control and purity assessment, a validated HPLC-UV method is often the most practical and robust choice.

  • When high sensitivity and confirmation of identity are needed, GC-MS (with derivatization) is a powerful option.

  • For definitive structural elucidation and reference standard characterization, NMR spectroscopy and X-ray crystallography are indispensable.

  • Capillary electrophoresis provides a high-efficiency alternative to HPLC, particularly for complex mixtures.

A comprehensive approach, often involving the use of orthogonal techniques (e.g., HPLC and NMR), provides the highest level of confidence in the identification and quantification of dichlorosalicylic acid isomers. This ensures the quality and safety of pharmaceutical products and supports rigorous scientific research.

References

  • SIELC Technologies. (n.d.). Separation of 3,5-Dichlorosalicylic acid on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dichlorosalicylic acid. PubChem. Retrieved from [Link]

  • Verdonk, E., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

  • dos Santos, V. B., et al. (2018). Capillary Zone Electrophoresis with Diode-Array Detection as a Tool to Monitor Variations in the Concentration of Organic Acids from the Tricarboxylic Acid Cycle in Human Urine. SciELO. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1053> CAPILLARY ELECTROPHORESIS. Retrieved from [Link]

  • Journal of Chemical Education. (1997). Capillary Electrophoresis in the Undergraduate Instrumental Analysis Laboratory: Determination of Common Analgesics. Retrieved from [Link]

  • Verdonk, E., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • Jadrijevi-Mladar Taka, M., & Viki Topi, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. Retrieved from [Link]

  • Takeda, S., et al. (2001). Ionization of Dichlorophenols for Their Analysis by Capillary Electrophoresis-Mass Spectrometry. PubMed. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

  • Krebs, F. C., et al. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Updated. Electrophoresis. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Quora. (2023). What spectral technique is used to distinguish between structural isomers?. Retrieved from [Link]

  • Clark, J. (n.d.). Learning outcome 11.3(a). chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]

  • Stoltz, B. M. (2018). Demystifying X-ray Crystallography. Caltech. Retrieved from [Link]

  • Bentham Science. (n.d.). Investigation of Drug Delivery Behaviors by NMR Spectroscopy. Retrieved from [Link]

  • Jadrijevi-Mladar Taka, M., & Viki Topi, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. PubMed. Retrieved from [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Hokkinen, J., et al. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC and GC/MS Applications. Retrieved from [Link]

  • Pearson+. (n.d.). There are three different isomers of dichlorobenzene. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3,6-Dichloro-2-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,6-Dichloro-2-hydroxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. According to safety data sheets, this compound is classified as harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[1][2][3] Its environmental toxicity is a key factor governing its disposal, precluding simple neutralization and drain disposal.

Key Hazard Information:

Hazard StatementClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[2][3]
Causes serious eye damageSerious eye damage (Category 1)[2][3]
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term (Chronic) - Category 3[1][3]

The Core Principle of Disposal: Professional Hazardous Waste Management

Due to its classification as a hazardous substance, particularly its ecotoxicity, the primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][4][5] It is imperative to adhere to all federal, state, and local regulations governing hazardous waste.[4]

Step-by-Step Laboratory Waste Management Protocol

The following protocol outlines the necessary steps for the safe accumulation and preparation of this compound waste for collection by a professional disposal service.

Waste Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management.

  • Designated Waste Container: Dedicate a specific, clearly labeled, and compatible container for the collection of this compound waste. This includes the pure compound, contaminated labware (e.g., weighing boats, gloves), and solutions.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially incompatible materials.

  • Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated wipes) and liquid waste (e.g., solutions) in separate, appropriately designated containers.

Container Selection and Labeling

The integrity of the waste container and the clarity of its labeling are critical for safety and compliance.

  • Container Material: Use a sturdy, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[6] Avoid using abbreviations or chemical formulas. The label should also include the date when the first waste was added to the container.

Safe Storage in the Laboratory

Proper storage of hazardous waste is essential to prevent accidents and exposure.

  • Secure Location: Store the waste container in a designated, secure area, away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Ventilation: Store in a well-ventilated area.[5]

Arranging for Disposal

Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months to a year), arrange for its collection.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

Why Neutralization is Not a Suitable Disposal Method for this compound

While the neutralization of corrosive wastes (acids and bases) can sometimes be a permissible pre-treatment step, it is not appropriate for this compound. Hazardous waste regulations allow for the elementary neutralization of wastes that are hazardous only due to the characteristic of corrosivity.[6] As established, this compound possesses additional hazards, namely its toxicity to aquatic life.[1][3] Neutralizing the acidity does not eliminate this ecotoxicity.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5]

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Disposal Pathway cluster_3 Prohibited Actions A This compound waste generated B Is the waste hazardous? A->B C Segregate into a labeled, compatible hazardous waste container B->C Yes (Ecotoxic, Acute Toxicity) H Do NOT dispose down the drain B->H I Do NOT discard in regular trash B->I J Do NOT attempt neutralization for drain disposal B->J D Store in a secure, ventilated area with secondary containment C->D E Contact EHS for pickup by a licensed waste disposal facility D->E F Complete required disposal documentation E->F G Final Disposal at an Approved Facility F->G

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to both scientific advancement and environmental stewardship.

References

  • ChemicalBook.
  • Sigma-Aldrich. This compound-(phenyl-13C6)
  • AK Scientific, Inc.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Sigma-Aldrich.
  • Greenbook.net.
  • ChemWhat. 3,6-DICHLORO-2-HYDROXY BENZOIC ACID CAS#: 3401-80-7.
  • PubChem. 3,6-Dichlorosalicylic acid.
  • National Pesticide Information Center. Dicamba Technical Fact Sheet.
  • U.S. Environmental Protection Agency.
  • Vita-D-Chlor.
  • ResearchGate. A new process to prepare this compound, the penultimate intermediate in the synthesis of herbicide dicamba.
  • BW Water. Acid Waste Neutralisation (AWN)
  • Greenflow.
  • University of Georgia.
  • Unknown.
  • Biosynth. 3,6-Dichloro-2-hydroxy benzoic acid.
  • Missouri State University.
  • International Journal of Research in Engineering and Science (IJRES). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes.
  • LookChem. Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID.
  • Benchchem. This compound.

Sources

Navigating the Safe Handling of 3,6-Dichloro-2-hydroxybenzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling compounds like 3,6-Dichloro-2-hydroxybenzoic acid, a nuanced understanding of its properties is paramount to ensuring both personal safety and the validity of your results. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of safety and operational excellence.

Understanding the Risks: Why Specific PPE is Non-Negotiable

This compound, while a valuable chemical intermediate, presents several potential hazards that necessitate a robust PPE strategy.[1][2][3] Safety Data Sheets (SDS) and toxicological information for this compound and its close analogs consistently highlight the following risks:

  • Serious Eye Damage/Irritation: Direct contact with the eyes can cause significant and potentially irreversible damage.[4][5]

  • Skin Irritation: The compound can cause irritation upon skin contact, which may manifest as redness, itching, or inflammation.[5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[6][7]

  • Harmful if Swallowed: Ingestion can be harmful, necessitating immediate medical attention.[5]

  • Aquatic Toxicity: The substance is recognized as being harmful to aquatic life with long-lasting effects, underscoring the importance of proper disposal.[1][8]

Given these hazards, a multi-layered approach to PPE is essential to create effective barriers against exposure.

Core PPE Protocol for this compound

The following table summarizes the essential PPE for handling this compound. The rationale behind each selection is critical for informed compliance.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards). A face shield should be worn over goggles when there is a significant risk of splashing.[6][9]Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye damage.[5] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be regularly inspected for signs of degradation and replaced frequently.[6]Prevents direct skin contact, which can cause irritation.[5][6] The use of appropriate glove material is crucial as no glove offers indefinite protection.
Body Protection A laboratory coat is the minimum requirement. For larger quantities or when generating dust, chemical-resistant coveralls (e.g., Tyvek®) are recommended.[10]Protects skin and personal clothing from contamination.[6] Coveralls provide more comprehensive protection, especially for the lower legs and arms.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area or a chemical fume hood. For large-scale use, or if dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is necessary.[6][10]Mitigates the risk of inhaling airborne particles, which can cause respiratory tract irritation.[6][7]
Footwear Closed-toe shoes made of a non-porous material.[11][12]Protects the feet from spills and falling objects. Porous materials can absorb and retain chemical spills, leading to prolonged skin contact.

Operational Plan: Donning and Doffing PPE

The sequence of putting on and removing PPE is as important as the equipment itself to prevent cross-contamination.

Donning Procedure

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands Coverall 1. Gown/Coverall WashHands->Coverall Respirator 2. Respirator (if needed) Coverall->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

Caption: PPE Donning Sequence

  • Inspect PPE: Before starting, visually inspect all PPE for any defects such as cracks, tears, or holes.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Don the lab coat or coveralls.

  • Respiratory Protection: If required, put on the respirator now. Ensure a proper fit test is performed.

  • Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coverall.

Doffing (Removal) Procedure

This process is designed to minimize the transfer of contaminants from the PPE to your skin or the laboratory environment.

PPE_Doffing cluster_doffing Doffing Sequence Gloves 1. Gloves Gown 2. Gown/Coverall Gloves->Gown Exit Exit Lab Gown->Exit Wash1 Wash Hands Exit->Wash1 Perform hand hygiene Goggles 4. Goggles/Face Shield Wash1->Goggles Respirator 5. Respirator Goggles->Respirator Wash2 Wash Hands Thoroughly Respirator->Wash2

Caption: PPE Doffing Sequence

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with bare skin.

  • Gown/Coverall: Remove the gown or coverall by rolling it down and away from your body.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back.

  • Respirator: Remove the respirator from the back.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Immediate Safety Measures: Emergency Response

In the event of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] Do not use chemical antidotes.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][6] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan for Contaminated Materials

Proper disposal is a critical step in the chemical handling lifecycle, preventing environmental contamination and downstream exposure.

  • Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound should be considered contaminated waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it in a designated hazardous waste container.[1][6] Do not dispose of it down the drain, as it is harmful to aquatic life.[1]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

By adhering to these detailed protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. A proactive and informed approach to safety is the bedrock of innovative and trustworthy research.

References

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Dicamba. Retrieved from [Link]

  • Greenbook.net. MSDS TEMPLATE. Retrieved from [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • ChemWhat. 3,6-DICHLORO-2-HYDROXY BENZOIC ACID CAS#: 3401-80-7. Retrieved from [Link]

  • PubChem. 3,6-Dichlorosalicylic acid. Retrieved from [Link]

  • lookchem. Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID. Retrieved from [Link]

  • PubChem. Dicamba. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.